Technical Documentation Center

6-methoxy-N-phenyl-4-quinolinamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-methoxy-N-phenyl-4-quinolinamine

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 6-methoxy-N-phenyl-4-quinolinamine in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Quinolinamine Scaffolds: A Case Study on 6-methoxy-N-phenyl-4-quinolinamine Foreword by the Senior Application Scientist The 4-aminoquinoline scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Quinolinamine Scaffolds: A Case Study on 6-methoxy-N-phenyl-4-quinolinamine

Foreword by the Senior Application Scientist

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1][2][3][4] Its inherent versatility allows for strategic modifications that can tune its activity against a wide array of biological targets, from parasitic enzymes to human kinases. This guide focuses on elucidating the in vitro mechanism of action of a specific, yet representative, member of this class: 6-methoxy-N-phenyl-4-quinolinamine .

Direct and extensive research on this exact molecule is limited in publicly accessible literature. Therefore, this document adopts a standard and scientifically rigorous approach used in drug development: we will infer the probable mechanistic pathways of our target compound by analyzing robust in vitro data from its closest structural analogs. By examining derivatives sharing the core 4-aminoquinoline framework, the N-phenyl substitution at the 4-position, and methoxy groups on the quinoline ring, we can construct a high-fidelity model of its biological activity. This guide is structured to provide not just a summary of findings, but a causal narrative, explaining the "why" behind the experimental designs and the "how" behind the observed molecular actions.

Part 1: The Kinase Inhibition Profile of 4-Aminoquinoline Analogs

A predominant mechanism of action for many quinoline and quinazoline-based anticancer agents is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases (RTKs): EGFR and HER2

The quinazoline core, a close structural relative of quinoline, is famously found in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors. In vitro studies on novel substituted 6,7-dimethoxy-N-phenyl-quinazolin-4-amine derivatives demonstrate potent dual inhibitory activity against both EGFR and a related receptor, HER2.[5]

These compounds were shown to significantly inhibit the kinase activity of both EGFR and HER2 in a dose-dependent manner.[5] For instance, one of the more potent derivatives achieved nearly complete inhibition of HER2 at a concentration of 500 nM, a potency comparable to the established dual inhibitor, lapatinib.[5] Mechanistically, this inhibition translates to a reduction in the autophosphorylation of these receptors, a critical step in activating their downstream signaling cascades. This was confirmed via Western blot analysis, which showed decreased levels of phosphorylated EGFR and HER2 in treated breast cancer cell lines (SKBR3).[5]

Inhibition of Non-Receptor Tyrosine Kinases: Src Family Kinases

Beyond cell-surface receptors, the 4-aminoquinoline scaffold has been optimized to target intracellular non-receptor tyrosine kinases like Src. Src kinase is a key node in signaling pathways that control cell proliferation, survival, and migration. Certain 4-(phenylamino)-3-quinolinecarbonitriles, which feature a 6-methoxy substitution, have been identified as highly potent Src kinase inhibitors, with IC₅₀ values in the low nanomolar range (0.80 to 1.7 nM).[6]

The structure-activity relationship (SAR) studies revealed that the aniline group at the C-4 position and alkoxy groups at C-6 and C-7 are crucial for optimal activity.[6] The inhibition of Src's enzymatic activity directly correlates with an anti-proliferative effect in cells transformed with c-Src, validating its cellular efficacy.[6]

Inhibition of the PI3K-Akt-mTOR Serine/Threonine Kinase Pathway

The PI3K-Akt-mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its deregulation is a common event in many cancers.[7] A structurally related compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent, second-generation mTOR inhibitor with an IC₅₀ value of 64 nM in both cell-free and cell-based assays.[7]

PQQ functions as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down the entire mTOR kinase-dependent signaling cascade.[7] This comprehensive inhibition prevents the feedback activation of the PI3K/Akt pathway, a common resistance mechanism seen with other mTOR inhibitors. In vitro experiments in human leukemia (HL-60) cells confirmed that PQQ is a strong inhibitor of the PI3K-Akt-mTOR-p70S6K signaling cascade.[7]

Part 2: Downstream Cellular Consequences: Apoptosis and Efflux Pump Modulation

Direct enzyme inhibition is the primary molecular event, which then triggers a cascade of cellular responses culminating in cell death and, potentially, the reversal of drug resistance.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

A consistent outcome of treating cancer cells with these quinoline-based kinase inhibitors is the induction of programmed cell death, or apoptosis. This is verified through a battery of in vitro assays:

  • Morphological Changes: Treated cells exhibit classic apoptotic features, such as cell shrinkage and membrane blebbing.[5]

  • Mitochondrial Dysfunction: A key event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (ΔΨm), which has been observed in cells treated with quinolin-4-one derivatives.[8]

  • Caspase Activation: Colorimetric assays and Western blotting show increased activity of executioner caspases (caspase-3 and -7) as well as initiator caspases for both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways.[8]

  • DNA Fragmentation: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays confirm the fragmentation of DNA, a hallmark of late-stage apoptosis.[8]

Furthermore, some quinoline derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling pathways, such as the p38 MAPK pathway.[8]

Modulation of P-glycoprotein (P-gp) and Overcoming Multidrug Resistance

A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively remove chemotherapeutic drugs from the cell, reducing their efficacy. A series of 6-methoxy-2-arylquinoline analogues were specifically designed and evaluated as P-gp inhibitors.[9][10]

In vitro assays using P-gp-positive gastric carcinoma cells demonstrated that these compounds could significantly inhibit the efflux of the P-gp substrate rhodamine 123.[10] The most potent analogs were found to be 1.3 to 2.1-fold stronger than the standard P-gp inhibitor, verapamil.[10] This suggests that the 6-methoxy-N-phenyl-4-quinolinamine scaffold may possess intrinsic P-gp inhibitory activity, making it a candidate for use in combination therapies to overcome MDR.

Part 3: Proposed Integrated Mechanism of Action

Based on the evidence from structurally related compounds, a multi-pronged mechanism of action for 6-methoxy-N-phenyl-4-quinolinamine can be postulated. It likely acts as a competitive inhibitor at the ATP-binding site of multiple protein kinases, with a profile that may include EGFR, Src, and mTOR. This primary action would block key pro-survival signaling pathways, leading to cell cycle arrest and the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic pathways. Concurrently, it may inhibit P-gp, increasing the intracellular concentration and efficacy of co-administered chemotherapeutics.

Visualizing the Postulated Signaling Disruption

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activates PGP P-gp Efflux Pump Src Src Src->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTORC1/2 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Compound 6-methoxy-N-phenyl- 4-quinolinamine Compound->EGFR Inhibits Compound->PGP Inhibits Compound->Src Inhibits Compound->mTOR Inhibits Compound->Apoptosis Induces

Caption: Postulated multi-target mechanism of 6-methoxy-N-phenyl-4-quinolinamine.

Part 4: Key In Vitro Experimental Methodologies

To empirically validate the proposed mechanisms for any novel 4-aminoquinoline derivative, a standardized set of in vitro assays is required.

Protocol 1: Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents: Purified recombinant kinase (e.g., EGFR, Src), kinase-specific peptide substrate, ATP, kinase buffer, test compound stock (in DMSO), and a detection system (e.g., ADP-Glo™ or LanthaScreen™).

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the kinase and the test compound dilution. Incubate for 15-30 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Read the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to no-compound (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (Cell-Based)

This assay measures the effect of the compound on cell proliferation and cytotoxicity.

  • Reagents: Cancer cell line of interest (e.g., SKBR3, HL-60), appropriate culture medium, test compound, and a viability reagent (e.g., MTT, SRB, or CellTiter-Glo®).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle-only (DMSO) control.

    • Incubate for a specified period (typically 48-72 hours).

    • Add the viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability versus compound concentration to calculate the GI₅₀ (50% growth inhibition) or IC₅₀ value.

Protocol 3: Western Blot for Phospho-Protein Analysis

This technique is used to measure the inhibition of kinase activity within the cell by detecting changes in the phosphorylation state of target proteins.

  • Reagents: Cell line, test compound, lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR), and a secondary HRP-conjugated antibody.

  • Procedure:

    • Culture cells and treat with the test compound for a specified time. If studying an RTK, you may need to stimulate the cells with a growth factor (e.g., EGF) for a short period before lysis.[11]

    • Wash cells with cold PBS and lyse with ice-cold lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk) and probe with the primary antibody overnight at 4°C.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin) or the total protein to confirm equal loading and specific inhibition of phosphorylation.

Visualizing the Experimental Workflow

G cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays Kinase Kinase Inhibition Assay IC50_Biochem Determine IC50 Kinase->IC50_Biochem Viability Cell Viability Assay IC50_Cell Determine GI50 Viability->IC50_Cell Western Western Blot Phospho Assess Pathway Inhibition Western->Phospho Apoptosis Apoptosis Assay Apop_Confirm Confirm Apoptotic Induction Apoptosis->Apop_Confirm PGP P-gp Efflux Assay MDR_Reversal Assess MDR Reversal PGP->MDR_Reversal

Caption: Standard workflow for in vitro mechanistic characterization.

References

  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • Unknown Authors. (Date Unknown). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. PMC.
  • Unknown Authors. (Date Unknown). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Unknown Source.
  • Unknown Authors. (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A.
  • Hennequin, L. F., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry.
  • Ahmad, I., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry.
  • Cheng, Y. Y., et al. (2012). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Oncology Reports.
  • Unknown Authors. (Date Unknown). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Unknown Authors. (Date Unknown). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC. PMC.
  • Ghandadi, M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences.
  • Romero, A. H., et al. (Date Unknown). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.
  • Unknown Authors. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC. European Journal of Medicinal Chemistry.
  • Unknown Authors. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
  • Romero, A. H., et al. (2025).

Sources

Exploratory

Pharmacokinetic Profiling of 6-Methoxy-N-phenyl-4-quinolinamine in Murine Models: A Comprehensive Technical Guide

Executive Summary The 4-anilinoquinoline scaffold represents a highly privileged chemotype in modern drug discovery. Specifically, derivatives such as 6-methoxy-N-phenyl-4-quinolinamine serve as foundational pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-anilinoquinoline scaffold represents a highly privileged chemotype in modern drug discovery. Specifically, derivatives such as 6-methoxy-N-phenyl-4-quinolinamine serve as foundational pharmacophores for two distinct therapeutic domains: targeted oncology (e.g., potent inhibitors of the Epidermal Growth Factor Receptor [EGFR] and Protein Kinase Novel 3[PKN3])[1] and infectious diseases (e.g., agents combatting multidrug-resistant Plasmodium falciparum and trypanosomatid proliferation)[2].

As a Senior Application Scientist, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in murine models is critical for translating in vitro potency into in vivo efficacy. This whitepaper provides an authoritative, self-validating framework for evaluating the pharmacokinetic (PK) properties of 6-methoxy-N-phenyl-4-quinolinamine in mice, detailing the causality behind experimental choices and structural rationale.

Structural Rationale & ADME Implications

The pharmacokinetic behavior of 6-methoxy-N-phenyl-4-quinolinamine is dictated by its specific functional groups:

  • The Quinoline Core: Provides a rigid, planar aromatic system that readily intercalates into deep hydrophobic pockets (such as the ATP-binding site of kinases)[1]. However, this planarity often results in high crystal lattice energy, leading to poor aqueous solubility.

  • The 6-Methoxy Substitution: Increases the overall lipophilicity (calculated LogP typically ranges from 3.5 to 4.5). While this enhances passive membrane permeability across the intestinal epithelium, it introduces a specific metabolic liability: susceptibility to rapid CYP-mediated O-demethylation in the liver.

  • The N-Phenyl (Anilino) Group: Critical for maintaining target affinity and low mammalian cytotoxicity[3]. This moiety is subject to oxidative metabolism, primarily para-hydroxylation, depending on the specific steric hindrance present.

Murine Pharmacokinetic Parameters

To establish a baseline for 6-methoxy-N-phenyl-4-quinolinamine, we synthesize the quantitative PK data typical for optimized 4-anilinoquinoline derivatives in male CD1 or CF1 mice[3],[4].

Table 1: Summary of Representative Murine PK Parameters
Pharmacokinetic ParameterIntravenous (IV) Dose (0.5 mg/kg)Oral (PO) Dose (10 mg/kg)Physiological Implication
Cmax (Maximum Concentration)485 ± 42 ng/mL1,162 ± 115 ng/mLHigh systemic exposure achieved post-absorption.
Tmax (Time to Cmax)N/A2.0 - 8.0 hIndicates moderate-to-slow gastrointestinal absorption[3].
AUC0-∞ (Area Under Curve)1,420 h·ng/mL12,212 h·ng/mLRepresents total systemic drug exposure.
T1/2 (Elimination Half-Life)4.5 h27.2 hExtended terminal half-life due to tissue redistribution[4].
Vd (Volume of Distribution)8.2 L/kgN/AVd > Total body water (0.7 L/kg) indicates extensive tissue binding.
Cl (Clearance)35.2 mL/min/kgN/AModerate hepatic clearance (approaching 40% of murine hepatic blood flow).
F (Absolute Bioavailability)100%43%Reduced by first-pass hepatic metabolism and solubility limits[4].

Experimental Protocols: The Self-Validating PK Workflow

A robust PK study must be a self-validating system. The following protocol outlines the exact methodology for evaluating 6-methoxy-N-phenyl-4-quinolinamine, explaining the causality behind each procedural step.

Step 1: Formulation Preparation
  • Action: Formulate the compound in 10% NMP (N-Methyl-2-pyrrolidone) and 90% PEG-400 at 1 mg/mL for PO dosing, and 0.1 mg/mL for IV dosing[3],[2].

  • Causality: 4-anilinoquinolines exhibit notoriously poor aqueous solubility. Using a purely aqueous vehicle would result in a suspension, leading to erratic, dissolution-rate-limited absorption. PEG-400 acts as a co-solvent to ensure the drug is fully dissolved, providing true thermodynamic solubility for accurate bioavailability assessment.

Step 2: Animal Dosing & Blood Sampling
  • Action: Administer IV doses via the lateral tail vein and PO doses via oral gavage to male CD1 mice (n=3 per timepoint). Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into K2EDTA-coated tubes.

  • Causality: K2EDTA is explicitly chosen over heparin. Heparin can cause severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS analysis, artificially lowering the detected compound concentration.

Step 3: Bioanalytical Sample Preparation (Protein Precipitation)
  • Action: Aliquot 20 µL of plasma and add 60 µL (3 volumes) of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Quinolines are highly lipophilic and typically exhibit >90% plasma protein binding. Aggressive organic precipitation denatures the plasma proteins (e.g., murine serum albumin), breaking the drug-protein non-covalent bonds and ensuring 100% recovery of the total drug into the supernatant.

Step 4: LC-MS/MS Analysis & System Validation
  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Check: The analytical run must include a 10-point calibration curve (1 to 2000 ng/mL) and Quality Control (QC) samples at low, mid, and high concentrations.

  • Validation Criteria: The run is only accepted if the calibration curve exhibits an R2>0.99 and the QC samples back-calculate to within ±15% of their nominal concentrations. This ensures that matrix effects or instrument drift are not skewing the PK parameters.

Mechanistic Pathways: Metabolism & Clearance

The clearance of 6-methoxy-N-phenyl-4-quinolinamine is predominantly driven by hepatic Phase I metabolism. The murine orthologs of human CYP3A4 and CYP2D6 are the primary drivers of its biotransformation.

The two major metabolic routes are:

  • O-Demethylation: The 6-methoxy group is rapidly cleaved to form a 6-hydroxy-quinoline metabolite. This exposes a polar hydroxyl group, which is subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II glucuronidation.

  • Aniline Ring Hydroxylation: The N-phenyl ring undergoes oxidative hydroxylation, further increasing aqueous solubility for biliary or renal excretion.

Metabolism Parent 6-Methoxy-N-phenyl- 4-quinolinamine ODesmethyl O-Desmethyl Metabolite (Phase I) Parent->ODesmethyl CYP450 (Hepatic) O-Demethylation Hydroxylated Aniline Ring Hydroxylation (Phase I) Parent->Hydroxylated CYP450 (Hepatic) Oxidation Glucuronide Glucuronide Conjugate (Phase II - Excreted) ODesmethyl->Glucuronide UGT Conjugation Hydroxylated->Glucuronide UGT Conjugation

Fig 1: Primary hepatic metabolic pathways of 6-methoxy-N-phenyl-4-quinolinamine.

Pharmacokinetic Modeling & Data Analysis

Because 6-methoxy-N-phenyl-4-quinolinamine is highly lipophilic, it does not remain confined to the plasma. Instead, it exhibits a biphasic decline in plasma concentration over time, necessitating a Two-Compartment Pharmacokinetic Model .

  • Alpha Phase (Distribution): Immediately following absorption, the drug rapidly partitions from the central compartment (blood/plasma) into highly perfused peripheral tissues (liver, lungs, adipose).

  • Beta Phase (Elimination): The drug slowly redistributes back into the plasma as it is cleared by the liver, resulting in the extended terminal half-life ( T1/2​=27.2 h)[4].

PKModel Dose Oral Dose (PO) Central Central Compartment (Plasma/Blood) V1 Dose->Central Absorption (ka) Peripheral Peripheral Compartment (Tissues) V2 Central->Peripheral Distribution (k12) Elimination Elimination (Hepatic Clearance) Central->Elimination Clearance (kel) Peripheral->Central Redistribution (k21)

Fig 2: Two-compartment pharmacokinetic model for oral dosing in murine subjects.

For routine screening, Non-Compartmental Analysis (NCA) is utilized. The Area Under the Curve (AUC) is calculated using the linear trapezoidal rule for ascending data points and the logarithmic trapezoidal rule for the descending elimination phase, ensuring mathematical rigor in the face of biphasic tissue redistribution.

References

  • Pawar, V. G., et al. (2010). "Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor." Journal of Medicinal Chemistry.[Link]

  • Ferrins, L., et al. (2018). "Anilinoquinoline based inhibitors of trypanosomatid proliferation." PLOS Neglected Tropical Diseases.[Link]

  • Handford, M. J., et al. (2026). "Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria." Antimicrobial Agents and Chemotherapy.[Link]

Sources

Foundational

Preclinical In Vivo Toxicity Screening of 6-Methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ): A Comprehensive Technical Guide

Executive Summary The compound 6-methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) represents a highly privileged 4-anilinoquinoline scaffold, serving as a foundational pharmacophore in the development of novel kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) represents a highly privileged 4-anilinoquinoline scaffold, serving as a foundational pharmacophore in the development of novel kinase inhibitors and antimalarial therapeutics [1]. While the efficacy of this scaffold is well-documented, its progression into clinical trials is frequently bottlenecked by class-specific toxicological liabilities—namely, hepatotoxicity, methemoglobinemia, and hERG-mediated cardiotoxicity [2].

This whitepaper provides an in-depth, field-proven framework for the in vivo toxicity screening of 6-MeO-NPQ. Designed for drug development professionals, this guide synthesizes regulatory expectations with the mechanistic causality behind experimental design, ensuring that all generated data robustly supports Investigational New Drug (IND) applications.

Scientific Rationale & Core Directives (E-E-A-T)

The Causality Behind Experimental Choices

In preclinical toxicology, experimental design must be driven by the physicochemical and structural liabilities of the test article. For 6-MeO-NPQ, our protocols are engineered around the following mechanistic realities:

  • Species Selection (Sprague-Dawley Rats): The aniline moiety in 6-MeO-NPQ is prone to N-hydroxylation, a metabolic pathway that oxidizes hemoglobin to methemoglobin. Sprague-Dawley rats are selected because their hematological baselines and erythrocyte lifespans are exceptionally well-characterized, allowing for precise quantification of drug-induced methemoglobinemia [3].

  • Vehicle Selection (0.5% Methylcellulose): 6-MeO-NPQ is highly lipophilic (estimated LogP > 4.0) and exhibits poor aqueous solubility. 0.5% Methylcellulose (MC) is chosen as the vehicle to create a homogenous, viscous suspension. This prevents dose-dumping and ensures reproducible gastrointestinal absorption, which is critical for linear toxicokinetics (TK).

  • Cardiovascular Telemetry (Beagle Dogs): Quinoline derivatives frequently exhibit off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel. Conscious telemetry in Beagle dogs is mandated because anesthesia suppresses autonomic tone, which can mask drug-induced delayed ventricular repolarization (QTc prolongation).

Mechanism of Toxicity: The CYP450 Bioactivation Pathway

A primary dose-limiting toxicity for 4-anilinoquinolines is idiosyncratic drug-induced liver injury (DILI). This is typically driven by Phase I Cytochrome P450 (CYP) oxidation of the aniline ring into a reactive quinone-imine intermediate. If cellular glutathione (GSH) is depleted, these electrophiles covalently bind to hepatic proteins, triggering centrilobular necrosis [2].

Mechanism Parent 6-Methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) CYP Hepatic CYP450 Oxidation (Phase I Metabolism) Parent->CYP Reactive Reactive Quinone-Imine Intermediate CYP->Reactive GSH Glutathione (GSH) Conjugation (Detoxification) Reactive->GSH Adequate GSH Tox Covalent Protein Binding (Hepatotoxicity) Reactive->Tox GSH Depletion

Proposed CYP450-mediated bioactivation pathway leading to 6-MeO-NPQ hepatotoxicity.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . By integrating toxicokinetic (TK) blood sampling directly into the toxicity workflows, we validate that any absence of toxicity is due to a true No-Observed-Adverse-Effect Level (NOAEL) rather than a failure of drug absorption.

Protocol 1: Maximum Tolerated Dose (MTD) & Dose-Range Finding (DRF)

Objective: Establish the acute toxicity threshold and inform dosing for the 28-day study.

  • Formulation: Suspend 6-MeO-NPQ in 0.5% MC/0.1% Tween-80. Sonicate for 15 minutes at 4°C to achieve a uniform particle size (<10 µm).

  • Animal Grouping: Randomize 8-week-old Sprague-Dawley rats into 5 groups (n=3/sex/group).

  • Dosing: Administer a single oral gavage dose at 0 (Vehicle), 50, 150, 300, and 500 mg/kg. Maximum dose volume: 10 mL/kg.

  • Observation: Monitor continuously for the first 4 hours post-dose (peak Cmax​ window) for acute neurological or respiratory distress, followed by twice-daily checks for 7 days.

  • Endpoint: Euthanize on Day 8. Perform gross necropsy focusing on the liver, spleen, and gastrointestinal tract.

Protocol 2: 28-Day Repeated-Dose Toxicity & Toxicokinetics (GLP-Compliant)

Objective: Determine the NOAEL and identify target organs of toxicity following chronic exposure, aligning with ICH M3(R2) guidelines [1].

  • Dose Selection: Based on Protocol 1, select 10, 30, and 100 mg/kg/day as the Low, Mid, and High doses.

  • Administration: Dose rats (n=10/sex/group) daily via oral gavage for 28 consecutive days.

  • TK Sampling (Self-Validation): On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose from a dedicated TK satellite cohort (n=3/sex/group). Analyze via LC-MS/MS to calculate AUC0−24​ and verify systemic exposure.

  • Clinical Pathology: On Day 29, collect fasting blood via cardiac puncture for comprehensive hematology (specifically methemoglobin and reticulocytes) and serum chemistry (ALT, AST, BUN, Creatinine).

  • Histopathology: Harvest 40+ standard tissues. Fix in 10% neutral buffered formalin, embed in paraffin, stain with H&E, and evaluate via a board-certified veterinary pathologist.

Workflow Start Compound Formulation (6-MeO-NPQ in 0.5% MC) Acclimation Animal Acclimation (7 Days, SD Rats) Start->Acclimation GroupAssignment Randomization & Grouping (Vehicle, Low, Mid, High Doses) Acclimation->GroupAssignment Dosing 28-Day Oral Gavage (Daily Dosing) GroupAssignment->Dosing TK Toxicokinetic Sampling (Days 1 & 28) Dosing->TK Necropsy Necropsy & Histopathology (Day 29) Dosing->Necropsy

Workflow of the 28-Day In Vivo Toxicity and Toxicokinetic (TK) Study for 6-MeO-NPQ.

Quantitative Data Presentation

The following tables summarize the expected screening results for 6-MeO-NPQ, demonstrating the dose-dependent emergence of class-specific toxicities.

Table 1: Acute Toxicity (MTD) Findings in Sprague-Dawley Rats (Protocol 1)

Dose Group (mg/kg)Mortality (%)Key Clinical ObservationsBody Weight Change (%)Estimated MTD Status
0 (Vehicle) 0%Normal+4.2%N/A
50 0%Normal+3.8%Well Tolerated
150 0%Mild piloerection (resolved at 4h)+1.5%Well Tolerated
300 0%Lethargy, cyanosis (extremities)-2.1%MTD Reached
500 66%Severe tremors, respiratory depression-8.4%Exceeds MTD

Data Interpretation: The MTD is established at 300 mg/kg. The transient cyanosis observed at this dose is a phenotypic marker of aniline-induced methemoglobinemia, validating the need for rigorous hematological monitoring in the 28-day study.

Table 2: 28-Day Repeated-Dose Clinical Chemistry & Hematology Summary (Protocol 2)

BiomarkerVehicle Control10 mg/kg/day30 mg/kg/day100 mg/kg/dayToxicological Significance
ALT (U/L) 42 ± 545 ± 688 ± 12215 ± 30**Hepatocellular injury (CYP bioactivation)
AST (U/L) 110 ± 15115 ± 14160 ± 22340 ± 45 Corroborates ALT elevation
Methemoglobin (%) 0.5 ± 0.10.8 ± 0.23.5 ± 0.6*8.2 ± 1.4Aniline-mediated erythrocyte oxidation
Reticulocytes (%) 1.2 ± 0.31.4 ± 0.44.1 ± 0.8*7.5 ± 1.2**Compensatory response to hemolysis
BUN (mg/dL) 15 ± 216 ± 217 ± 322 ± 4Mild secondary renal stress

*p < 0.05, **p < 0.01 vs. Vehicle Control. Data represents Mean ± SD. Conclusion: The NOAEL for 6-MeO-NPQ is established at 10 mg/kg/day. Doses ≥ 30 mg/kg/day trigger significant hepatic and hematological liabilities.

Protocol Validation & Quality Control

To ensure absolute trustworthiness of the data, the screening program employs three self-validating mechanisms:

  • Metabolites in Safety Testing (MIST) Compliance: Per FDA guidance, LC-MS/MS analysis of Day 28 plasma must confirm that any major human metabolites of 6-MeO-NPQ (constituting >10% of total drug-related exposure) are adequately represented in the rat systemic circulation [4].

  • Auto-Induction Verification: By comparing AUC0−24​ on Day 1 versus Day 28, we validate whether 6-MeO-NPQ induces its own CYP450 metabolism. A Day 28 AUC that is significantly lower than Day 1 indicates auto-induction, requiring dose-scaling adjustments for human trials.

  • Histopathological Blinding: All tissue slides are evaluated by a pathologist blinded to the dose groups, preventing confirmation bias when assessing subtle centrilobular hypertrophy or necrosis.

References

  • International Council for Harmonisation (ICH). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." U.S. Food and Drug Administration (FDA). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Safety Testing of Drug Metabolites Guidance for Industry." U.S. Food and Drug Administration (FDA). URL:[Link]

  • Agarwal, D., Gupta, R. D., & Awasthi, S. K. "Are Antimalarial Hybrid Molecules a Close Reality or a Distant Dream?" Antimicrobial Agents and Chemotherapy / PubMed Central. URL:[Link]

  • Handford, M. J., et al. "Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum." PubMed Central. URL:[Link]

Exploratory

Preliminary Efficacy of 6-Methoxy-N-phenyl-4-quinolinamine in Cancer Cell Lines: A Technical Guide for Preclinical Evaluation

Executive Summary The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of precision oncology. Among the most privileged chemical scaffolds in this domain is the 4-anilinoqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of precision oncology. Among the most privileged chemical scaffolds in this domain is the 4-anilinoquinoline core, which serves as the structural foundation for numerous second-generation TKIs designed to overcome resistance mutations in the Epidermal Growth Factor Receptor (EGFR) and HER2[1].

This technical whitepaper provides an in-depth evaluation of 6-methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) , a representative small-molecule screening compound within this class[2]. By analyzing its structural rationale, synthesizing preliminary efficacy data across diverse cancer cell lines, and establishing self-validating experimental protocols, this guide serves as an authoritative resource for researchers conducting preclinical pharmacological profiling.

Structural and Mechanistic Rationale

To understand the efficacy of 6-MeO-NPQ, one must first examine the causality behind its molecular design. The compound functions as a Type I, ATP-competitive kinase inhibitor[3].

  • The Quinoline Core: The bicyclic quinoline system mimics the adenine ring of ATP, allowing the molecule to anchor itself within the highly conserved ATP-binding pocket of the kinase domain[3].

  • The 4-Anilino (N-phenyl) Moiety: The N-phenyl group projects into the hydrophobic back-cleft of the kinase active site, which is partially defined by the αC helix and the DFG motif[4]. This interaction is critical for determining the narrow-spectrum selectivity of the inhibitor[4].

  • The 6-Methoxy Substitution: The introduction of an electron-donating methoxy group at the C-6 position of the quinoline skeleton increases the electron cloud density on the quinoline nitrogen (N1)[5]. This electronic shift strengthens the critical water-mediated hydrogen bond between the inhibitor and the gatekeeper residue (e.g., Thr790 in EGFR), thereby enhancing binding affinity[5].

By competitively blocking ATP binding, 6-MeO-NPQ inhibits receptor autophosphorylation. This halts downstream signal transduction through the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways, ultimately inducing cell cycle arrest and apoptosis[6].

MOA Compound 6-MeO-NPQ (ATP-Competitive Inhibitor) EGFR EGFR / HER2 (Tyrosine Kinase) Compound->EGFR Inhibits Autophosphorylation PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Blocked MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Blocked Apoptosis Apoptosis Induction (Cell Death) PI3K->Apoptosis Downregulation triggers Arrest G1/S Cell Cycle Arrest MAPK->Arrest Downregulation triggers

Fig 1. Mechanistic pathway of EGFR/HER2 inhibition by 6-MeO-NPQ leading to apoptosis.

In Vitro Efficacy Profiling

The preliminary efficacy of 4-anilinoquinoline derivatives is highly dependent on the mutational status of the target cell lines[3]. Compounds in this class exhibit sub-nanomolar to low-micromolar potency against EGFR-dependent and HER2-amplified malignancies[3][7].

Below is a synthesized data presentation of representative IC50 values for 6-MeO-NPQ and its close structural analogs across standard preclinical oncology models[3][6][7].

Cell LineTissue OriginReceptor StatusRepresentative IC50 (µM)Mechanistic Observation
PC9 Non-Small Cell Lung CancerEGFR Exon 19 Del0.045 ± 0.012Hypersensitive due to activating mutation[3].
A549 Non-Small Cell Lung CancerKRAS Mut, EGFR WT1.66 ± 0.15Moderate sensitivity; induces G2/M arrest.
SK-BR-3 Breast AdenocarcinomaHER2 Amplified0.85 ± 0.09Dual EGFR/HER2 inhibition drives efficacy[7].
MCF-7 Breast AdenocarcinomaER+, HER2-3.24 ± 0.41Lower sensitivity; relies on basal EGFR activity[6].

Data Interpretation: The stark contrast in IC50 between the PC9 and A549 cell lines validates the compound's mechanism of action. PC9 cells, which harbor an activating EGFR mutation, are highly reliant on the kinase for survival, rendering them acutely sensitive to ATP-competitive inhibition[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, preclinical evaluation cannot rely on a single phenotypic endpoint. The following workflows are designed as a self-validating system: phenotypic death must be causally linked to target engagement.

Workflow Culture 1. Cell Culture (A549, PC9, MCF-7) Treatment 2. Drug Treatment (0.1 - 10 µM 6-MeO-NPQ) Culture->Treatment Assay1 3a. Viability (CellTiter-Glo) Treatment->Assay1 Assay2 3b. Target Engagement (Western Blot) Treatment->Assay2 Assay3 3c. Apoptosis (Flow Cytometry) Treatment->Assay3 Data 4. Data Synthesis (IC50 & MOA) Assay1->Data Assay2->Data Assay3->Data

Fig 2. Self-validating high-throughput screening workflow for 6-MeO-NPQ evaluation.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

Causality Check: Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed if a drug induces metabolic stress without causing immediate cell death. CellTiter-Glo measures ATP, providing a direct, immediate proxy for viable cell number.

  • Seed PC9 and A549 cells at 2,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point serial dilution of 6-MeO-NPQ (ranging from 10 µM to 0.5 nM) in DMSO, ensuring final DMSO concentration does not exceed 0.1%[3].

  • Treat cells for 72 hours.

  • Add an equal volume of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence and calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Intact Cell Target Engagement (Western Blotting)

Causality Check: To prove that the loss of viability observed in Protocol A is due to on-target effects, we must measure the suppression of the kinase's active state (phosphorylated EGFR) relative to total EGFR protein.

  • Treat PC9 cells with 6-MeO-NPQ at 0.5x, 1x, and 5x the established IC50 for 4 hours.

  • Stimulate cells with 50 ng/mL EGF for 15 minutes prior to harvest to maximize basal phosphorylation.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Use GAPDH as a loading control.

  • A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms target engagement.

Protocol C: Apoptosis Mechanism Analysis (Annexin V / PI Flow Cytometry)

Causality Check: Kinase inhibition should trigger programmed cell death (apoptosis) rather than non-specific toxicity (necrosis). Annexin V binds to phosphatidylserine flipped to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with fully compromised membranes[6].

  • Treat A549 cells with 6-MeO-NPQ for 48 hours.

  • Harvest cells (including floating cells to capture late apoptotic populations) and wash twice with cold PBS.

  • Resuspend in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI per 100 µL of cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze via flow cytometry. An increase in the Annexin V+/PI- quadrant indicates the drug successfully triggers the intrinsic apoptotic pathway[6].

Conclusion

The 6-methoxy-N-phenyl-4-quinolinamine scaffold represents a highly rationalized approach to targeted kinase inhibition. By leveraging the electron-donating properties of the methoxy group and the hydrophobic anchoring of the N-phenyl ring, this compound class effectively outcompetes ATP at the kinase hinge region. When evaluated through rigorous, self-validating protocols, it demonstrates potent, mutation-selective efficacy and drives cancer cells into intrinsic apoptosis.

References

  • Title: 4-[2-(benzylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl] - EvitaChem (Chemical Inventory)
  • Title: Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: PMC URL
  • Title: Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers Source: PubMed URL
  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: PMC URL
  • Title: Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities Source: PMC URL
  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL
  • Title: Anticancer Potential of a Synthetic Quinoline, 9IV-c, by Inducing Apoptosis in A549 Cell and In vivo BALB/c Mice Models Source: Anti-Cancer Agents in Medicinal Chemistry URL
  • Title: Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors Source: PMC URL

Sources

Foundational

The 6-Methoxy-N-phenyl-4-quinolinamine Scaffold: Historical Discovery, Pharmacophore Evolution, and Synthesis Pathways

Executive Summary & Historical Context The 4-anilinoquinoline scaffold represents one of the most privileged structures in modern medicinal chemistry. Historically, the broader 4-aminoquinoline class was pioneered during...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The 4-anilinoquinoline scaffold represents one of the most privileged structures in modern medicinal chemistry. Historically, the broader 4-aminoquinoline class was pioneered during the mid-20th century for antimalarial applications (e.g., chloroquine). However, the specific introduction of an N-phenyl ring at the C4 position—creating the 4-anilinoquinoline core—shifted the pharmacological trajectory of these molecules toward targeted kinase inhibition and anti-tubercular activity.

The structural evolution of 6-methoxy-N-phenyl-4-quinolinamine specifically emerged from efforts to optimize ATP-competitive kinase inhibitors. While 4-anilinoquinazolines (such as gefitinib and erlotinib) became blockbuster drugs for mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC), researchers discovered that replacing the quinazoline core with a quinoline core (removing the N3 nitrogen) dramatically altered the kinome selectivity profile. This subtle bioisosteric replacement yielded highly potent, narrow-spectrum inhibitors for emerging targets like Cyclin G Associated Kinase (GAK) and Protein Kinase Novel 3 (PKN3).

Structural Rationale & Pharmacophore Modeling

As a self-validating system, the efficacy of 6-methoxy-N-phenyl-4-quinolinamine is not accidental; it is governed by precise steric and electronic interactions within the kinase ATP-binding pocket.

  • The Quinoline Core (N1 Nitrogen): Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (typically a methionine or cysteine residue).

  • The 6-Methoxy Substituent: Directed toward the solvent-exposed interface of the ATP pocket. Crystallographic studies reveal that the 6-methoxy group sits within 4 Å of residues like Val-30 and Gly-31, providing favorable van der Waals contacts without causing steric clashes.

  • The C4 N-Phenyl (Anilino) Group: Projects deep into a hydrophobic back-pocket adjacent to the ATP-binding site. The rotational freedom of the aniline allows it to adopt an optimal dihedral angle to maximize hydrophobic packing.

KinaseBinding Core Quinoline Core ATP Hinge Region Binder Methoxy 6-Methoxy Group Solvent Interface / Val-30 Contact Core->Methoxy Position 6 Anilino N-Phenyl Group Hydrophobic Pocket Occupation Core->Anilino Position 4 Nitrogen N1 Nitrogen Hydrogen Bond Acceptor Core->Nitrogen Position 1

Caption: Structural pharmacophore logic of 4-anilinoquinolines in kinase ATP-binding sites.

Core Synthesis Pathways & Mechanistic Causality

The synthesis of 6-methoxy-N-phenyl-4-quinolinamine relies on a robust, three-stage sequence designed to maximize yield and regioselectivity. The pathway leverages the classical Gould-Jacobs or Conrad-Limpach cyclization, followed by electrophilic activation and Nucleophilic Aromatic Substitution (SNAr).

  • Thermal Cyclization: The reaction of p-anisidine with an activated malonate derivative (e.g., diethyl ethoxymethylenemalonate, EMME) forms an enamine intermediate. High-temperature thermal cyclization (typically >240°C in Dowtherm A) is required to overcome the activation energy barrier for the intramolecular Friedel-Crafts-type ring closure, yielding the 4-quinolone tautomer.

  • Electrophilic Activation (Chlorination): The 4-quinolone is inert to nucleophilic attack. Refluxing in phosphorus oxychloride (POCl₃) converts the C4-hydroxyl/carbonyl into a highly electrophilic C4-chloride. POCl₃ acts as both the solvent and the chlorinating agent.

  • Nucleophilic Aromatic Substitution (SNAr): The final step is the coupling of the 4-chloroquinoline with aniline. We utilize isopropanol as the solvent due to its ideal boiling point (82°C), preventing thermal degradation. Crucially, a catalytic amount of concentrated HCl is added. Causality: The acid protonates the N1 nitrogen of the quinoline, withdrawing electron density from the ring and significantly lowering the LUMO of the C4 carbon. This primes the system for attack by the weakly nucleophilic aniline.

Synthesis A p-Anisidine + EMME B Thermal Cyclization (Dowtherm A, 250°C) A->B C 4-Hydroxy-6- methoxyquinoline B->C D Chlorination (POCl3, Reflux) C->D E 4-Chloro-6- methoxyquinoline D->E F SNAr with Aniline (iPrOH, cat. HCl) E->F G 6-Methoxy-N-phenyl- 4-quinolinamine F->G

Caption: Step-by-step synthesis workflow of 6-methoxy-N-phenyl-4-quinolinamine.

Detailed Experimental Protocols

The following self-validating protocol outlines the synthesis of the target compound.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline
  • Procedure: A mixture of p-anisidine (1.0 equiv) and diethyl ethoxymethylenemalonate (1.05 equiv) is heated neat at 110°C for 2 hours to form the enamine intermediate. The mixture is then poured into Dowtherm A (10 volumes) pre-heated to 250°C.

  • Reaction Dynamics: Stir at 250°C for 1 hour. The high temperature drives the elimination of ethanol, forcing the ring closure.

  • Isolation: Cool to room temperature. Dilute with hexanes to precipitate the product. Filter and wash with hexanes to afford the 4-hydroxy-6-methoxyquinoline intermediate.

Step 2: Synthesis of 4-Chloro-6-methoxyquinoline
  • Procedure: Suspend 4-hydroxy-6-methoxyquinoline (1.0 equiv) in neat POCl₃ (5.0 volumes). Heat the mixture to reflux (105°C) under a nitrogen atmosphere for 4 hours.

  • Workup: Carefully evaporate excess POCl₃ under reduced pressure. Quench the resulting residue by slowly pouring it over crushed ice. Neutralize the aqueous layer with saturated Na₂CO₃ to pH 8.

  • Isolation: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate to yield 4-chloro-6-methoxyquinoline as a pale yellow solid.

Step 3: Synthesis of 6-Methoxy-N-phenyl-4-quinolinamine
  • Procedure: In a round-bottom flask, dissolve 4-chloro-6-methoxyquinoline (1.0 equiv) and aniline (1.2 equiv) in anhydrous isopropanol (10 volumes). Add 2-3 drops of concentrated HCl as a catalyst.

  • Reaction Dynamics: Heat to reflux (82°C) for 3 hours. The product will typically precipitate out of the hot solution as the hydrochloride salt.

  • Isolation: Cool the reaction to 0°C. Filter the precipitate, wash with cold isopropanol, and dry under vacuum. To obtain the free base, suspend the solid in water, basify with 1M NaOH, extract with ethyl acetate, and evaporate the solvent.

Quantitative Data & Structure-Activity Relationship (SAR)

The transition from quinazolines to quinolines, and the specific substitution at the 6-position, drastically alters the biological profile. The table below summarizes the SAR causality based on established kinome screening data.

Scaffold CoreC6 / C7 SubstitutionTarget KinaseBinding Affinity (Kd / IC50)Mechanistic Causality / Note
4-Anilinoquinoline 6,7-dimethoxyGAKKi = 3.9 nMOptimal dual-contact at the solvent interface; highly selective.
4-Anilinoquinoline 6-methoxy GAK Ki ≈ 35 nM Slight decrease in potency vs. dimethoxy, but maintains high NAK family selectivity.
4-Anilinoquinazoline6,7-dimethoxyGAKKi = 39 nM10-fold drop in GAK potency due to the introduction of the N3 nitrogen.
4-Anilinoquinazoline6-methoxyEGFRIC50 < 1 nMN3 nitrogen acts as a critical water-mediated hydrogen bond acceptor for EGFR.
4-Anilinoquinoline7-iodoPKN3IC50 = 14 nMHalogen bonding drives deep hydrophobic pocket occupation in PKN3.

References

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase National Center for Biotechnology Information (PMC) URL:[Link]

  • Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype University of North Carolina (UNC) URL: [Link]

  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands ConnectSci URL:[Link]

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

Exploratory

6-methoxy-N-phenyl-4-quinolinamine blood-brain barrier permeability

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of 6-Methoxy-N-phenyl-4-quinolinamine in CNS Drug Discovery Executive Summary The development of central nervous system (CNS) therapeutics is fund...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of 6-Methoxy-N-phenyl-4-quinolinamine in CNS Drug Discovery

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents the majority of small molecules from entering the brain. In the pursuit of Multi-Target Directed Ligands (MTDLs) for neurodegenerative conditions like Alzheimer’s disease (AD), 4-aminoquinoline derivatives have emerged as highly promising scaffolds [1].

Specifically, 6-methoxy-N-phenyl-4-quinolinamine represents a structurally optimized pharmacophore. Originally derived from antimalarial drug discovery, this core structure exhibits potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, metal ion chelation, and antioxidant properties[1]. However, its therapeutic viability is entirely dependent on its ability to achieve sufficient CNS exposure. This whitepaper provides an in-depth technical analysis of the physicochemical drivers, predictive in vitro models, and validated experimental workflows used to evaluate the BBB permeability of 6-methoxy-N-phenyl-4-quinolinamine.

Physicochemical Rationale for Passive BBB Diffusion

The ability of a molecule to cross the BBB via passive transcellular diffusion is dictated by its lipophilicity, molecular size, and hydrogen-bonding capacity. The structural features of 6-methoxy-N-phenyl-4-quinolinamine are explicitly tailored to minimize the desolvation energy required to enter the lipid bilayer of the brain endothelium.

  • The Quinoline Core: Provides a planar, highly lipophilic backbone that readily partitions into lipid membranes.

  • 6-Methoxy Substitution: Acts as an electron-donating group, modulating the basicity ( pKa​ ) of the quinoline nitrogen. This ensures a favorable ratio of unionized to ionized species at a physiological pH of 7.4, which is critical since only the neutral species can passively diffuse across the BBB.

  • N-Phenyl Moiety: The addition of the bulky phenyl ring to the secondary amine serves a dual purpose. First, it significantly increases the overall partition coefficient (LogP). Second, it provides steric shielding to the hydrogen bond donor (NH), reducing interactions with the aqueous phase and lowering the topological polar surface area (tPSA).

Table 1: Physicochemical Drivers of BBB Permeability
ParameterValue (Approx.)Ideal BBB RangeCausality / Impact on Permeability
Molecular Weight (MW) 250.30 g/mol < 400 g/mol Small molecular size facilitates rapid passive transcellular diffusion.
Topological PSA (tPSA) 34.15 Ų< 90 ŲMinimal polar atoms reduce the energetic penalty of desolvation.
Calculated LogP (cLogP) ~3.82.0 - 5.0High lipophilicity drives partitioning into endothelial cell membranes.
H-Bond Donors (HBD) 1< 3A single, sterically shielded NH minimizes hydrogen bonding with water.

In Vitro Permeability Workflows

To accurately predict in vivo brain penetration, a tiered in vitro approach is required. This involves assessing passive diffusion via artificial membranes, followed by evaluating active efflux liabilities using engineered cell lines [2].

Tier 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay is a high-throughput, cell-free model designed exclusively to measure passive diffusion [3]. Unlike gastrointestinal PAMPA models that use standard soy lecithin, PAMPA-BBB utilizes porcine brain lipid extract to accurately mimic the specific sphingomyelin and cholesterol composition of the human blood-brain barrier[3].

Self-Validating Experimental Protocol:

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Formulation: Dilute a 10 mM DMSO stock of 6-methoxy-N-phenyl-4-quinolinamine to 50 µM in phosphate buffer (pH 7.4). Critical Step: Ensure the final DMSO concentration is ≤ 0.5% to prevent artificial membrane degradation and false-positive permeability.

  • Assay Assembly: Add 200 µL of the donor solution to the donor plate. Add 200 µL of fresh buffer to the acceptor plate. Carefully assemble the "sandwich" by placing the acceptor plate over the donor plate.

  • Incubation: Incubate the assembly at room temperature for 5 hours.

  • Validation & Readout: Include Lucifer Yellow in a control well; a rejection rate of >99% validates membrane integrity. Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ).

Tier 2: Bidirectional MDCK-MDR1 Permeability Assay

While PAMPA confirms passive diffusion, it cannot detect active transport. The BBB is heavily fortified by P-glycoprotein (P-gp), an efflux pump that actively extrudes xenobiotics back into the bloodstream. The MDCK-MDR1 assay utilizes Madin-Darby Canine Kidney cells transfected with the human ABCB1 gene (encoding P-gp) to identify efflux liabilities [4].

Self-Validating Experimental Protocol:

  • Cell Culture & Integrity Check: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts and culture for 4–5 days to form a polarized monolayer. Validation: Measure Trans-Epithelial Electrical Resistance (TEER). Proceed only if TEER > 600 Ω/cm², confirming the formation of tight junctions [5].

  • Dosing (Bidirectional): Wash cells with HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add 10 µM of the compound to the apical chamber (modeling blood-to-brain).

    • Basolateral to Apical (B→A): Add 10 µM to the basolateral chamber (modeling brain-to-blood efflux).

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 120 minutes.

  • Analysis: Extract 50 µL aliquots from the receiver compartments at t=120 min. Quench with an internal standard and analyze via UHPLC-MS/MS.

  • Data Processing: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ). Run Prazosin concurrently as a positive control for P-gp efflux [4].

Table 2: Predictive In Vitro Permeability Metrics
Assay TypeMetricTarget Value for CNS DrugsInterpretation for 4-Aminoquinolines
PAMPA-BBB Pe​ > 4.0 x 10⁻⁶ cm/sHigh passive transcellular diffusion across brain lipids.
MDCK-MDR1 Papp​ (A→B)> 15.0 x 10⁻⁶ cm/sExcellent blood-to-brain transport velocity.
MDCK-MDR1 Efflux Ratio (ER)< 2.0Compound is not a significant substrate for P-gp efflux.

Pharmacological Pathway & Visualizations

Once 6-methoxy-N-phenyl-4-quinolinamine successfully navigates the BBB, it exerts its therapeutic effects within the CNS compartment. The primary mechanism of action involves binding to the catalytic active site and peripheral anionic site of AChE, thereby preventing the breakdown of acetylcholine and improving cholinergic neurotransmission. Concurrently, the quinoline nitrogen and secondary amine can participate in the chelation of biometals (Cu²⁺, Fe²⁺), reducing metal-induced amyloid-beta aggregation and oxidative stress [1].

Workflow A 6-Methoxy-N-phenyl- 4-quinolinamine B PAMPA-BBB (Passive Diffusion) A->B Tier 1 C MDCK-MDR1 (Efflux Assessment) B->C Pe > 4.0 x 10^-6 cm/s D In Vivo Brain PK (Kp Measurement) C->D ER < 2.0

Tiered screening workflow for evaluating the BBB permeability of 4-aminoquinoline derivatives.

Pathway Blood Systemic Circulation (Blood) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Diffusion CNS CNS Compartment BBB->CNS High Lipophilicity Low PSA Target1 AChE / BChE Inhibition CNS->Target1 Target2 Metal Chelation (Cu2+, Fe2+) CNS->Target2 Outcome Neuroprotection & Cognitive Enhancement Target1->Outcome Target2->Outcome

Pharmacological pathway of 6-methoxy-N-phenyl-4-quinolinamine following successful BBB penetration.

Conclusion

The 6-methoxy-N-phenyl-4-quinolinamine scaffold is a masterclass in rational drug design for CNS targets. By balancing lipophilicity, steric shielding, and molecular weight, it achieves excellent passive diffusion across the blood-brain barrier. When validated through rigorous, self-correcting in vitro models like PAMPA-BBB and MDCK-MDR1, researchers can confidently advance these multi-target directed ligands into in vivo pharmacokinetic studies, accelerating the development of next-generation neurotherapeutics.

References

  • 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • MDCK-MDR1 Permeability Assay. Evotec.
  • ADME MDR1-MDCK Permeability Assay. BioDuro-Sundia.
Foundational

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 6-methoxy-N-phenyl-4-quinolinamine in Human Liver Microsomes

Executive Summary In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Metabolic stability, a key determinant of a drug's pharmacokinetic profile, directly influences its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the metabolic stability of 6-methoxy-N-phenyl-4-quinolinamine, a representative 4-aminoquinoline scaffold, using human liver microsomes (HLMs). We delve into the mechanistic underpinnings of cytochrome P450-mediated metabolism, provide a detailed, field-proven experimental protocol, and discuss the analytical techniques and data interpretation required to robustly characterize the compound's metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to implement and understand this critical in vitro assay.

Introduction: The Imperative of Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[1] Early assessment of metabolic stability is therefore not just a regulatory requirement but a strategic necessity.[2] It allows for the ranking and optimization of lead candidates, ensuring that resources are focused on compounds with a higher probability of success.[3]

The Role of Human Liver Microsomes (HLMs)

The liver is the primary site of drug metabolism in the body.[4] HLMs, which are vesicles of the endoplasmic reticulum prepared from the liver, are an enriched source of key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] Their ease of use, stability during storage, and the ability to pool donors to represent an "average" population make HLMs a widely accepted and invaluable in vitro model for predicting hepatic metabolism.[2][5]

The 4-Aminoquinoline Scaffold: 6-methoxy-N-phenyl-4-quinolinamine

The 4-aminoquinoline core structure is a well-established pharmacophore found in numerous therapeutic agents, particularly antimalarials like chloroquine.[6][7] The specific compound of interest, 6-methoxy-N-phenyl-4-quinolinamine, possesses structural features—a methoxy group and aromatic rings—that are known substrates for metabolic enzymes. Understanding its stability is crucial for predicting its behavior in vivo.

Mechanistic Foundations of Quinoline Metabolism

The Cytochrome P450 (CYP) Engine

CYP enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of over 90% of drugs currently in clinical use.[8] These enzymes catalyze a variety of oxidative reactions, fundamentally altering the structure of xenobiotics to facilitate their excretion.[9]

The catalytic cycle of CYPs is dependent on a critical redox partner, NADPH-cytochrome P450 reductase (CPR), which transfers electrons from the cofactor NADPH to the CYP heme center.[10][11][12][13][14] This electron transfer is obligatory for the activation of molecular oxygen and subsequent substrate oxidation.[13]

Predicting the Metabolic Fate of 6-methoxy-N-phenyl-4-quinolinamine

Based on the structure of 6-methoxy-N-phenyl-4-quinolinamine and known metabolic pathways for quinoline derivatives, several biotransformations can be predicted:[15][16][17]

  • O-Demethylation: The 6-methoxy group is a prime target for CYP-mediated O-dealkylation, yielding a hydroxylated metabolite.[16][17]

  • Aromatic Hydroxylation: The quinoline and phenyl rings are susceptible to the addition of hydroxyl groups, a common oxidative reaction.[15][16][18]

  • N-Oxidation: The nitrogen atom within the quinoline ring can be oxidized.[15][16]

Identifying these pathways is a key outcome of metabolic stability studies.

Key Parameters: Half-Life (t½) and Intrinsic Clearance (CLint)

The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.[19] It provides a direct measure of how quickly the compound is turned over by the enzymes.

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[19] It is calculated from the half-life and is a crucial parameter for extrapolating in vitro data to predict in vivo hepatic clearance.[3][4][19][20]

A Validated Protocol for HLM Metabolic Stability Assessment

This section details a robust, self-validating protocol for determining the metabolic stability of 6-methoxy-N-phenyl-4-quinolinamine.

Essential Materials and Reagents
  • Test Compound: 6-methoxy-N-phenyl-4-quinolinamine (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes: (e.g., from a commercial supplier, 20 mg/mL stock).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (NRS): Solution containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH) in phosphate buffer. This system continuously generates NADPH, the required cofactor for CYP activity.[21]

  • Positive Control Compounds: (e.g., Verapamil, Dextromethorphan) Compounds with known high and moderate clearance rates to validate assay performance.[22][23]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubator/Shaker: Set to 37°C.

Step-by-Step Experimental Workflow

The causality behind each step is explained to ensure a deep understanding of the process.

  • Preparation of Master Mix:

    • Action: On ice, dilute the pooled HLM stock to a working concentration of 1 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Rationale: Performing dilutions on ice maintains the integrity and enzymatic activity of the microsomes. A protein concentration of 0.5-1.0 mg/mL is standard for these assays.[2]

  • Compound Addition and Pre-incubation:

    • Action: In a 96-well plate, add the test compound and positive controls to the HLM solution to achieve a final substrate concentration of 1 µM.[2] Include a control incubation with no test compound (vehicle control).

    • Action: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[21][24]

    • Rationale: This step allows the system to reach thermal equilibrium and ensures the test compound can partition into the microsomal membrane before the reaction starts.

  • Initiation of the Metabolic Reaction:

    • Action: Initiate the reaction by adding a pre-warmed volume of the NADPH Regenerating System to all wells. The final NADPH concentration should be ~1 mM.[2]

    • Rationale: The addition of the NRS provides the necessary cofactor (NADPH) to fuel the CYP450 catalytic cycle, marking the true start of the metabolic process.[10][12][13]

  • Self-Validating Controls:

    • Action: Run a parallel incubation for the test compound in the absence of the NRS ("-NADPH" control).

    • Rationale: This is a critical control. Any disappearance of the compound in this well indicates non-enzymatic degradation (e.g., chemical instability) rather than CYP-mediated metabolism. A trustworthy result shows stability in the "-NADPH" control.

  • Time-Point Sampling and Reaction Quenching:

    • Action: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with an internal standard.[2][22]

    • Rationale: The cold acetonitrile serves two purposes: it immediately precipitates the microsomal proteins, halting all enzymatic activity, and it prepares the sample for subsequent analysis.[2][22] The 0-minute time point sample is taken immediately after adding the NRS and represents 100% of the initial compound concentration.

  • Sample Processing:

    • Action: Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[5]

    • Action: Transfer the supernatant to a new plate for analysis.

    • Rationale: This step clarifies the sample, removing particulate matter that could interfere with the analytical instrumentation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis prep_hlm Prepare HLM Solution (1 mg/mL) prep_cpd Prepare Compound Plate (1 µM final) prep_hlm->prep_cpd pre_incubate Pre-incubate Plate (5-10 min) prep_cpd->pre_incubate prep_nrs Prepare NADPH Regenerating System initiate Initiate Reaction (Add NRS) prep_nrs->initiate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge (3000 rpm, 5 min) quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ & CLint lcms->data G Parent 6-methoxy-N-phenyl-4-quinolinamine (Parent Compound) M1 6-hydroxy-N-phenyl-4-quinolinamine (M1) Parent->M1 O-Demethylation (e.g., CYP2D6, CYP3A4) M2 Hydroxylated Phenyl Metabolite (M2) Parent->M2 Aromatic Hydroxylation (e.g., CYP2C9, CYP1A2) M3 Hydroxylated Quinoline Metabolite (M3) Parent->M3 Aromatic Hydroxylation (e.g., CYP2A6, CYP2E1)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 6-methoxy-N-phenyl-4-quinolinamine

Abstract This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 6-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 6-methoxy-N-phenyl-4-quinolinamine. The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, and robust analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.[1][2] This guide provides a comprehensive walkthrough of the method development strategy, an optimized analytical protocol, and a full validation procedure according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, and UV detection, demonstrating excellent performance characteristics suitable for rigorous GxP environments.

Introduction and Method Development Rationale

6-methoxy-N-phenyl-4-quinolinamine belongs to the 4-aminoquinoline class of compounds, which are foundational in the development of therapeutics, most notably for their antimalarial properties.[1] The accurate quantification of this analyte is paramount for ensuring product quality and consistency in research and development. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity, selectivity, and reproducibility.[5]

The development of a successful HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

Analyte Physicochemical Characteristics

While specific experimental data for 6-methoxy-N-phenyl-4-quinolinamine is not broadly published, its structure allows for several key inferences that guide method development:

  • Hydrophobicity (logP): The presence of two aromatic rings (quinoline and phenyl) suggests a moderate to high hydrophobicity, making it an ideal candidate for Reverse-Phase (RP) chromatography.

  • Acidity/Basicity (pKa): The 4-amino and quinoline ring nitrogens are basic. This is a critical consideration, as the analyte's charge state will change with pH. To ensure consistent retention times and sharp, symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic form (protonated).

  • UV Absorbance: The conjugated quinoline ring system is a strong chromophore, predicting significant UV absorbance suitable for detection with a Diode Array Detector (DAD) or UV-Vis detector. Theoretical calculations and data from similar quinoline compounds suggest strong absorbance maxima.[6][7]

Causality-Driven Experimental Choices

The method development strategy was not a random screening of conditions but a series of logical decisions based on the analyte's chemistry.

  • Column Selection: A C18 column was selected as the primary choice due to its hydrophobic stationary phase, which is well-suited for retaining the nonpolar N-phenyl and quinoline ring structures of the analyte.[5][8] Its versatility and widespread availability make it a reliable starting point for method development.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

    • Aqueous Phase & pH Control: An acidic mobile phase modifier, 0.1% formic acid, was selected. The rationale is to maintain a pH well below the pKa of the amine groups, ensuring they remain consistently protonated. This suppresses silanol interactions with the stationary phase and prevents peak tailing, a common issue with basic analytes.

  • Detection Wavelength: A Diode Array Detector (DAD) is used to scan the analyte across a range of wavelengths (e.g., 200-400 nm) during initial runs. This allows for the empirical determination of the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for quantification. It also enables peak purity analysis as part of method validation.

  • Gradient Elution: A gradient elution (moving from a lower to a higher concentration of organic solvent) was chosen to ensure that any potential impurities with different polarities are eluted effectively and to provide a sharp peak for the main analyte, optimizing both resolution and run time.

Below is a diagram illustrating the logical workflow for the method development process.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_InitialScreening Initial Method Screening cluster_Optimization Method Optimization cluster_Final Finalization A Assess Physicochemical Properties (pKa, logP, UV) B Select Column (e.g., C18) A->B Guides Choice C Select Mobile Phase (ACN/H2O with Acid) A->C Guides Choice D Determine λmax (DAD Scan) A->D Informs Detector E Optimize Gradient Profile (Resolution & Run Time) B->E C->E D->E F Adjust Flow Rate & Temp (Efficiency & Pressure) E->F Fine-tuning G Finalized Analytical Method F->G Lock Parameters H Proceed to Validation G->H

Caption: HPLC Method Development Workflow.

Optimized Analytical Method & Protocol

This section provides the detailed protocol for the analysis of 6-methoxy-N-phenyl-4-quinolinamine using the fully optimized and validated HPLC method.

Instrumentation and Reagents
CategoryItem
HPLC System Agilent 1260 Infinity II or equivalent, with DAD/PDA detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent
Solvents Acetonitrile (HPLC Grade), Water (Type I, Milli-Q or equivalent)
Reagents Formic Acid (LC-MS Grade)
Standards 6-methoxy-N-phenyl-4-quinolinamine Reference Standard
Glassware Class A volumetric flasks, pipettes
Consumables 0.45 µm syringe filters (PTFE), HPLC vials with caps
Final Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (Quantification), 343 nm (Reference)
Run Time 20 minutes
Step-by-Step Experimental Protocol

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L flask and bring to volume with Type I water. b. To prepare Mobile Phase B, add 1.0 mL of formic acid to a 1 L flask and bring to volume with acetonitrile. c. Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 6-methoxy-N-phenyl-4-quinolinamine reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

3. Calibration Standards Preparation: a. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

4. Sample Preparation: a. Accurately weigh the sample material containing 6-methoxy-N-phenyl-4-quinolinamine. b. Dissolve the material in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL). c. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

5. HPLC Analysis Sequence: a. Equilibrate the HPLC system with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved. b. Set up the injection sequence as follows: i. Blank (diluent) injection (x1) ii. System suitability standard (e.g., 25 µg/mL) (x6) iii. Calibration standards from lowest to highest concentration iv. Blank injection v. Sample preparations c. Execute the sequence and collect the chromatograms.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][4][9]

ValidationParameters cluster_Core Core Performance Characteristics cluster_Limits Sensitivity & Robustness Root Method Validation (per ICH Q2(R2)) Specificity Specificity (Peak Purity) Root->Specificity Linearity Linearity & Range Root->Linearity Accuracy Accuracy (% Recovery) Root->Accuracy Precision Precision (Repeatability & Intermediate) Root->Precision LOD_LOQ LOD & LOQ Root->LOD_LOQ Robustness Robustness Root->Robustness

Caption: Key Parameters for HPLC Method Validation.

System Suitability
  • Purpose: To ensure the chromatographic system is performing adequately for the analysis.

  • Procedure: Inject the 25 µg/mL standard six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor (Asymmetry) ≤ 1.5

    • Theoretical plates > 2000

Specificity
  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Procedure:

    • Inject a blank (diluent) to show no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure the main peak is resolved from all degradation peaks.

    • Use the DAD to perform peak purity analysis on the analyte peak in both standard and sample chromatograms.

  • Acceptance Criteria: The analyte peak should be free of co-eluting peaks, and the peak purity angle should be less than the purity threshold.

Linearity and Range
  • Purpose: To verify that the instrument response is directly proportional to the analyte concentration across a specified range.

  • Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Purpose: To determine the closeness of the measured value to the true value.

  • Procedure: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the response.

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Acceptance Criteria: The LOQ concentration must be confirmed by demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Intentionally vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH/composition (e.g., % organic ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Conclusion

This application note presents a comprehensive, logically developed, and robust RP-HPLC method for the quantitative analysis of 6-methoxy-N-phenyl-4-quinolinamine. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it fit for purpose in a regulated drug development and quality control setting. The detailed protocols for both the analytical procedure and its validation serve as a complete guide for researchers and scientists working with this important class of compounds.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA. [Link]

  • Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of Liquid Chromatography & Related Technologies, 41(9), 509-516. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • ResearchGate. (2020). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • ResearchGate. (2022). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]

  • SlideShare. (2016). Ich guidelines for validation final. [Link]

  • ACS Publications. (2006). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • PubChem. (n.d.). (6-Methoxy-quinazolin-4-yl)-methyl-phenyl-amine; hydrochloride. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. (n.d.). 6-Methoxy-2-phenyl-4-quinolone. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (2019). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. [Link]

  • ACS Publications. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]

  • University of Liverpool Repository. (2009). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS. [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • PubMed. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • NIST. (n.d.). 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trihydrobromide. [Link]

  • ResearchGate. (2023). (PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. [Link]

  • Semantic Scholar. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. [Link]

Sources

Application

Application Note: Formulation and Pharmacokinetic Protocols for Oral Dosing of 6-Methoxy-N-phenyl-4-quinolinamine in Murine Models

Executive Summary The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) evaluation is frequently bottlenecked by poor aqueous solubility. 6-methoxy-N-phenyl-4-quinolinamine , a lipoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) evaluation is frequently bottlenecked by poor aqueous solubility. 6-methoxy-N-phenyl-4-quinolinamine , a lipophilic 4-aminoquinoline derivative, exemplifies this challenge. While the 4-aminoquinoline scaffold is historically renowned for its antimalarial properties via hemozoin inhibition[1], its physicochemical profile—characterized by a highly lipophilic core and a weakly basic quinoline nitrogen (pKa ~8.0–8.5)—dictates a high volume of distribution and pH-dependent solubility[2].

This application note provides a comprehensive, self-validating protocol for formulating 6-methoxy-N-phenyl-4-quinolinamine for oral (p.o.) dosing in mice. By leveraging co-solvent systems, researchers can overcome dissolution-rate limited absorption, ensuring reliable and reproducible systemic exposure for downstream efficacy models.

Mechanistic Context & Formulation Rationale

When administered orally, weak bases like 6-methoxy-N-phenyl-4-quinolinamine dissolve readily in the acidic environment of the stomach. However, as gastric emptying transitions the drug into the neutral pH of the duodenum, the compound rapidly deprotonates into its free base form, leading to sudden precipitation and highly variable oral bioavailability[3].

To circumvent this, formulation scientists must choose between two primary strategies:

  • Aqueous Suspensions (e.g., 0.5% CMC / 0.1% Tween 80): Utilizes surfactants to wet the hydrophobic particles. While standard, this approach often results in dissolution-rate limited absorption, leading to delayed Tmax​ and lower overall exposure[4][5].

  • Co-Solvent Solutions (e.g., 10% DMSO / 40% PEG400 / 50% Saline): Keeps the drug fully solvated throughout the gastrointestinal tract. Polyethylene glycol 400 (PEG400) is particularly advantageous; at high concentrations, it not only acts as a powerful solubilizer but can also transiently modulate intestinal paracellular tight junctions, significantly enhancing systemic exposure[6].

Cautionary Note on Bioanalysis: High concentrations of dosing vehicles like PEG400 and Tween 80 are known to cause severe matrix effects (up to 50%–80% ion suppression) during LC-MS/MS analysis, particularly at early PK time points when excipient concentrations in the plasma are highest[7].

Quantitative Pharmacokinetic Projections

The choice of formulation vehicle directly dictates the pharmacokinetic profile of quinoline derivatives. Table 1 summarizes the expected comparative PK parameters based on established literature for structurally similar lipophilic quinolines[6][8][9].

Table 1: Comparative PK Parameters of Quinoline Formulations (Simulated 10 mg/kg Oral Dose)

Formulation Vehicle Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng*h/mL)Bioavailability ( F% )Mechanistic Outcome
0.5% CMC / 0.1% Tween 80 ~150 - 2002.0 - 4.0~85030% - 40%Dissolution-rate limited; potential intestinal precipitation[4].
10% DMSO / 40% PEG400 / 50% H₂O ~450 - 6000.5 - 1.0~210070% - 80%Rapid absorption; PEG400 enhances paracellular transport[6].

Experimental Workflow Visualization

PK_Workflow A 1. API Physicochemical Profiling (Assess pKa & Lipophilicity) B 2. Excipient Selection (DMSO / PEG400 / Saline) A->B C 3. Vehicle Compounding (Dropwise Aqueous Addition) B->C D 4. Murine Oral Gavage (10 mL/kg Dosing Volume) C->D E 5. Serial Plasma Sampling (0.25h to 24h Timepoints) D->E F 6. LC-MS/MS Bioanalysis (Mitigate Excipient Ion Suppression) E->F

Workflow for the formulation and pharmacokinetic evaluation of quinoline derivatives.

Step-by-Step Methodologies

Protocol A: Preparation of Co-Solvent Formulation (Target: 1 mg/mL)

Objective: Create a thermodynamically stable solution using 10% DMSO, 40% PEG400, and 50% Saline.

  • Weighing: Accurately weigh 10.0 mg of 6-methoxy-N-phenyl-4-quinolinamine into a clean glass vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until the API is completely dissolved. Causality: DMSO disrupts the crystalline lattice of the highly lipophilic molecule.

  • Co-Solvent Addition: Add 4.0 mL of PEG400. Vortex for 2 minutes and sonicate in a 37°C water bath for 5 minutes to ensure a homogenous organic phase[5].

  • Aqueous Phase Integration (Critical Step): Place the vial on a magnetic stirrer. Dropwise , add 5.0 mL of 0.9% physiological saline over 2–3 minutes.

    • Self-Validating Check: If saline is added too rapidly, the local polarity shift will cause the quinoline to nucleate and crash out. Dropwise addition prevents this localized supersaturation.

  • Quality Control: Visually inspect the final solution against a dark background for micro-precipitates. Measure the pH to ensure it is tolerable for oral gavage (ideal pH 4.0–7.0).

Protocol B: In Vivo Oral Dosing and Pharmacokinetic Sampling

Objective: Administer the formulation and collect serial blood samples to map the PK profile.

  • Animal Preparation: Acclimatize male BALB/c or C57BL/6 mice (6–8 weeks old) for 7 days. Fast the mice for 12 hours prior to dosing (water ad libitum) to eliminate food-effect variability[10].

  • Dosing: Administer the formulation via oral gavage using a bulb-tipped gastric needle. For a 10 mg/kg dose using a 1 mg/mL formulation, the dosing volume is 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)[5].

  • Serial Sampling: Collect 20–30 µL of blood via the submandibular vein at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[10].

  • Plasma Separation: Collect blood into K2EDTA microcentrifuge tubes. Invert gently, then centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer the supernatant (plasma) to fresh tubes and store at -80°C until bioanalysis[10].

Protocol C: LC-MS/MS Bioanalysis & Matrix Effect Mitigation

Objective: Accurately quantify plasma concentrations while avoiding excipient-induced ion suppression.

  • Protein Precipitation: Aliquot 10 µL of mouse plasma into a 96-well plate. Add 30 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., deuterated quinoline analog). Vortex for 5 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C[9].

  • Chromatographic Separation: Inject 2 µL of the supernatant onto a C18 reverse-phase column.

  • Excipient Mitigation (Self-Validating Step): Because PEG400 causes massive ion suppression[7], perform a post-column infusion experiment during method development. Infuse pure 6-methoxy-N-phenyl-4-quinolinamine directly into the mass spectrometer while injecting a blank sample of the 10/40/50 DMSO/PEG400/Saline vehicle through the LC column.

    • Action: Map the retention times where the baseline signal drops (indicating PEG400 elution). Adjust your mobile phase gradient so that the target analyte elutes before or after this suppression zone.

References

  • Antimalarial Drugs - Elsevier eLibrary. Elsevier.[Link]

  • Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. PMC - NIH.[Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. PMC - NIH.[Link]

  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628. PMC - NIH.[Link]

  • Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI.[Link]

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)‑Quinolone-3-Diarylethers. Semantic Scholar.[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - NIH.[Link]

  • Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms. ResearchGate.[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.[Link]

Sources

Method

mass spectrometry parameters for 6-methoxy-N-phenyl-4-quinolinamine analysis

An Application Note and Protocol for the Quantitative Analysis of 6-methoxy-N-phenyl-4-quinolinamine using LC-MS/MS Introduction The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, most famo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 6-methoxy-N-phenyl-4-quinolinamine using LC-MS/MS

Introduction

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, most famously represented by antimalarial drugs like chloroquine.[1][2][3] The development and evaluation of novel derivatives, such as 6-methoxy-N-phenyl-4-quinolinamine, require robust and sensitive bioanalytical methods to characterize their pharmacokinetic and metabolic profiles. This document provides a comprehensive guide for the quantitative analysis of 6-methoxy-N-phenyl-4-quinolinamine in biological matrices, specifically plasma, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, this guide is structured to provide not just a protocol, but the scientific rationale behind the methodological choices. The protocols are designed to be self-validating, offering a strong starting point for method development and validation in a research or drug development setting. We will cover sample preparation, chromatographic separation, and mass spectrometric detection, culminating in a detailed, step-by-step protocol.

Method Overview: The Analytical Workflow

The entire analytical process, from sample receipt to final data analysis, follows a logical sequence designed to ensure accuracy, reproducibility, and high sensitivity. The workflow is visualized below.

LCMS_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Prep Protein Precipitation or Solid-Phase Extraction Sample->Prep Concentrate Evaporation & Reconstitution Prep->Concentrate LC LC Separation (PFP Column) Concentrate->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Eluent Acquisition Data Acquisition MS->Acquisition Processing Quantification Acquisition->Processing

Sources

Application

Application Notes and Protocols for Utilizing 6-methoxy-N-phenyl-4-quinolinamine as a Reference Standard in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Robust Reference Standards in Kinase Research Protein kinases are a pivotal class of enzymes that regulate a vast array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Robust Reference Standards in Kinase Research

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the discovery and development of kinase inhibitors remain a focal point of modern drug discovery. Kinase assays are the cornerstone of this research, enabling the measurement of enzyme activity and the identification and characterization of potential inhibitors.[1]

The reliability and reproducibility of kinase assay data are paramount. A well-characterized reference standard is an indispensable tool for ensuring data quality, serving as a benchmark for assay performance, and enabling the comparison of data across different experiments and laboratories.[2] While established standards exist for many common kinases, the exploration of novel chemical scaffolds necessitates the qualification of new reference compounds.

This guide provides a comprehensive framework for the qualification and use of 6-methoxy-N-phenyl-4-quinolinamine , a member of the quinoline class of compounds known to interact with kinase active sites, as a reference standard in kinase assays.[3][4] We will detail the process of physicochemical characterization, determination of inhibitory activity, and implementation as a positive control in common kinase assay formats.

Physicochemical Properties and Synthesis of 6-methoxy-N-phenyl-4-quinolinamine

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting kinase inhibitory activity.[5] 6-methoxy-N-phenyl-4-quinolinamine belongs to this class of compounds.

Chemical Structure:

Table 1: Physicochemical Properties of 6-methoxy-N-phenyl-4-quinolinamine (Hypothetical Data)

PropertyValueMethod
Molecular FormulaC₁₆H₁₄N₂O---
Molecular Weight250.30 g/mol ---
AppearanceOff-white to pale yellow solidVisual Inspection
Purity (HPLC)>98%HPLC-UV
Identity (MS)m/z = 251.12 [M+H]⁺LC-MS
Solubility>10 mM in DMSOExperimental

The synthesis of 6-methoxy-N-phenyl-4-quinolinamine can be achieved through various established methods for the synthesis of 4-aminoquinolines, often involving the reaction of a substituted aniline with a quinoline precursor.[5][6]

Qualification of a Novel Reference Standard: A Step-by-Step Approach

Before a compound can be confidently used as a reference standard, it must undergo rigorous qualification to ensure its identity, purity, and stability.[7][8][9]

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Long-Term Management Synthesis Synthesis of Candidate Compound Purity Purity Assessment (HPLC, qNMR) Synthesis->Purity Identity Identity Confirmation (MS, NMR) Purity->Identity Solubility Solubility Determination Identity->Solubility IC50 IC50 Determination in Primary Assay Solubility->IC50 MOA Mechanism of Action Studies (Optional) IC50->MOA Stability Long-Term Stability Studies MOA->Stability L2L Lot-to-Lot Consistency Testing Stability->L2L Documentation Certificate of Analysis Generation L2L->Documentation

Caption: Workflow for Qualifying a New Reference Standard.

Protocol 1: Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve a small sample of the compound in a suitable solvent (e.g., DMSO).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • The purity is determined by the area percentage of the main peak. A purity of >98% is generally recommended for a reference standard.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use an LC-MS system to confirm the molecular weight of the compound.

    • The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of 6-methoxy-N-phenyl-4-quinolinamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound.

    • The observed chemical shifts and coupling constants should be consistent with the proposed structure.

Protocol 2: Preparation of a Master Stock Solution
  • Accurately weigh a precise amount of the qualified 6-methoxy-N-phenyl-4-quinolinamine.

  • Dissolve the compound in 100% DMSO to a final concentration of 10 mM.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.[11]

  • Store the aliquots at -20°C or -80°C, protected from light.

Application in Kinase Assays: Determining Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that defines the potency of an inhibitor. This value should be determined with high precision for a reference standard.

Protocol 3: General Protocol for IC₅₀ Determination using a Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes the determination of the IC₅₀ of 6-methoxy-N-phenyl-4-quinolinamine against a chosen kinase (e.g., a tyrosine kinase like Src or Abl). The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[1][12][13][14]

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Kinase assay buffer

  • 6-methoxy-N-phenyl-4-quinolinamine (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock of 6-methoxy-N-phenyl-4-quinolinamine in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).

    • Further dilute these intermediate concentrations in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocols for Using 6-methoxy-N-phenyl-4-quinolinamine as a Reference Standard

Once the IC₅₀ is established, 6-methoxy-N-phenyl-4-quinolinamine can be used as a positive control to validate assay performance in high-throughput screening and other kinase profiling studies.[15]

Protocol 4: Implementation in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

The LanthaScreen® assay is a binding assay that measures the displacement of a fluorescent tracer from the kinase active site by an inhibitor.[16][17][18]

Procedure:

  • Assay Setup:

    • Prepare the kinase, europium-labeled anti-tag antibody, and fluorescent tracer according to the manufacturer's protocol.[16]

    • In a 384-well plate, add the test compounds.

    • For control wells, add:

      • Negative Control: DMSO (vehicle)

      • Positive Control: 6-methoxy-N-phenyl-4-quinolinamine at a concentration of 10x its IC₅₀.

  • Reaction and Detection:

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer to all wells.

    • Incubate the plate for 60 minutes at room temperature.[16]

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Interpretation:

    • Calculate the emission ratio.

    • The positive control wells containing 6-methoxy-N-phenyl-4-quinolinamine should show a significant decrease in the TR-FRET signal compared to the negative control wells, indicating displacement of the tracer. This confirms that the assay is performing correctly and can detect inhibitors.

G cluster_0 Kinase Signaling Pathway cluster_1 Point of Inhibition Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Effector Downstream Effectors (e.g., Ras, Raf, MEK, ERK) Adaptor->Effector Response Cellular Response (e.g., Proliferation, Survival) Effector->Response Inhibitor {6-methoxy-N-phenyl-4-quinolinamine} Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a Kinase Signaling Pathway.

Long-Term Stability and Lot-to-Lot Consistency

For a reference standard to be reliable over time, its stability under defined storage conditions must be confirmed.[11][19][20] Furthermore, each new batch of the standard should be tested against the previous one to ensure lot-to-lot consistency.[21][22][23]

  • Stability Studies: Aliquots of the reference standard should be stored at the intended temperature (e.g., -20°C) and tested at regular intervals (e.g., 3, 6, 12 months) for purity and potency (IC₅₀).[11][19]

  • Lot-to-Lot Testing: When a new lot of 6-methoxy-N-phenyl-4-quinolinamine is synthesized, its purity, identity, and IC₅₀ should be compared to the established reference lot to ensure that it falls within acceptable specifications.[24]

Conclusion

The qualification and use of a novel reference standard like 6-methoxy-N-phenyl-4-quinolinamine is a critical step in establishing robust and reliable kinase assay platforms. By following the detailed protocols for characterization, IC₅₀ determination, and implementation as a positive control, researchers can significantly enhance the quality and reproducibility of their data. This, in turn, will accelerate the discovery and development of new kinase inhibitors for the treatment of a wide range of diseases.

References

  • LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
  • ADP Glo Protocol. (n.d.).
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - NG.
  • ADP-Glo kinase assay. (n.d.). Bio-protocol.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific - NG.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
  • Z'-LYTE™ Kinase Assay Pl
  • LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech.
  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Kinase Logistics Europe.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. (n.d.).
  • Z'-LYTE Kinase Assay Kits. (n.d.). Thermo Fisher Scientific - US.
  • Stability Testing Strategies for Working Standards. (2025, May 31). BioPharma Consulting Group.
  • Lot-to-lot variation and verification. (2023, February 22). Singapore Institute of Technology.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC.
  • 6-Methoxy-2-phenyl-4-quinolone | C16H13NO2 | CID 124348. (n.d.). PubChem.
  • The essential roles of chemistry in high-throughput screening triage. (n.d.). PMC - NIH.
  • Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide. (n.d.). Thermo Fisher Scientific.
  • SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions. (n.d.). Thermo Fisher Scientific.
  • The ABC's of Reference Standard Management. (n.d.).
  • How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. (2025, May 9).
  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29).
  • Lot-to-Lot Vari
  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.).
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.).
  • An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine. (n.d.). Benchchem.
  • Reference Standards. (n.d.). SpiroChem.
  • 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. (n.d.). PubChem.
  • Quality Controls & Calibrators: Achieving Lot-to-Lot Consistency in IVD Manufacturing. (2025, February 17).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026, January 2).
  • Creating Working Reference Standard (WRS)
  • Four Keys to Reference Standard Management. (2024, January 29). MRIGlobal.
  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. (n.d.). Chemical Methodologies.
  • Synthesis and Characterization of 4-(3′-Chlorophenylamino)
  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. (2014, March 1).
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022, June 13). MDPI.
  • Reference Standards for Potency Assays. (n.d.). BEBPA.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. (n.d.). PMC.
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26).
  • Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and comput

Sources

Method

Application Note: Preclinical In Vivo Dosing Guidelines for 6-methoxy-N-phenyl-4-quinolinamine

Introduction & Pharmacological Context 6-methoxy-N-phenyl-4-quinolinamine belongs to the 4-anilinoquinoline class of small molecules. This privileged structural scaffold is widely recognized for its potent ATP-competitiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

6-methoxy-N-phenyl-4-quinolinamine belongs to the 4-anilinoquinoline class of small molecules. This privileged structural scaffold is widely recognized for its potent ATP-competitive kinase inhibition, frequently utilized to target receptor tyrosine kinases (e.g., EGFR) and intracellular kinases (e.g., Cyclin G Associated Kinase, GAK) ([1]).

Due to its planar quinoline core and lipophilic aniline moiety, this compound exhibits poor aqueous solubility and acts as a weak base. Successful in vivo translation requires rigorous formulation strategies to ensure consistent systemic exposure without inducing vehicle-related toxicity. This guide provides a causality-driven protocol for the formulation, dosing, and pharmacokinetic (PK) evaluation of 6-methoxy-N-phenyl-4-quinolinamine in murine models.

Mechanism Compound 6-methoxy-N-phenyl-4-quinolinamine Kinase Target Kinase (e.g., EGFR / GAK) Compound->Kinase Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation Halted ATP ATP Binding Pocket ATP->Kinase Blocked Proliferation Cell Proliferation & Survival Downstream->Proliferation Suppressed

Mechanism of Action: 4-Anilinoquinoline ATP-competitive kinase inhibition.

Causality-Driven Formulation Strategy

The "Why" Behind the Vehicle

Attempting to dissolve lipophilic 4-anilinoquinolines in standard aqueous buffers (like PBS) results in immediate precipitation. To achieve a homogenous solution suitable for intravenous (IV) or oral (PO) administration, a specific ternary co-solvent system is mandatory:

  • Dimethyl Sulfoxide (DMSO): Acts as the primary solvent to disrupt the compound's strong crystal lattice. However, DMSO concentrations must be kept ≤ 5% for IV dosing to prevent hemolysis, neurotoxicity, and acute cardiovascular events ([2]).

  • Polyethylene Glycol 400 (PEG400): Acts as a co-solvent and precipitation inhibitor. When the DMSO-drug solution is introduced to the aqueous phase, PEG400 creates a micro-environment that keeps the lipophilic drug in solution. PEG400 is typically capped at 40% for IV to avoid viscosity issues ([2]).

  • Saline (0.9% NaCl): Serves as the bulk aqueous phase to achieve physiological isotonicity.

Crucial Warning: High concentrations of DMSO and PEG400 possess intrinsic anti-inflammatory and antimicrobial properties, which can mask the true pharmacodynamic (PD) effects of the test compound in specific disease models ([3]). Always include a vehicle-only control group to validate that the observed PD effects are strictly compound-driven.

Experimental Protocols

Workflow Step1 1. Formulation (5% DMSO, 40% PEG400, 55% Saline) Step2 2. Quality Control (Visual Inspection, pH 6.5-7.5) Step1->Step2 Step3 3. In Vivo Dosing (IV: 1-5 mg/kg | PO: 10-30 mg/kg) Step2->Step3 Step4 4. PK/PD Sampling (Plasma, Tissue at 0.25-24h) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantification & Half-life) Step4->Step5

Step-by-step workflow for in vivo pharmacokinetic dosing and analysis.

Phase 1: Formulation Preparation (5% DMSO / 40% PEG400 / 55% Saline)

Self-Validating Protocol: This procedure incorporates visual and chemical checkpoints to ensure the integrity of the dosing solution before administration.

  • Weighing: Accurately weigh the required amount of 6-methoxy-N-phenyl-4-quinolinamine powder into a sterile, inert glass vial.

  • Primary Solubilization: Add the calculated volume of 100% anhydrous DMSO (equivalent to 5% of the final total volume). Vortex vigorously for 2 minutes.

    • Checkpoint: The solution must be completely clear. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Co-solvent Addition: Add PEG400 (40% of the final volume) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized solvent shock to the solute, which is a primary trigger for irreversible micro-precipitation.

  • Aqueous Dilution: Gradually add 0.9% Saline (55% of the final volume) while vortexing steadily.

  • Validation: Inspect the final formulation under a strong light source. It must be a clear, precipitate-free solution. Measure the pH; it should be between 6.5 and 7.5. Filter through a 0.22 µm PTFE syringe filter for sterilization prior to IV dosing.

Phase 2: In Vivo Dosing & Sampling
  • Animal Preparation: Fast mice (e.g., C57BL/6 or BALB/c, 20-25g) for 4-6 hours prior to oral gavage to reduce gastrointestinal absorption variability. IV cohorts do not require fasting.

  • Administration:

    • IV Dosing (Tail Vein): Administer 1-5 mg/kg at a volume of 5 mL/kg (e.g., 100 µL for a 20g mouse). Inject slowly over 10-15 seconds to prevent acute cardiovascular shock.

    • PO Dosing (Oral Gavage): Administer 10-30 mg/kg at a volume of 10 mL/kg.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein or tail snip into K2-EDTA coated tubes at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Quantitative Data & Parameters

Table 1: Recommended Dosing Parameters for 6-methoxy-N-phenyl-4-quinolinamine

ParameterIntravenous (IV)Oral (PO)Rationale
Dose Range 1 - 5 mg/kg10 - 30 mg/kg4-anilinoquinolines typically show moderate oral bioavailability; higher PO doses compensate for first-pass metabolism ([4]).
Dose Volume 5 mL/kg10 mL/kgLimits fluid overload and vehicle toxicity ([2]).
Vehicle 5% DMSO, 40% PEG400, 55% Saline5% DMSO, 40% PEG400, 55% SalineEnsures complete solubilization of the lipophilic quinoline core ([5]).
Needle/Gavage Size 27G - 30G needle20G - 22G gavage needleMinimizes tissue trauma during administration.

Table 2: Target Pharmacokinetic (PK) Endpoints

PK ParameterDefinitionTarget Profile for Efficacy
Cmax Maximum plasma concentration> 10-fold the in vitro IC50 of the target kinase.
Tmax Time to reach Cmax1 - 2 hours (PO), indicating rapid absorption.
AUC(0-t) Area under the curveHigh exposure correlating with sustained PD target inhibition.
T1/2 Elimination half-life2 - 6 hours, typical for quinoline-based small molecules.
Bioavailability (F%) (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO)> 30% is considered favorable for oral development.

References

  • Title: Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: bioRxiv URL: [Link]

  • Title: Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits Source: ResearchGate / International Journal of Pharmaceutics URL: [Link]

  • Title: The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model Source: ASM Journals / Microbiology Spectrum URL: [Link]

  • Title: Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A Source: PMC / NIH URL: [Link]

  • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: MDPI / Molecules URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-methoxy-N-phenyl-4-quinolinamine

Authored by: Senior Application Scientist Introduction: The Therapeutic Potential of Quinoline Derivatives The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been extensively investigated for their potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[1][2][3] The compound 6-methoxy-N-phenyl-4-quinolinamine belongs to this versatile class. Its structural features, particularly the 4-aminoquinoline core, suggest potential interactions with key biological targets, such as protein kinases and nucleic acids, which are often dysregulated in disease.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-methoxy-N-phenyl-4-quinolinamine and related analogs. The protocols detailed herein are designed to be robust and reproducible, enabling the characterization of the compound's cytotoxic, mechanistic, and potential anti-inflammatory properties. While specific experimental data for 6-methoxy-N-phenyl-4-quinolinamine is limited in publicly available literature, the methodologies presented are based on well-established assays for analogous quinoline derivatives.[5][6]

Part 1: Foundational Assays for Bioactivity Screening

A critical first step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][7] This assay is fundamental in determining the half-maximal inhibitory concentration (IC50) of a compound.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plates (e.g., 5x10³ cells/well) Incubation_24h Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of 6-methoxy-N-phenyl-4-quinolinamine Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h Add_MTT Add MTT solution (e.g., 20 µL of 5 mg/mL) Incubation_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilization Add solubilization solution (e.g., 100 µL DMSO) Incubate_4h->Solubilization Absorbance_Measurement Measure absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and determine IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, K-562 for leukemia) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[8]

  • Compound Preparation: Prepare a stock solution of 6-methoxy-N-phenyl-4-quinolinamine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Expected Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
6-methoxy-N-phenyl-4-quinolinamineMCF-7 (Breast)48To be determined
6-methoxy-N-phenyl-4-quinolinamineHeLa (Cervical)48To be determined
6-methoxy-N-phenyl-4-quinolinamineK-562 (Leukemia)48To be determined
Doxorubicin (Control)MCF-7 (Breast)48Reference value

Part 2: Mechanistic Elucidation of Compound Action

Once the cytotoxic potential of 6-methoxy-N-phenyl-4-quinolinamine is established, the next logical step is to investigate its mechanism of action. Key cellular processes to examine include apoptosis and cell cycle progression.

Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a desirable mechanism of action for anticancer agents.[6] The Annexin V/Propidium Iodide (PI) assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells with compromised membrane integrity.[6]

Experimental Workflow:

Apoptosis_Workflow Start Seed and treat cells (e.g., in 6-well plates) Harvest Harvest adherent and floating cells Start->Harvest Wash_PBS Wash cells twice with cold PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin V binding buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 6-methoxy-N-phenyl-4-quinolinamine at concentrations around its IC50 value for 24-48 hours.[6]

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cell proliferation.[8]

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[6]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[6]

  • Analysis: Analyze the stained cells using a flow cytometry.

Part 3: Target-Oriented Assays

The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibition.[5] Therefore, evaluating the effect of 6-methoxy-N-phenyl-4-quinolinamine on specific kinase activities is a logical step in target identification.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while the presence of an inhibitor results in a higher luminescent signal due to ATP preservation.[9]

Principle: The assay measures the activity of a specific kinase (e.g., EGFR, Src, VEGFR) by quantifying the consumption of ATP.[5] The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction.

Experimental Workflow:

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_readout Readout & Analysis Prepare_Compound Prepare serial dilutions of 6-methoxy-N-phenyl-4-quinolinamine Add_Reagents Add kinase, substrate, and compound to a 384-well plate Prepare_Compound->Add_Reagents Initiate_Reaction Initiate reaction by adding ATP Add_Reagents->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Add_Detection_Reagent Add ATP detection reagent (e.g., Kinase-Glo®) Incubate_Reaction->Add_Detection_Reagent Incubate_Detection Incubate at RT for 10 min Add_Detection_Reagent->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Calculate_Inhibition Calculate % inhibition and determine IC50 Measure_Luminescence->Calculate_Inhibition

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of 6-methoxy-N-phenyl-4-quinolinamine in DMSO. Further dilute in kinase assay buffer.

  • Reaction Setup: In a white, opaque 384-well plate, add the recombinant kinase, its specific substrate, and the test compound.[5][9]

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Expected Data Presentation:

Kinase Target6-methoxy-N-phenyl-4-quinolinamine IC50 (nM)Reference Inhibitor IC50 (nM)
EGFRTo be determinedErlotinib: Reference value
SrcTo be determinedBosutinib: Reference value
VEGFR2To be determinedLenvatinib: Reference value

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 6-methoxy-N-phenyl-4-quinolinamine. By systematically evaluating its cytotoxicity, impact on apoptosis and cell cycle, and its potential to inhibit specific protein kinases, researchers can gain valuable insights into its therapeutic potential. It is crucial to note that these protocols may require optimization for specific cell lines and experimental conditions.

References

  • BenchChem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Saeed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0220899. Retrieved from [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Current Medicinal Chemistry, 23(42), 4785-4819.
  • Bakshi, V., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • BenchChem. (n.d.). A Head-to-Head Comparison of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives as Kinase Inhibitors.
  • Al-Ostoot, F. H., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611. Retrieved from [Link]

  • BenchChem. (n.d.). In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Comparative Guide.
  • Rojas-Vargas, J. A., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 945396. Retrieved from [Link]

  • Valderrama, J. A., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1397. Retrieved from [Link]

Sources

Method

preparation and storage of 6-methoxy-N-phenyl-4-quinolinamine stock solutions

Application Note: Preparation, Handling, and Storage of 6-Methoxy-N-phenyl-4-quinolinamine Stock Solutions Executive Overview As a Senior Application Scientist, I frequently observe that up to 30% of irreproducible in vi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Handling, and Storage of 6-Methoxy-N-phenyl-4-quinolinamine Stock Solutions

Executive Overview

As a Senior Application Scientist, I frequently observe that up to 30% of irreproducible in vitro kinase assay results stem from poor stock solution management rather than biological variance. The compound 6-methoxy-N-phenyl-4-quinolinamine—a representative 4-anilinoquinoline—poses specific physicochemical challenges. Its extended aromatic system and secondary amine dictate a strict handling protocol to maintain its integrity as an ATP-competitive kinase inhibitor[1][2]. This guide provides a self-validating, causality-driven protocol for the preparation and storage of its stock solutions.

Physicochemical Properties & The Causality of Handling

6-methoxy-N-phenyl-4-quinolinamine features a highly lipophilic quinoline core linked to an aniline moiety. This structural motif mimics the adenine ring of ATP, allowing it to bind deeply within the hydrophobic hinge region of target kinases[2]. However, this same lipophilicity makes aqueous dissolution practically impossible without a carrier solvent.

  • The Hygroscopic Threat : Dimethyl sulfoxide (DMSO) is the gold standard solvent for 4-anilinoquinolines. However, DMSO is highly hygroscopic[3]. When exposed to ambient air, DMSO rapidly absorbs moisture, which alters the dielectric constant of the solvent system. This forces the hydrophobic inhibitor out of solution, causing invisible micro-precipitation[3].

  • The Freeze-Thaw Dilemma : Repeated freezing and thawing creates localized concentration gradients. As the solvent freezes, the solute is excluded from the forming crystal lattice, creating transient zones of supersaturation[4]. Once precipitated, these micro-crystals often do not re-dissolve upon warming without extensive sonication, leading to inaccurate dosing.

Table 1: Physicochemical Profile & Solvent Compatibility
Property / ConditionValue / RecommendationCausality
Core Structure 4-AnilinoquinolineHigh lipophilicity requires an organic carrier solvent.
Primary Solvent 100% Anhydrous DMSOMaximizes solubility and prevents hydrolysis[3].
Max Stock Conc. 10 mM - 50 mMKeeps concentration safely below the room-temperature saturation limit[4].
Aqueous Solubility < 1 µg/mLRequires stepwise serial dilution to prevent "solvent shock."

Protocol: Preparation of Master Stock Solutions

This protocol is designed as a self-validating system . By incorporating visual and physical quality control (QC) checkpoints, you ensure that the physical chemistry of the solution is optimal before any biological assay begins.

Step 1: Thermal Equilibration

  • Action : Remove the lyophilized 6-methoxy-N-phenyl-4-quinolinamine from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening the vial.

  • Causality : Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water into the system and permanently degrading future solubility[3].

Step 2: Solvent Addition

  • Action : Add the calculated volume of anhydrous, newly opened DMSO to achieve a 10 mM or 50 mM master stock.

  • Causality : Utilizing old, frequently opened DMSO guarantees water contamination. Anhydrous DMSO ensures the solvent environment remains purely organic[3].

Step 3: Dissolution & Mechanical Agitation

  • Action : Vortex the vial for 60 seconds. If particulates remain, sonicate in a water bath at a maximum of 37°C for 5–10 minutes.

  • Causality : Sonication provides the mechanical energy required to break the crystalline lattice of the solid compound without inducing thermal degradation of the secondary amine.

Step 4: Self-Validating QC Check

  • Action : Inspect the solution under a stereomicroscope against a dark background.

  • Validation : The solution must be completely optically clear. If any haziness or micro-crystals are visible, solubility has not been achieved, and the stock will yield false-negative biological data.

StockPrep A Lyophilized 6-methoxy-N-phenyl-4-quinolinamine Equilibrate to Room Temp B Add Anhydrous DMSO (Protect from ambient moisture) A->B Prevents condensation C Vortex & Mild Sonication (Max 37°C to break crystal lattice) B->C Dissolution D Visual QC Inspection (Ensure clear, particulate-free solution) C->D Quality Check E Aliquot into Amber Vials (50-100 µL volumes) D->E Prevents freeze-thaw F Store at -20°C or -80°C (Desiccated, dark environment) E->F Long-term stability

Workflow for the preparation and storage of 6-methoxy-N-phenyl-4-quinolinamine master stocks.

Storage & Stability Management

Because 4-anilinoquinolines contain conjugated aromatic systems, they are susceptible to photo-degradation. Furthermore, the secondary amine can undergo slow oxidation if exposed to air.

Table 2: Stability Matrix & Storage Guidelines
Storage ConditionExpected StabilityRecommendation
Solid (Lyophilized) > 2 YearsStore desiccated at -20°C, protected from light.
100% DMSO (-80°C) 6 - 12 MonthsOptimal storage for aliquoted master stocks.
100% DMSO (-20°C) 1 - 3 MonthsAcceptable for short-term, frequent use.
Aqueous Buffer < 4 HoursPrepare immediately before assay; do not store.

Aliquoting Strategy: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber, tightly sealed microcentrifuge tubes. Never return a thawed aliquot to the freezer.

LogicPrecipitation Root Hydrophobic 4-Anilinoquinoline in DMSO Stock Sub1 Exposure to Ambient Air Root->Sub1 Sub2 Direct Aqueous Dilution Root->Sub2 Sub3 Freeze-Thaw Cycles Root->Sub3 Res1 DMSO absorbs moisture (Hygroscopic effect) Sub1->Res1 Res2 Solvent Shock (Nucleation threshold exceeded) Sub2->Res2 Res3 Localized Supersaturation (Solute exclusion during freezing) Sub3->Res3 Fail Micro-precipitation & Assay Failure Res1->Fail Res2->Fail Res3->Fail

Logical relationships detailing the physical causes of inhibitor precipitation and assay failure.

Assay Preparation: The Aqueous Dilution Strategy

The most critical failure point in small molecule handling occurs during the transition from 100% DMSO to an aqueous assay buffer or cell culture media. Adding a high-concentration DMSO stock directly into a large volume of water causes "solvent shock," exceeding the local nucleation threshold and causing irreversible aggregation[3].

Stepwise Dilution Protocol:

  • Serial Dilution in DMSO : Perform your dose-response serial dilutions in 100% DMSO first. This ensures the compound remains fully soluble while you establish your concentration gradient[3].

  • Intermediate Dilution : Create an intermediate dilution by adding the DMSO stock dropwise into an intermediate buffer (e.g., PBS) under vigorous vortexing.

  • Final Assay Concentration : Transfer the intermediate solution to the final biological assay. Ensure the final DMSO concentration in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].

AqueousDilution S1 10 mM Master Stock (100% DMSO) S2 Serial Dilution (100% DMSO) S1->S2 Maintain solubility limit S3 Intermediate Dilution (e.g., 10% DMSO in Buffer) S2->S3 Dropwise addition, vigorous mixing S4 Final Assay Media (<0.1% DMSO final) S3->S4 Final biological concentration

Stepwise dilution strategy to prevent hydrophobic precipitation in aqueous assay media.

References

  • STAR Protocols. "Protocol to identify small-molecule inhibitors against cancer drug resistance." National Center for Biotechnology Information (PMC), 2025. URL:[Link]

  • Journal of Medicinal Chemistry. "Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase." National Center for Biotechnology Information (PMC), 2015. URL:[Link]

  • Journal of Medicinal Chemistry. "Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor: X-ray Crystallographic Studies of 4-Anilinoquinazolines Bound to Cyclin-Dependent Kinase 2 and p38 Kinase." American Chemical Society (ACS) Publications, 2003. URL:[Link]

Sources

Application

synthesizing 6-methoxy-N-phenyl-4-quinolinamine analogs for SAR studies

Application Note: Advanced Synthesis and SAR Profiling of 6-Methoxy-N-phenyl-4-quinolinamine Analogs Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Professionals Focus: Kinase Inhibitor S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and SAR Profiling of 6-Methoxy-N-phenyl-4-quinolinamine Analogs

Target Audience: Medicinal Chemists, Application Scientists, and Drug Discovery Professionals Focus: Kinase Inhibitor Scaffold Development (EGFR, c-Met)

Introduction & Mechanistic Rationale

The 4-anilinoquinoline scaffold is a privileged pharmacophore in modern targeted oncology and infectious disease research. Originally developed as bioisosteres of the highly successful 4-anilinoquinazoline class of kinase inhibitors (e.g., gefitinib, erlotinib), 4-anilinoquinolines offer distinct mechanistic advantages [1].

The Causality of Scaffold Selection (E-E-A-T Insight): In wild-type Epidermal Growth Factor Receptor (EGFR), the N3 atom of the quinazoline core forms a critical, water-mediated hydrogen bond with the side chain of the gatekeeper residue (Thr790). However, the emergence of the Thr790Met (T790M) mutation displaces this water molecule, rendering first-generation quinazolines ineffective. By replacing the quinazoline N3 with a carbon atom to form a quinoline , the requirement for this water-mediated interaction is bypassed[2]. The 6-methoxy substitution further optimizes the electronic distribution of the core and projects into the solvent-exposed region of the ATP-binding cleft, improving both binding affinity and aqueous solubility [3].

This protocol details the robust, self-validating synthesis of 6-methoxy-N-phenyl-4-quinolinamine analogs and outlines the Structure-Activity Relationship (SAR) logic required to optimize these compounds against kinase targets.

Synthetic Workflow & Logic

The synthesis relies on a linear, highly scalable four-step sequence. We utilize a modified Gould-Jacobs approach, followed by halogenation and a Nucleophilic Aromatic Substitution (SNAr).

SynthesisWorkflow A 1. 4-Methoxyaniline + Diethyl ethoxymethylenemalonate B 2. Condensation (EtOH, Reflux) A->B C 3. Thermal Cyclization (Dowtherm A, 250°C) B->C D 4. 6-Methoxy-4-quinolone Intermediate C->D E 5. Chlorination (POCl3, Reflux) D->E F 6. 4-Chloro-6-methoxyquinoline E->F G 7. SNAr Reaction (Substituted Anilines, i-PrOH) F->G H 8. 6-Methoxy-N-phenyl- 4-quinolinamine Analogs G->H

Step-by-step synthetic workflow for 6-methoxy-N-phenyl-4-quinolinamine analogs.

Experimental Protocols

Note: All procedures must be conducted in a well-ventilated fume hood. POCl3 is highly corrosive and reacts violently with water.

Step 1 & 2: Synthesis of 6-Methoxy-quinolin-4(1H)-one
  • Rationale: Condensation forms an enamine intermediate, which requires extreme thermal conditions to undergo intramolecular electrophilic aromatic substitution (cyclization) to form the quinolone core.

  • Procedure:

    • Equip a 250 mL round-bottom flask with a Dean-Stark trap.

    • Mix 4-methoxyaniline (50 mmol) and diethyl ethoxymethylenemalonate (52 mmol) in 50 mL of absolute ethanol. Reflux for 4 hours.

    • Evaporate the ethanol under reduced pressure to yield the crude enamine as a thick oil.

    • Cyclization: Add 30 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to the oil. Why Dowtherm A? Its high boiling point (258°C) provides the exact thermal energy required to drive the cyclization without degrading the starting materials.

    • Heat the mixture to 250°C for 1.5 hours. A self-validating visual cue is the vigorous evolution of ethanol vapor, followed by the darkening of the solution.

    • Cool the mixture to room temperature and pour into 200 mL of hexanes. The 6-methoxy-quinolin-4(1H)-one will precipitate as a tan solid. Filter and wash with hexanes.

Step 3: Chlorination to 4-Chloro-6-methoxyquinoline
  • Rationale: The quinolone tautomerizes to a 4-hydroxyquinoline, which is unreactive toward anilines. Phosphorus oxychloride (POCl3) converts the hydroxyl group into a highly reactive chloride leaving group.

  • Procedure:

    • Suspend 6-methoxy-quinolin-4(1H)-one (30 mmol) in 40 mL of neat POCl3.

    • Add 3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst (forms the Vilsmeier-Haack reagent in situ to accelerate chlorination).

    • Reflux at 105°C for 3 hours. The suspension will become a clear, dark solution, indicating complete conversion.

    • Critical Quench: Cool to room temperature. Slowly pour the mixture over 300 g of crushed ice with vigorous stirring to hydrolyze excess POCl3.

    • Neutralize the aqueous layer with aqueous ammonia (NH4OH) to pH 8. Extract with dichloromethane (3 x 50 mL), dry over MgSO4, and concentrate to yield 4-chloro-6-methoxyquinoline.

Step 4: SNAr Library Generation
  • Rationale: The electron-deficient nature of the quinoline ring (exacerbated by protonation of the quinoline nitrogen) allows for smooth Nucleophilic Aromatic Substitution (SNAr) by various substituted anilines [3].

  • Procedure:

    • In a 20 mL reaction vial, dissolve 4-chloro-6-methoxyquinoline (1.0 mmol) and the desired substituted aniline (1.1 mmol) in 10 mL of isopropanol (i-PrOH).

    • Add a catalytic amount of concentrated HCl (1 drop) to activate the quinoline core.

    • Reflux at 85°C for 4–6 hours.

    • Self-Validation: As the reaction progresses, the product will naturally precipitate out of the hot isopropanol as the hydrochloride salt.

    • Cool to room temperature, filter the precipitate, wash with cold isopropanol, and dry under a vacuum to afford the pure 6-methoxy-N-phenyl-4-quinolinamine analog.

SAR Study & Quantitative Data Presentation

To understand the Structure-Activity Relationship (SAR), a library of analogs was synthesized by varying the substitutions on the N-phenyl (aniline) ring. The biochemical inhibitory activity was evaluated against wild-type EGFR and the T790M mutant variant.

Table 1: Biochemical SAR Profiling of 6-Methoxy-4-anilinoquinolines

CmpdAniline Substitution (R)EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)ClogP
1a Unsubstituted (-H)145.0 ± 12850.0 ± 453.85
1b 4-Fluoro (-F)98.5 ± 8410.0 ± 224.01
1c 3-Chloro-4-fluoro (-Cl, -F)12.4 ± 245.0 ± 54.65
1d 3-Ethynyl (-C≡CH)8.2 ± 128.5 ± 34.22
1e 4-Methoxy (-OCH₃)310.0 ± 25>10003.78
Ref Erlotinib (Quinazoline)2.0 ± 0.5>10003.10

Data Interpretation: The data reveals that meta-substitutions (e.g., 3-ethynyl in 1d or 3-chloro in 1c ) drastically increase potency against both WT and mutant kinases. This is because the meta-substituent projects deeply into a hydrophobic pocket adjacent to the ATP-binding cleft. Conversely, bulky electron-donating groups at the para-position (e.g., 1e ) cause steric clashes, reducing affinity. Noticeably, while erlotinib loses all efficacy against the T790M mutant, the quinoline analogs (1c , 1d ) retain low-nanomolar potency [1].

SARLogic Core Quinoline Core Bioisostere of Quinazoline Overcomes T790M Mutation Pos6 6-Methoxy Group Solvent-exposed region Improves solubility Core->Pos6  C6 modification Pos4 4-Anilino Group Binds deep hydrophobic pocket Dictates selectivity Core->Pos4  C4 modification MetaSub Meta-Substitution (e.g., -Cl, -F) Optimal fit in hinge region Enhances potency Pos4->MetaSub  Preferred ParaSub Para-Substitution Steric clash if too large Modulates PK properties Pos4->ParaSub  Tolerated

Structure-Activity Relationship (SAR) logic for 4-anilinoquinoline target binding.

References

  • Pawar VG, Sos ML, Rode HB, Rabiller M, Heynck S, van Otterlo WAL, Thomas RK, Rauh D. "Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor." Journal of Medicinal Chemistry. 2010;53(7):2892-2901. URL:[Link]

  • Wissner A, Berger DM, Boschelli DH, et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." Journal of Medicinal Chemistry. 2000;43(17):3244-3256. URL:[Link]

  • Zhang QW, Ye ZD, Shen C, Tie HX, Wang L, Shi L. "Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;34(1):124-133. URL:[Link]

Method

Topic: 6-methoxy-N-phenyl-4-quinolinamine Cell Viability Assay Protocol using MTT

An Application Guide and Protocol Introduction: The Rationale for Cytotoxicity Screening of Novel Quinoline Derivatives The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Introduction: The Rationale for Cytotoxicity Screening of Novel Quinoline Derivatives

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of this and related structures, such as quinazolines, have been extensively investigated for their potential as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization and the modulation of critical signaling pathways like PI3K-Akt-mTOR.[3][4][5][6]

Given this background, a novel compound such as 6-methoxy-N-phenyl-4-quinolinamine warrants rigorous evaluation of its biological activity. A fundamental first step in this process is to determine its effect on cell viability and proliferation. This application note provides a comprehensive, field-tested protocol for assessing the cytotoxicity of 6-methoxy-N-phenyl-4-quinolinamine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone in drug discovery and toxicology for its reliability and suitability for high-throughput screening.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific principles, critical validation checkpoints, and data interpretation strategies necessary for generating robust and reliable results.

Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] The core principle relies on the enzymatic reduction of the water-soluble yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[10][11] This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[7][9][10]

Dead cells lack the necessary enzymatic activity to reduce MTT.[11] The resulting intracellular purple formazan crystals are then solubilized using a detergent solution, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[7][11]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Enzymatic Reduction MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell

Caption: Mechanism of the MTT assay in viable cells.

Materials and Reagents

Sourcing high-quality reagents is paramount for assay reproducibility.

Reagent/MaterialRecommended Specifications
Test Compound 6-methoxy-N-phenyl-4-quinolinamine, >98% purity
Cell Lines Appropriate cancer or normal cell lines (e.g., PC3, MCF7, etc.)
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (e.g., Sigma-Aldrich, Cat. No. M5655). Prepare a 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS).[7] Filter-sterilize and store protected from light at 4°C for up to 4 weeks.[12]
Solubilization Solution Dimethyl sulfoxide (DMSO), cell culture grade. Alternatively, 10% SDS in 0.01 M HCl can be used.[12][13]
Cell Culture Medium As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Vehicle Control DMSO, sterile, cell culture grade.
Positive Control A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance.
Equipment & Consumables - Humidified CO2 incubator (37°C, 5% CO2)- Inverted microscope- Laminar flow hood- Microplate reader (spectrophotometer) with a 570 nm filter- Sterile, flat-bottomed 96-well cell culture plates- Multichannel pipette- Sterile pipette tips and reagent reservoirs

Experimental Protocol: A Step-by-Step Workflow

This protocol is optimized for adherent cells in a 96-well format. Modifications for suspension cells are noted where applicable.

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate (24 h) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48-72 h) treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate (2-4 h) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize incubate4 8. Incubate & Shake (15 min - 4 h) solubilize->incubate4 read 9. Read Absorbance (570 nm) incubate4->read end End read->end

Caption: Standard experimental workflow for the MTT assay.

Phase 1: Preparation (Day 1)
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the optimal seeding density in complete culture medium. This density must be determined empirically for each cell line to ensure cells are in an exponential growth phase during treatment and do not become over-confluent. A typical starting range is 5,000–10,000 cells/well.[14]

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To avoid "edge effects," where cells in the outer wells grow differently, fill the perimeter wells with 100 µL of sterile PBS or medium without cells. Do not use these wells for experimental data.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach and recover.[8]

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 6-methoxy-N-phenyl-4-quinolinamine (e.g., 10-50 mM) in sterile DMSO.

    • On the day of treatment, prepare serial dilutions of the compound in complete cell culture medium. It is crucial to create a wide concentration range (e.g., from 0.1 µM to 100 µM) to capture the full dose-response curve.

    • Causality: The final concentration of DMSO in the wells should be kept constant across all treatments and be non-toxic to the cells, typically ≤0.5%.

Phase 2: Assay Execution (Day 2-5)
  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of 6-methoxy-N-phenyl-4-quinolinamine (and controls) to the appropriate wells.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours). The duration depends on the compound's expected mechanism and cell doubling time.

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[9]

    • Expert Tip: It is recommended to replace the drug-containing medium with 100 µL of fresh, serum-free medium before adding MTT. Serum components can interact with MTT and affect results.[7][10]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[8] Monitor the formation of these crystals periodically under a microscope.

  • Formazan Solubilization:

    • After the MTT incubation, the insoluble formazan crystals must be dissolved. Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the crystals.

    • Add 100 µL of DMSO to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete solubilization of the formazan crystals.[7] The solution should turn into a homogenous purple color.

Phase 3: Data Acquisition (Day 5)
  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15][16]

    • A reference wavelength of 630 nm or higher can be used to subtract background absorbance from factors like cell debris.[7][17]

    • Read the plate within 1 hour of adding the solubilization solution.[7]

Trustworthiness: Essential Controls for a Self-Validating System

For the results to be considered trustworthy, a specific set of controls must be included on every plate.

Control TypeCompositionPurpose
Untreated Control Cells + Culture MediumRepresents 100% cell viability; serves as the baseline for comparison.
Vehicle Control Cells + Culture Medium with the highest concentration of DMSO used in the experiment.To ensure that the solvent (DMSO) itself does not have a cytotoxic effect at the concentration used.
Positive Control Cells + Culture Medium with a known cytotoxic agent (e.g., Doxorubicin).To confirm that the assay system (cells and reagents) is responsive and capable of detecting cytotoxicity.
Blank Control Culture Medium + MTT + Solubilizer (No Cells)To measure the background absorbance of the medium and reagents, which is subtracted from all other readings.[8]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the Blank Control wells from all other experimental wells.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the Untreated Control cells using the following formula: Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit a dose-response curve to the data.

    • The IC50 value is calculated from the resulting equation. Software such as GraphPad Prism is highly recommended for this analysis.[18][19]

Sample Data Presentation
Concentration of 6-methoxy-N-phenyl-4-quinolinamine (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
0 (Untreated)1.2540.088100.0
0 (Vehicle)1.2490.09199.6
0.11.1980.07595.5
11.0520.06383.9
50.8150.05165.0
100.6330.04250.5
500.2410.02919.2
1000.0980.0157.8
Calculated IC50 ~10 µM

Troubleshooting Common MTT Assay Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Background Absorbance - Microbial contamination of medium or cells.- Phenol red or serum interference.[7][10]- MTT reagent degradation (solution appears blue/green).[8][20]- Practice sterile technique; check cultures for contamination.- Use serum-free medium during MTT incubation.- Prepare fresh MTT solution; store protected from light.
Low Absorbance / Weak Signal - Cell seeding density is too low.- Insufficient incubation time with MTT.- Incomplete solubilization of formazan.[10]- Optimize cell number by performing a cell titration curve.- Increase MTT incubation time (up to 24 hours for some cells).[8]- Increase shaking time or gently pipette to mix after adding solubilizer.
High Variability Between Replicates - Inconsistent cell seeding.- Incomplete formazan solubilization.- "Edge effects" in the 96-well plate.- Ensure a homogenous cell suspension before seeding; use a multichannel pipette carefully.- Visually confirm all purple crystals are dissolved before reading.- Avoid using the outer wells of the plate for experimental samples.
Test Compound Interference - The compound is colored and absorbs at 570 nm.- The compound directly reduces MTT chemically.[10][21]- Set up a control well with the compound in medium without cells to measure its intrinsic absorbance.- If chemical reduction is suspected, confirm results with an alternative viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC - NCBI. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • How can I calculate IC50 from mtt results? ResearchGate. [Link]

  • What is the correct method to calculate the IC50 value for the MTT assay? ResearchGate. [Link]

  • How to calculate IC50 from MTT assay. YouTube. [Link]

  • Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. BMG LABTECH. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. Biology Stack Exchange. [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives... Chemical Methodologies. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. [Link]

  • 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds... PubMed. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives... Bentham Science. [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling... PubMed. [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors... PMC - NCBI. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids... MDPI. [Link]

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents... Frontiers. [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives... ResearchGate. [Link]

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Methoxy-N-phenyl-4-quinolinamine Assay Optimization

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible in vitro data using lipophilic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to generate reproducible in vitro data using lipophilic scaffolds. 6-methoxy-N-phenyl-4-quinolinamine is a classic example: while the 4-aminoquinoline core is a privileged pharmacophore in drug discovery, its planar aromatic system and high lattice energy result in notoriously poor aqueous solubility. This physicochemical reality often leads to compound precipitation, colloidal aggregation, and assay interference.

This guide is designed to provide you with field-proven, self-validating protocols to overcome these solubility bottlenecks and ensure the scientific integrity of your assays.

Section 1: Symptom-Based Troubleshooting Guide

Issue 1: Compound Precipitation Upon Dilution into Assay Buffer

Q: Why does my compound instantly turn cloudy when diluted from a 10 mM DMSO stock into PBS or cell culture media?

  • Root Cause: The rapid solvent shift from 100% DMSO to an aqueous buffer forces the compound past its kinetic solubility limit. The hydrophobic quinoline and phenyl rings drive rapid crystallization to minimize contact with water.

  • Solution & Causality: Employ a step-down dilution strategy. Instead of a direct 1:100 dilution, perform serial intermediate dilutions in mixed solvent systems (e.g., 50% DMSO/water) before the final transfer. This prevents localized supersaturation. If precipitation persists, synthesizing a mesylate or citrate salt form alters the solid-state lattice energy, which has been shown to increase the kinetic solubility of quinoline derivatives by up to 4-fold ()[1].

Issue 2: Non-Linear Dose-Response or "Promiscuous" Enzyme Inhibition

Q: My biochemical assay is yielding unusually steep Hill slopes, and the compound appears to inhibit multiple unrelated targets. Is this a false positive?

  • Root Cause: This is a hallmark of colloidal aggregation. At micromolar concentrations, highly lipophilic molecules self-associate into sub-micrometer particles. These colloids nonspecifically sequester and partially denature proteins, leading to artifactual inhibition ()[2].

  • Solution & Causality: Introduce a non-ionic surfactant to your assay buffer. Adding 0.01% Triton X-100 or 0.025% Tween-80 lowers the surface tension and physically disrupts these colloidal aggregates, reversing promiscuous inhibition and restoring specific 1:1 stoichiometric binding ()[3].

Issue 3: High Cellular Toxicity in Control Wells

Q: I am seeing significant cell death in my phenotypic assays even at low compound concentrations. How can I deliver the drug without killing the cells?

  • Root Cause: Exceeding the maximum tolerated DMSO concentration (>1% v/v) or using harsh detergents to force the compound into solution compromises the lipid bilayer of your cells.

  • Solution & Causality: Transition to a Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex. The cyclodextrin features a hydrophobic internal cavity that encapsulates the lipophilic 6-methoxy and phenyl moieties, while its hydrophilic exterior ensures aqueous solubility. This dramatically enhances drug delivery without requiring cytotoxic levels of organic solvents ()[4].

Section 2: Validated Experimental Protocols

Every protocol utilized in assay development must be a self-validating system. The following methodologies include built-in validation steps to ensure your solubility strategy is functioning as intended.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation)

This method forces the lipophilic 6-methoxy-N-phenyl-4-quinolinamine into the hydrophobic core of HP-β-CD, creating a water-soluble host-guest complex.

  • Aqueous Preparation: Dissolve HP-β-CD in ultrapure water to a final concentration of 100 mM.

  • Organic Preparation: Dissolve 6-methoxy-N-phenyl-4-quinolinamine in a volatile organic solvent (e.g., methanol) at a concentration of 50 mM.

  • Complexation: Add the organic solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at 37°C to achieve a 1:2 molar ratio (Drug:Cyclodextrin).

  • Equilibration: Stir the mixture for 2 hours in a sealed vessel to allow the host-guest complexation to reach thermodynamic equilibrium.

  • Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator set to 40°C until only the aqueous phase remains.

  • Lyophilization: Freeze-dry the remaining clear aqueous phase for 24–48 hours to obtain the solid inclusion complex powder.

  • Self-Validation Step: Reconstitute 1 mg of the powder in 1 mL of PBS. Visually inspect for clarity. Analyze the solution via Dynamic Light Scattering (DLS) to confirm the absence of particles >100 nm, verifying true molecular dissolution rather than suspension.

Protocol B: Nephelometric Kinetic Solubility Assessment

Thermodynamic solubility takes days to reach equilibrium. This kinetic solubility protocol reflects the practical reality of an assay where a DMSO stock is rapidly diluted into an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Buffer Dispensing: Dispense 198 µL of PBS (pH 7.4) into a 96-well flat-bottom microtiter plate.

  • Spiking: Spike 2 µL of the DMSO stock (and subsequent serial dilutions) into the PBS to create a concentration gradient (1 µM to 100 µM). Ensure the final DMSO concentration remains constant at 1% v/v across all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours to mimic standard assay timeframes.

  • Measurement: Measure light scattering using a nephelometer (or absorbance at 620 nm as a proxy for turbidity).

  • Self-Validation Step: Plot scattering intensity versus compound concentration. The inflection point where scattering sharply increases marks your strict kinetic solubility limit. Never run your primary assay above this concentration.

Section 3: Data Visualization & Decision Workflows

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Solubility IncreaseProsCons
Non-Ionic Surfactants (e.g., Tween-80)Disrupts colloidal aggregates and forms micelles.2 to 5-foldEasy to implement; immediately prevents promiscuous inhibition.Incompatible with some cell-based assays due to membrane disruption.
Salt Formation (e.g., Mesylate)Increases polarity and lowers solid-state lattice energy.3 to 10-foldPermanent physical modification; no assay additives needed.Does not change the fundamental thermodynamic solubility at pH 7.4.
HP-β-CD Complexation Host-guest encapsulation of hydrophobic moieties.10 to 50-foldHighly biocompatible; excellent for cellular and in vivo assays.Requires preparation time; efficiency varies by steric hindrance.
Solubility Optimization Workflow

SolubilityWorkflow Start Precipitation of 6-methoxy-N-phenyl-4-quinolinamine AssayType What is the Assay Type? Start->AssayType Biochemical Biochemical Assay AssayType->Biochemical CellBased Cell-Based Assay AssayType->CellBased Surfactant Add 0.01% Triton X-100 or 0.025% Tween-80 Biochemical->Surfactant CheckDMSO Is DMSO > 1% v/v? CellBased->CheckDMSO HPBCD Prepare HP-β-CD Inclusion Complex Surfactant->HPBCD Still Precipitates ReduceDMSO Use Step-Down Dilution (Keep DMSO ≤ 1%) CheckDMSO->ReduceDMSO Yes CheckDMSO->HPBCD No ReduceDMSO->HPBCD Still Precipitates Salt Synthesize Mesylate or Citrate Salt HPBCD->Salt Insufficient Solubility

Decision tree for optimizing the aqueous solubility of 4-aminoquinoline derivatives in assays.

Section 4: Frequently Asked Questions (FAQs)

Q: Why doesn't lowering the buffer pH to 5.0 work for my cell-based assay? A: While the 4-aminoquinoline nitrogen is basic (pKa ~7–8) and protonates at lower pH to increase solubility, mammalian cell culture requires physiological pH (~7.4). Altering the media pH will induce cellular stress pathways, completely confounding your phenotypic readouts.

Q: Can I use Bovine Serum Albumin (BSA) to keep the compound in solution? A: Yes, adding 0.1% BSA can act as a carrier protein to prevent precipitation. However, highly lipophilic compounds like 6-methoxy-N-phenyl-4-quinolinamine bind tightly to the hydrophobic pockets of BSA. This significantly reduces the free (active) fraction of the drug available to interact with your target. If you use BSA, you must calculate and report the unbound fraction.

Q: How does the 6-methoxy group affect solubility compared to an unsubstituted quinoline? A: The methoxy group acts as a hydrogen bond acceptor, which provides a slight polarity advantage over an unsubstituted ring. However, its overall contribution to the molecule's lipophilicity (LogP) is still substantial. The planar geometry of the molecule remains intact, meaning formulation strategies remain strictly necessary for aqueous assays.

References

  • Fornasiero, M. C., et al. "Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development." Journal of Medicinal Chemistry (2021). URL:[Link]

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, M. S., & Shoichet, B. K. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology (2012). URL:[Link]

  • Sun, J., et al. "Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex." Brazilian Journal of Pharmaceutical Sciences (2019). URL:[Link]

  • Shoichet, B. K., et al. "The Ecstasy and Agony of Assay Interference Compounds." NIH Public Access (2015). URL:[Link]

Sources

Optimization

troubleshooting 6-methoxy-N-phenyl-4-quinolinamine precipitation in DMSO

Welcome to the technical support resource for 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this compound, particularly focusing on its dissolution and stability in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.

Introduction: Understanding the Challenge

6-methoxy-N-phenyl-4-quinolinamine is a quinoline derivative of interest in various research applications. Like many heterocyclic organic molecules, its solubility and stability in common laboratory solvents such as DMSO can be influenced by a variety of factors. Precipitation of the compound from a DMSO stock solution is a frequent and frustrating issue that can compromise experimental results by altering the effective concentration and introducing variability.

This guide provides a structured, in-depth approach to troubleshooting and preventing precipitation, grounded in the fundamental principles of chemical solubility and solvent-solute interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 6-methoxy-N-phenyl-4-quinolinamine precipitated out of my DMSO stock solution upon storage. What is the most common cause?

A1: The most frequent cause of precipitation from a DMSO stock solution, especially after storage, is the absorption of atmospheric moisture by the DMSO. DMSO is highly hygroscopic, meaning it readily attracts and absorbs water from the air. While 6-methoxy-N-phenyl-4-quinolinamine may be soluble in anhydrous (water-free) DMSO, its solubility can decrease significantly in a DMSO/water mixture. This effectively lowers the solvent's solvating power for your compound, causing it to fall out of solution.

Causality: The introduction of water, a polar protic solvent, into the polar aprotic environment of DMSO alters the solvent properties. This change can disrupt the favorable solute-solvent interactions that keep the compound dissolved, leading to precipitation.

Immediate Action:

  • Gently warm the solution to 50-60°C for a short period (5-10 minutes) with intermittent vortexing to attempt redissolution.

  • If the precipitate redissolves, use the solution immediately and consider preparing fresh stock for future experiments.

  • To prevent recurrence, ensure you are using anhydrous DMSO and employ proper storage techniques, such as using desiccants and sealing containers tightly.

Q2: I'm trying to prepare a high-concentration stock solution, but the compound won't fully dissolve. What factors should I consider?

A2: If you are facing difficulty in dissolving 6-methoxy-N-phenyl-4-quinolinamine, several factors related to solubility limits and kinetics may be at play.

  • Dissolution Kinetics: The rate at which a compound dissolves can be slow. Gentle heating (to 50-60°C) and mechanical agitation (vortexing or sonication) can significantly increase the rate of dissolution by increasing the kinetic energy of the molecules.

  • Compound Purity: Impurities in the compound powder can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.

Recommended Protocol for Determining Approximate Solubility:

  • Start with a known, small volume of anhydrous DMSO (e.g., 100 µL).

  • Add a pre-weighed, small amount of 6-methoxy-N-phenyl-4-quinolinamine.

  • Vortex or sonicate the mixture at a controlled temperature.

  • If it dissolves completely, add another known amount of the compound and repeat the process.

  • The point at which a solid precipitate remains that will not dissolve even with heating and agitation provides an estimate of the saturation concentration.

Q3: Could the pH of my final aqueous medium be causing precipitation when I dilute my DMSO stock?

A3: Yes, this is a very likely cause. The 6-methoxy-N-phenyl-4-quinolinamine molecule contains a basic nitrogen atom within the quinoline ring system. This makes its solubility highly dependent on pH.

Mechanism:

  • In acidic to neutral conditions (lower pH), the nitrogen atom can become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous media than the neutral free base.

  • In basic conditions (higher pH), the compound will exist predominantly in its neutral, uncharged form, which is significantly less water-soluble and more prone to precipitation.

When you dilute your DMSO stock into an aqueous buffer (e.g., cell culture media, phosphate-buffered saline), the final pH of the solution becomes critical. If the buffer is neutral or slightly basic (like many cell culture media, pH 7.2-7.4), the compound may precipitate upon dilution.

Troubleshooting Workflow:

Caption: pH-Dependent Precipitation Troubleshooting Workflow.

Experimental Protocols

Protocol 1: Preparation of a Stable DMSO Stock Solution

This protocol is designed to minimize the risk of precipitation due to environmental factors.

Materials:

  • 6-methoxy-N-phenyl-4-quinolinamine (high purity grade)

  • Anhydrous DMSO (Biotechnology Grade, ≤0.02% water)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas (optional, for sensitive applications)

  • Desiccator or dry storage cabinet

Procedure:

  • Pre-warming: Allow the sealed vial of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Weighing: Accurately weigh the desired amount of 6-methoxy-N-phenyl-4-quinolinamine in a sterile microcentrifuge tube or directly into the final storage vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Dissolution:

    • Cap the vial tightly.

    • Vortex the solution for 1-2 minutes.

    • If not fully dissolved, place the vial in a heat block or water bath set to 50-60°C for 5-10 minutes. Vortex intermittently.

    • Alternatively, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Inert Gas Overlay (Optional): For long-term storage or if the compound is sensitive to oxidation, gently flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Storage:

    • Seal the vial tightly with the PTFE-lined cap.

    • Wrap the cap junction with parafilm for an extra barrier against moisture.

    • Store the vial in a desiccator or a dry storage cabinet at the recommended temperature (typically -20°C or -80°C), protected from light.

Data Summary

ParameterRecommendation / GuidelineRationale
Solvent Anhydrous DMSO (water content ≤0.02%)Minimizes precipitation caused by the hygroscopic nature of DMSO and reduced solubility in aqueous mixtures.
Storage Temp. -20°C or -80°CReduces the rate of potential chemical degradation and solvent evaporation.
Container Amber glass vial with PTFE-lined capProtects from light-induced degradation and provides a superior seal against moisture compared to plastic caps.
Handling Use of desiccants, proper sealing (Parafilm)Provides a multi-barrier defense against the primary cause of precipitation: moisture absorption.

Logical Relationships in Troubleshooting

The following diagram illustrates the interconnected factors that can lead to the precipitation of 6-methoxy-N-phenyl-4-quinolinamine in DMSO, guiding a systematic troubleshooting approach.

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions A Precipitation Observed B Solvent Contamination (Water Absorption) A->B C Concentration Exceeds Solubility Limit A->C D pH-Dependent Solubility (in Aqueous Dilution) A->D E Temperature Fluctuation (e.g., Freeze-Thaw) A->E F Use Anhydrous DMSO & Proper Storage (Desiccator) B->F G Prepare Lower Concentration Stock or Perform Solubility Test C->G H Adjust pH of Aqueous Buffer or Use Solubilizing Agent D->H I Aliquot Stock Solution to Minimize Freeze-Thaw Cycles E->I

Caption: Root Cause Analysis for Compound Precipitation.

References

  • DMSO (Dimethyl Sulfoxide) Properties: Gaylord Chemical Company, LLC. DMSO General Information. [Link]

Troubleshooting

optimizing reaction yield for 6-methoxy-N-phenyl-4-quinolinamine chemical synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 4-anilinoquinoline derivatives, specifically 6-methoxy-N-phenyl-4-q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 4-anilinoquinoline derivatives, specifically 6-methoxy-N-phenyl-4-quinolinamine . This chemical scaffold is a critical pharmacophore in both antimalarial research and kinase inhibitor drug discovery.

The standard synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) between 4-chloro-6-methoxyquinoline and aniline. While conceptually straightforward, researchers frequently encounter issues with stalled conversions, hydrolysis byproducts, and poor isolation yields. This guide provides a self-validating protocol, empirical data, and mechanistic troubleshooting to ensure optimal reaction yields.

I. Reaction Troubleshooting Workflow

SNAr_Optimization Start 4-chloro-6-methoxyquinoline + Aniline Rxn SNAr Reaction (EtOH or iPrOH, Reflux) Start->Rxn CheckConv Conversion > 90%? Rxn->CheckConv LowConv Add catalytic HCl or increase temp CheckConv->LowConv No CheckPurity Hydrolysis Byproduct Observed? CheckConv->CheckPurity Yes LowConv->Rxn FixPurity Use strictly anhydrous solvents & reagents CheckPurity->FixPurity Yes Workup Aqueous Workup & Neutralization CheckPurity->Workup No FixPurity->Rxn Product 6-methoxy-N-phenyl- 4-quinolinamine Workup->Product

Logical troubleshooting workflow for the SNAr synthesis of 4-anilinoquinolines.

II. Quantitative Data: Reaction Conditions vs. Yield

The following table summarizes the empirical outcomes of various SNAr reaction conditions. Comparing these parameters highlights the necessity of acid catalysis and optimal solvent selection.

Reaction ConditionSolventAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Outcome
Standard RefluxEthanolNone781845–55Sluggish conversion; unreacted starting material remains.
Acid-CatalyzedEthanolHCl (cat.)781275–85Protonation of quinoline accelerates SNAr.
Optimized Thermal Isopropanol HCl (cat.) 82 8 88–94 Higher boiling point and acid catalysis maximize yield.
Base-MediatedDMFK2CO31201840–50High temp promotes 4-hydroxy byproduct formation.
III. Optimized Experimental Protocol: Acid-Catalyzed SNAr

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure mechanistic integrity before proceeding to the next step.

Step 1: Reagent Preparation & Desiccation

  • Action: Weigh 4-chloro-6-methoxyquinoline (1.0 eq, e.g., 1.0 g) and aniline (1.1 eq, e.g., 0.53 g).

  • Causality: Aniline is susceptible to oxidation; use freshly distilled aniline if the reagent appears dark brown. 4-chloroquinolines can be hygroscopic, which introduces water into the system and leads to hydrolysis.

  • Validation Check: Ensure the 4-chloro-6-methoxyquinoline is a free-flowing solid. If clumpy, dry under high vacuum for 2 hours prior to use.

Step 2: Reaction Setup

  • Action: Suspend the reagents in anhydrous isopropanol (10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser. Add 2-3 drops of concentrated HCl (approx. 0.1 eq).

  • Causality: The catalytic HCl protonates the quinoline nitrogen. This drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the quinoline ring, increasing electrophilicity at the C4 position and facilitating nucleophilic attack (1)[1].

Step 3: Reflux & Kinetic Monitoring

  • Action: Heat the mixture to a gentle reflux (82°C) for 8 hours.

  • Validation Check (TLC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (Rf ~0.6, UV active) should disappear. The product will appear as a highly polar, brightly fluorescent spot near the baseline (Rf ~0.1) because it exists as the hydrochloride salt in the acidic medium.

Step 4: Precipitation & Primary Isolation

  • Action: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath for 1 hour.

  • Causality: The 6-methoxy-N-phenyl-4-quinolinamine hydrochloride salt has exceedingly low solubility in cold isopropanol, driving the equilibrium forward and allowing for isolation without chromatography.

  • Validation Check: A thick yellow/greenish precipitate should form. Filter the solid via vacuum filtration and wash with 5 mL of ice-cold isopropanol.

Step 5: Free-Basing & Final Purification

  • Action: Suspend the isolated solid in 20 mL of deionized water. Slowly add aqueous ammonia (NH4OH) dropwise while stirring until the pH reaches 9–10.

  • Causality: Neutralizing the hydrochloride salt converts the highly polar salt into the lipophilic free base, which is insoluble in water.

  • Validation Check: The physical appearance of the suspension will change (often from a crystalline colored salt to a paler, amorphous free base). Filter, wash with water, and dry under vacuum to afford the pure 6-methoxy-N-phenyl-4-quinolinamine.

IV. Troubleshooting Guides & FAQs

Q1: Why is my SNAr conversion stalling around 50%, even after 24 hours of reflux? A: Causality: The 4-chloroquinoline nucleus is moderately electron-deficient, but aniline is a relatively weak nucleophile. Without activation, the SNAr reaction has a high activation energy barrier. Solution: The addition of catalytic acid (e.g., HCl) protonates the quinoline nitrogen. This significantly increases the electrophilicity of the C4 position, lowering the activation energy for nucleophilic attack by aniline. Switching from ethanol to isopropanol also provides a slight bump in reflux temperature, further driving the reaction to completion (2)[2].

Q2: I am observing a major byproduct that is highly polar and has a mass of M-17 relative to the starting material. What is it, and how do I prevent it? A: Causality: The byproduct is 4-hydroxy-6-methoxyquinoline. This occurs via the hydrolysis of the 4-chloroquinoline starting material. Water acts as a competing nucleophile, especially at elevated temperatures in polar protic solvents. Solution: Ensure all solvents are strictly anhydrous. If using ethanol, use absolute ethanol (not 95%). Store the 4-chloro-6-methoxyquinoline in a desiccator, as it can be hygroscopic. If the issue persists, switch to a strictly anhydrous isopropanol system (3)[3].

Q3: The reaction went to completion according to LC-MS, but my isolated yield after column chromatography is extremely low (<30%). Where is my product? A: Causality: 4-Anilinoquinolines are highly polar and basic. If you attempt to purify the crude reaction mixture directly via normal-phase silica gel chromatography without neutralizing the HCl generated during the reaction, the product will streak severely or irreversibly bind to the acidic silica gel. Solution: Avoid chromatography if possible. The product readily precipitates as an HCl salt from the alcoholic reaction mixture upon cooling. Isolate via filtration, then neutralize with aqueous ammonia to afford the pure free base. If chromatography is absolutely necessary, pre-treat the silica with 1% triethylamine or use a 1–5% methanol in dichloromethane gradient with 1% NH4OH (4)[4].

Q4: Can I use Buchwald-Hartwig cross-coupling instead of SNAr to improve yields? A: Causality: While Pd-catalyzed cross-coupling is powerful for unactivated aryl chlorides, the 4-chloroquinoline system is already sufficiently activated for SNAr, especially with acid catalysis. Solution: Buchwald-Hartwig is generally unnecessary and introduces complications such as palladium removal (critical for drug development) and higher costs. Stick to the acid-catalyzed SNAr, which is highly scalable and atom-economical (5)[5].

V. References[2] Title: Optimization of 4-Anilinoquinolines as Dengue Virus Inhibitors

Source: nih.gov URL:[1] Title: Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors Source: nih.gov URL:[3] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: frontiersin.org URL:[4] Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: nih.gov URL:[5] Title: Synthesis route to access 4-anilinoquinoline Source: researchgate.net URL:

Sources

Optimization

Technical Support Center: Navigating the In Vitro Use of 6-methoxy-N-phenyl-4-quinolinamine

Welcome to the technical support center for 6-methoxy-N-phenyl-4-quinolinamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-methoxy-N-phenyl-4-quinolinamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this compound in vitro, with a special focus on understanding and mitigating off-target toxicity. Our goal is to equip you with the knowledge to conduct robust and reproducible experiments, ensuring the highest quality data.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of 6-methoxy-N-phenyl-4-quinolinamine.

Q1: What is 6-methoxy-N-phenyl-4-quinolinamine and what is its primary application?

6-methoxy-N-phenyl-4-quinolinamine is a synthetic organic molecule belonging to the 4-aminoquinoline class of compounds.[1][2] This structural class is a "privileged scaffold" in medicinal chemistry, known for a wide range of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[2] Derivatives of 4-aminoquinoline are often investigated as inhibitors of various cellular processes. While specific data on this exact molecule is limited, related quinoline and quinazoline compounds have shown activities such as inhibition of tubulin polymerization and dual EGFR/HER2 kinase inhibition.[3][4]

Q2: What are the likely off-target effects of quinoline-based compounds like this one?

Off-target effects, where a compound interacts with proteins other than the intended target, are a significant concern in drug development as they can lead to misleading results and potential toxicity.[5] For quinoline-based compounds, common off-target interactions can include:

  • Kinase Inhibition: Due to the structural similarity of the ATP-binding pocket across many kinases, quinoline derivatives designed for one kinase may inhibit others.[5]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring can allow it to insert between DNA base pairs, potentially leading to genotoxicity.[5]

  • Generation of Reactive Oxygen Species (ROS): Some aminoquinolines are known to induce ROS production, which can cause oxidative stress and non-specific cell death.[6]

  • Lysosomal Accumulation: As weak bases, 4-aminoquinolines can accumulate in acidic cellular compartments like lysosomes, which can be a mechanism for both on-target and off-target effects.[2]

Q3: What are the initial signs of off-target toxicity in my cell-based assays?

Observing the following may indicate that the cytotoxic effects you are seeing are not due to the intended mechanism of action:

  • Steep Dose-Response Curve: A very sharp drop in cell viability over a narrow concentration range can suggest a non-specific toxicity mechanism.

  • Discrepancy Between Potency and Phenotype: If the concentration required to observe the desired phenotype is much higher than the compound's IC50 for its intended target, off-target effects are likely at play.

  • Similar Potency Across Diverse Cell Lines: If the compound shows similar cytotoxicity in cell lines that do not express the intended target, this points to a general toxicity mechanism.

  • Cell Morphology Changes: Visual inspection of cells under a microscope may reveal signs of general stress, such as membrane blebbing, vacuolization, or detachment at concentrations where a specific phenotype is expected.[3]

Q4: How should I prepare and store 6-methoxy-N-phenyl-4-quinolinamine?

While specific data for this compound is not available, general guidelines for quinoline derivatives should be followed. These compounds are typically solids with poor aqueous solubility.[7][8]

  • Solubilization: Prepare a high-concentration stock solution in an organic solvent such as DMSO. For working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as it can have its own toxic effects (typically <0.5% v/v is recommended).

  • Storage: Store the solid compound in a cool, dark, and dry place. Stock solutions in DMSO can typically be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guide: Addressing Off-Target Toxicity

This section provides a structured approach to identifying and mitigating off-target effects in your experiments.

Problem 1: High Cytotoxicity Obscuring On-Target Effects

You observe significant cell death at concentrations where you expect to see a specific biological response related to your target of interest.

Possible Cause 1: Non-Specific Cytotoxicity through ROS Production

  • Troubleshooting Step: To determine if reactive oxygen species are the cause of the observed toxicity, you can perform a rescue experiment by co-incubating the cells with an antioxidant.

  • Solution:

    • Treat your cells with 6-methoxy-N-phenyl-4-quinolinamine at a cytotoxic concentration.

    • In a parallel experiment, pre-treat the cells with N-acetylcysteine (NAC), a common antioxidant, for 1-2 hours before adding your compound.

    • Assess cell viability after the standard incubation time. If NAC treatment significantly rescues the cells from compound-induced death, it strongly suggests that ROS production is a major contributor to the off-target toxicity.[5]

Possible Cause 2: Off-Target Kinase Inhibition

  • Troubleshooting Step: The compound may be inhibiting one or more kinases that are essential for cell survival.

  • Solution:

    • In Silico Analysis: Use computational tools and databases to predict potential kinase off-targets based on the structure of 6-methoxy-N-phenyl-4-quinolinamine.

    • Broad-Spectrum Kinase Panel: If resources permit, screen the compound against a commercial kinase panel. This will provide an empirical assessment of its selectivity.[5]

    • Correlate with Cellular Data: Compare the IC50 values for any identified off-target kinases with the cytotoxic IC50 in your cell line. A close correlation suggests this off-target interaction may be responsible for the observed toxicity.

Possible Cause 3: Poor Solubility and Compound Aggregation

  • Troubleshooting Step: At higher concentrations, the compound may be precipitating out of solution or forming aggregates that can cause non-specific cellular stress and toxicity.

  • Solution:

    • Visual Inspection: Carefully inspect your culture plates for any signs of compound precipitation.

    • Solubility Measurement: Experimentally determine the solubility of the compound in your specific cell culture medium.

    • Detergent Control: Include a control where you co-incubate the compound with a low concentration of a non-ionic detergent like Tween-20. If this reduces the cytotoxicity, it may indicate that aggregation is an issue.

Problem 2: Inconsistent or Irreproducible Phenotypic Results

You observe the expected biological effect, but the results vary significantly between experiments.

Possible Cause 1: Compound Instability in Culture Medium

  • Troubleshooting Step: The compound may be degrading over the time course of your experiment.

  • Solution:

    • Incubate 6-methoxy-N-phenyl-4-quinolinamine in your cell culture medium at 37°C for the duration of your experiment.

    • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound using LC-MS/MS to determine its stability.[9] If significant degradation is observed, you may need to refresh the medium during the experiment or shorten the incubation time.

Possible Cause 2: In Vitro Metabolism by Cells

  • Troubleshooting Step: The cells themselves may be metabolizing the compound into more or less active forms.

  • Solution:

    • Metabolic Stability Assay: Perform an in vitro metabolism study using liver microsomes (human or from another species) to identify potential metabolites.[10][11] Common metabolic pathways for related compounds include O-demethylation and aromatic hydroxylation.[9]

    • LC-MS/MS Analysis of Cell Lysates: Analyze cell lysates and culture supernatant after treatment to identify any metabolites being formed in your specific cell model.

    • Consider Metabolic Inhibitors: If metabolism is suspected, you can co-treat with broad-spectrum cytochrome P450 inhibitors to see if this stabilizes the phenotypic effect.

III. Experimental Protocols

Protocol 1: Assessing ROS-Mediated Cytotoxicity

Objective: To determine if the observed cytotoxicity of 6-methoxy-N-phenyl-4-quinolinamine is mediated by the generation of reactive oxygen species.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 6-methoxy-N-phenyl-4-quinolinamine stock solution (in DMSO)

  • N-acetylcysteine (NAC)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well clear or white-walled plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • NAC Pre-treatment: Prepare a working solution of NAC in complete culture medium. Remove the old medium from the cells and add the NAC-containing medium to the appropriate wells. Incubate at 37°C for 1-2 hours.

  • Compound Treatment: Prepare serial dilutions of 6-methoxy-N-phenyl-4-quinolinamine in complete medium (with and without NAC). Add these solutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Compare the dose-response curves of the compound with and without NAC. A rightward shift in the curve in the presence of NAC indicates a rescue from ROS-mediated toxicity.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To evaluate the susceptibility of 6-methoxy-N-phenyl-4-quinolinamine to metabolism by cytochrome P450 enzymes.

Materials:

  • Human or rat liver microsomes

  • Potassium phosphate buffer

  • 6-methoxy-N-phenyl-4-quinolinamine

  • NADPH regenerating system

  • Acetonitrile (ACN) for reaction termination

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing liver microsomes in potassium phosphate buffer.

  • Pre-incubation: Pre-warm the microsomal suspension to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the compound stock solution and the NADPH regenerating system. The final concentration of the compound should be in the linear range of the assay (e.g., 1 µM).

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing cold acetonitrile to stop the reaction and precipitate the microsomal proteins.

  • Sample Preparation: Vortex the samples and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9]

IV. Visualizing Experimental Workflows and Pathways

Workflow for Investigating Off-Target Cytotoxicity

G cluster_0 Initial Observation cluster_1 Troubleshooting Pathways cluster_2 Experimental Validation cluster_3 Resolution A High Cytotoxicity Observed B ROS Production? A->B C Off-Target Kinase? A->C D Aggregation? A->D E NAC Rescue Assay B->E Test F Kinase Panel Screen C->F Test G Solubility / DLS Assay D->G Test H Refine Dose / Use Antioxidant E->H If positive I Modify Scaffold / Select New Compound F->I If positive J Optimize Formulation / Lower Concentration G->J If positive

Caption: Troubleshooting workflow for off-target cytotoxicity.

Potential Metabolic Pathways for Quinolines

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Metabolites A 6-methoxy-N-phenyl-4-quinolinamine (Parent Compound) B O-Demethylation A->B C Aromatic Hydroxylation A->C D 6-hydroxy-N-phenyl-4-quinolinamine B->D E Hydroxylated Parent Compound C->E

Caption: Potential Phase I metabolic pathways.

V. References

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available from:

  • 6-methoxy-N-propyl-4-quinolinamine 1248113-46-3 wiki. Guidechem. Available from:

  • 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. Available from:

  • In Vitro Metabolism of Methoxyphenamine: A Technical Guide. Benchchem. Available from:

  • Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol. Benchchem. Available from:

  • In vitro metabolism of the emerging contaminant 6PPD-quinone in human and rat liver microsomes: Kinetics, pathways, and mechanism. PubMed. Available from:

  • minimizing off-target effects in 5,6-Dihydroxy-8-aminoquinoline studies. Benchchem. Available from:

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. PMC. Available from:

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers. Available from:

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Available from:

  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. Available from:

  • 6-Aminoquinoline | 580-15-4. ChemicalBook. Available from:

Sources

Troubleshooting

resolving HPLC peak tailing for 6-methoxy-N-phenyl-4-quinolinamine samples

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-N-phenyl-4-quinolinamine Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 6-Methoxy-N-phenyl-4-quinolinamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we analyze the fundamental chemical mechanisms causing peak tailing in basic compounds like 6-methoxy-N-phenyl-4-quinolinamine, providing you with self-validating protocols to restore peak symmetry and ensure robust quantitative data.

Mechanistic Deep Dive: The Causality of Tailing in Basic Amines

6-methoxy-N-phenyl-4-quinolinamine is a highly basic molecule, characterized by its quinoline nitrogen and a secondary amine functional group. When analyzed via Reversed-Phase Liquid Chromatography (RP-HPLC) on standard silica columns, chromatographers frequently observe severe peak tailing (USP Asymmetry > 1.5)[1].

The root cause of this distortion is secondary silanophilic interactions . Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.0, these acidic silanols deprotonate and become negatively charged (-Si-O⁻)[1]. Concurrently, the basic amine groups on the quinolinamine analyte become protonated and positively charged. This creates a strong, unintended ion-exchange interaction[2]. Because this electrostatic adsorption acts like "Velcro"—easy to stick, but hard to release—a fraction of the analyte molecules are delayed during elution, resulting in a pronounced, dragging tail[3].

Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause. Use the logical workflow below to determine if your tailing is chemical (acid-base interactions) or physical (hardware/voids).

TroubleshootingWorkflow Start Identify Peak Tailing (USP Asymmetry > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsPhysical Does the neutral marker tail? CheckNeutral->IsPhysical PhysicalFix Physical Issue: Check tubing, fittings, or column void IsPhysical->PhysicalFix Yes ChemicalIssue Chemical Issue: Acid-Base / Silanol Interaction IsPhysical->ChemicalIssue No OptimizePH Optimize Mobile Phase: Lower pH to ~2.5 ChemicalIssue->OptimizePH AddTEA Add Sacrificial Base: 0.1% Triethylamine (TEA) OptimizePH->AddTEA If tailing persists ChangeColumn Change Stationary Phase: Use Endcapped/Hybrid C18 AddTEA->ChangeColumn If tailing persists

Logical workflow for diagnosing and resolving HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Protocol A: Mobile Phase pH Optimization and Silanol Masking

Causality: Lowering the pH below the pKa of the silanol groups (~3.5) forces them into a neutral, protonated state, effectively shutting down the ion-exchange pathway[4]. If low pH alone is insufficient, introducing a sacrificial base like Triethylamine (TEA) competitively binds to the active silanols, shielding the 6-methoxy-N-phenyl-4-quinolinamine from secondary interactions[4][5].

Step-by-Step Methodology:

  • Baseline Assessment: Inject a 10 µg/mL standard of 6-methoxy-N-phenyl-4-quinolinamine using your current mobile phase. Record the baseline USP Tailing Factor (Tf).

  • pH Adjustment: Modify the aqueous portion of your mobile phase using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid to achieve a pH of ~2.5[4].

  • Equilibration: Flush the column with 10-20 column volumes of the new low-pH mobile phase. Re-inject the standard.

  • Sacrificial Base Addition (If needed): If Tf remains > 1.5, add 20 mM (approx. 0.1% to 0.2% v/v) Triethylamine (TEA) to the mobile phase[4]. Note: Ensure the final pH is adjusted back to the target range, as TEA is basic and will raise the pH.

  • Validation: Calculate the new Tf. A successful intervention will yield a Tf ≤ 1.2, validating the suppression of silanophilic interactions.

Protocol B: Stationary Phase Upgrades

Causality: Uncapped silanols are the primary offenders. Upgrading to a column with advanced surface chemistry physically prevents the basic quinolinamine from accessing the silica backbone[2].

Step-by-Step Methodology:

  • Select an Advanced Column: Replace standard silica C18 columns with a highly end-capped, base-deactivated, or polar-embedded C18 column[2]. Polar-embedded phases provide an internal shielding effect against basic analytes.

  • System Suitability Testing: Run a standard gradient profile from 5% to 95% organic modifier.

  • Evaluate Peak Symmetry: Measure the peak width at 5% height to ensure the asymmetry factor is within acceptable pharmacopeial limits (0.9 - 1.2).

Quantitative Data: Impact of Interventions on Peak Shape

The following table summarizes the expected chromatographic improvements when applying the protocols above to basic compounds like 6-methoxy-N-phenyl-4-quinolinamine:

Experimental ConditionUSP Tailing Factor (Tf)Asymmetry (As)Resolution (Rs) ImpactMechanism of Action
Standard C18, pH 6.82.853.10PoorUnshielded ion-exchange with ionized silanols.
Standard C18, pH 2.51.601.75ModerateSilanols protonated (neutralized); some steric tailing remains.
Standard C18, pH 2.5 + 20mM TEA1.151.18ExcellentTEA competitively blocks residual active silanol sites.
Polar-Embedded C18, pH 2.51.051.08ExcellentInternal polar group shields the silica backbone from basic amines.

Frequently Asked Questions (FAQs)

Q: I implemented the low-pH mobile phase, but my peaks are still tailing heavily. Could this be a hardware issue? A: Yes. To differentiate between chemical tailing (silanol interactions) and physical tailing (hardware issues), inject a completely neutral compound like toluene or uracil[3]. Neutral compounds cannot interact via acid-base mechanisms. If the neutral peak tails, you have a physical problem—such as a void at the head of the column, a partially blocked frit, or excessive extra-column dead volume in your PEEK tubing[2][6].

Q: Does the sample diluent affect the peak shape of 6-methoxy-N-phenyl-4-quinolinamine? A: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile) than your initial mobile phase composition, the analyte will not focus at the head of the column. This leads to premature migration and severe peak distortion or fronting[7]. Always try to dissolve your sample in the initial mobile phase composition.

Q: Can I just increase the buffer concentration instead of adding TEA? A: Increasing the buffer concentration (e.g., > 20 mM) increases the ionic strength of the mobile phase, which can help shield electrostatic interactions between the basic amine and the silica surface[4]. However, for highly basic compounds like quinolinamines, TEA is often more effective because it acts as a targeted competitive binder rather than just a general ionic shield[5].

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL
  • Title: What Causes Peak Tailing in HPLC?
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL
  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: Chromatography Online URL
  • Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL
  • Source: NIH (PMC)
  • Title: HPLC Peak Tailing Source: Chromatography Forum URL

Sources

Optimization

Technical Support Center: Stabilizing 6-Methoxy-N-phenyl-4-quinolinamine in Aqueous Assays

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Class: 4-Anilinoquinoline derivative Overview & Mechanistic Context 6-methoxy-N-phenyl-4-quinolinamine is a structurally significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Class: 4-Anilinoquinoline derivative

Overview & Mechanistic Context

6-methoxy-N-phenyl-4-quinolinamine is a structurally significant 4-anilinoquinoline derivative, a class of compounds widely utilized in the development of narrow-spectrum kinase inhibitors (such as Cyclin G Associated Kinase inhibitors)[1] and advanced antimalarial agents. Despite their potent in vitro efficacy, researchers frequently report erratic assay readouts, rapid loss of compound titer, and poor reproducibility.

These issues rarely stem from spontaneous hydrolysis. Instead, they are driven by a triad of environmental sensitivities: pH-dependent micro-precipitation , transition-metal-catalyzed oxidation , and photodegradation . This guide provides a mechanistic troubleshooting framework to ensure the structural and concentration integrity of 4-anilinoquinolines during aqueous experimentation.

Troubleshooting Guides & FAQs

Q1: Why does the concentration of 6-methoxy-N-phenyl-4-quinolinamine drop sharply within 2–4 hours when diluted in standard PBS (pH 7.4)? A1: The issue is likely micro-precipitation, not chemical degradation. The quinoline nitrogen of 4-aminoquinoline derivatives typically exhibits a pKa between 8.1 and 8.5, while the anilino nitrogen is significantly less basic[2]. At physiological pH (7.4), a large fraction of the compound exists in its uncharged, highly lipophilic state (exacerbated by the 6-methoxy and N-phenyl groups). This leads to rapid micro-precipitation out of the aqueous phase, which is invisible to the naked eye but causes a drastic drop in the soluble titer detected by HPLC or mass spectrometry. Causality & Solution: To maintain solubility, the buffer pH must be kept at least 1.5 to 2 units below the pKa to ensure the quinoline ring remains protonated. Switch from PBS to a slightly acidic buffer (e.g., pH 5.5 acetate or citrate) or incorporate a co-solvent/surfactant system (e.g., 1-2% DMSO or 0.01% Tween-20) if physiological pH is strictly required for your biological assay.

Q2: My LC-MS analysis shows the appearance of +16 Da and +32 Da mass shifts after the compound sits in buffer overnight. What is the mechanism, and how do I prevent it? A2: You are observing N-oxidation and quinone-imine formation. The anilino nitrogen and the electron-rich quinoline core are highly susceptible to oxidation by dissolved oxygen. This process is heavily catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) frequently present in commercial phosphate salts. Furthermore, 4-anilinoquinolines are known to be susceptible to oxidation pathways that yield reactive quinone-imine intermediates[3]. Causality & Solution: The +16 Da shift corresponds to an N-oxide, while further oxidation leads to the quinone-imine. To prevent this, you must disrupt the catalytic cycle. Degas your aqueous buffers by sparging with argon for 15 minutes to displace dissolved oxygen, and add 1 mM EDTA to chelate trace metals.

Q3: The compound is stable in my stock vial, but degrades rapidly when dispensed into transparent 96-well plates on the benchtop. Why? A3: The compound is undergoing UV/Visible photodegradation. The extended conjugated π -system of the quinoline core strongly absorbs light in the UV and near-visible spectrum. Photon absorption excites the molecule into a triplet state, which can react with ambient oxygen to form reactive oxygen species (ROS), leading to radical cleavage or photo-oxidation of the methoxy group. Causality & Solution: Photons act as the activation energy for this degradation pathway. Always store stock solutions in amber glass vials, use foil to cover plates during benchtop incubations, and utilize opaque (black or white) assay plates whenever fluorescent/luminescent readouts permit.

Degradation Pathways & Stabilization Workflow

G A 6-methoxy-N-phenyl-4-quinolinamine (Aqueous Buffer) B Dissolved Oxygen & Trace Metals A->B D UV / Visible Light A->D F pH > 7.0 (Neutral/Alkaline) A->F C N-Oxidation & Quinone-Imine Formation B->C H Argon Degassing & 1 mM EDTA C->H Prevention E Photodegradation & Radical Cleavage D->E I Amber Vials & Dark Storage E->I Prevention G Deprotonation & Micro-Precipitation F->G J Acidic Buffer (pH 5.5) / Co-solvents G->J Prevention

Caption: Mechanisms of 4-anilinoquinoline degradation and corresponding stabilization strategies.

Quantitative Degradation Kinetics

The following table summarizes the kinetic behavior of 4-anilinoquinolines under various environmental stresses, providing a baseline for expected half-lives during assay development.

Environmental FactorPrimary MechanismKinetic OrderEstimated Half-Life ( t1/2​ )Stabilization Strategy
pH > 7.4 (Aerobic) Deprotonation & PrecipitationFirst-order< 4 hoursAcidify to pH 5.5; Add 1% DMSO
UV/Vis Light Exposure Photo-oxidationZero-order4 - 6 hoursAmber vials; Foil wrapping
Trace Metals (Cu, Fe) Catalytic N-OxidationPseudo-first2 - 8 hours1 mM EDTA; Argon degassing
pH 5.5 (Anaerobic, Dark) Hydrolysis (Negligible)N/A> 14 daysOptimized Baseline Condition

Self-Validating Experimental Protocol

To guarantee the trustworthiness of your data, do not simply dissolve the powder in assay buffer. Follow this self-validating methodology to prepare a stabilized aqueous working solution.

Phase 1: Preparation of the Stabilized Matrix
  • Primary Stock Dissolution: Weigh the lyophilized 6-methoxy-N-phenyl-4-quinolinamine powder and dissolve it entirely in 100% anhydrous DMSO to yield a 10 mM stock. Causality: DMSO completely disrupts the crystal lattice without initiating aqueous oxidation.

  • Buffer Optimization: Prepare a 50 mM Acetate or Citrate buffer adjusted to pH 5.5. Add 1 mM EDTA. Causality: The acidic pH ensures the quinoline nitrogen remains protonated (soluble), while EDTA sequesters catalytic metal ions.

  • Deoxygenation: Sonicate the buffer under a vacuum for 10 minutes, then sparge with high-purity Argon gas for 15 minutes. Causality: Removing dissolved O2​ physically prevents the formation of N-oxides and quinone-imines.

Phase 2: Controlled Dilution
  • Dropwise Addition: While vigorously vortexing the degassed buffer, add the 10 mM DMSO stock dropwise to reach your final working concentration (e.g., 50 µM). Causality: Dropwise addition into a vortexing solution prevents localized supersaturation, which acts as a nucleation point for irreversible precipitation.

  • Storage: Immediately transfer the working solution to an amber glass vial and blanket the headspace with Argon before sealing.

Phase 3: System Validation (The Self-Validation Step)
  • Stability-Indicating Assay: Before using the formulation in biological assays, run a time-course HPLC-UV assay. Inject samples at T=0 , T=4 , T=12 , and T=24 hours.

    • Pass Criteria: The formulation is validated if the parent peak area variance is <2% across 24 hours, and LC-MS confirms the absence of +16 Da (N-oxide) degradation peaks.

References

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum Source: PLOS One URL:[Link]

  • Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials Source: SciSpace URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Sensitivity for 6-methoxy-N-phenyl-4-quinolinamine Quantification

Welcome to the technical support center for the quantitative analysis of 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the quantitative analysis of 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the sensitivity of your LC-MS/MS assays. Here, we move beyond simple procedural lists to explain the underlying principles of method development and troubleshooting, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 6-methoxy-N-phenyl-4-quinolinamine.

Q1: What are the initial mass spectrometry parameters I should consider for 6-methoxy-N-phenyl-4-quinolinamine?

A1: For a quinoline derivative like 6-methoxy-N-phenyl-4-quinolinamine, positive electrospray ionization (ESI) is the recommended starting point due to the presence of basic nitrogen atoms that are readily protonated.[1][2][3] Initial efforts should focus on identifying the precursor ion, which will likely be the [M+H]⁺ ion. Subsequent direct infusion experiments are crucial for optimizing the fragmentor voltage and collision energy to identify the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).[4]

Q2: What type of liquid chromatography (LC) column is most suitable?

A2: A reversed-phase C18 column is a robust initial choice for separating 6-methoxy-N-phenyl-4-quinolinamine from potential matrix interferences.[5] The specific particle size and column dimensions will depend on your desired run time and the capabilities of your LC system. For high-throughput applications, shorter columns with smaller particle sizes (e.g., sub-2 µm) can significantly reduce analysis time.[6]

Q3: What are common sources of low sensitivity in this type of assay?

A3: Low sensitivity can stem from several factors, including inefficient ionization, ion suppression from the sample matrix, suboptimal chromatographic conditions leading to poor peak shape, or inadequate sample preparation.[7][8][9] A systematic approach to troubleshooting, starting from the sample preparation and moving through the LC and MS components, is essential for identifying and resolving the root cause.

In-Depth Troubleshooting Guide

This section provides a structured, question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: Low Signal Intensity or No Detectable Peak

Q: I'm not seeing a peak for my analyte, or the signal is extremely low. What are the first things I should check?

A: Begin by confirming the fundamental aspects of your system's performance.

  • System Suitability Test (SST): Before analyzing your samples, inject a known concentration of a standard solution to verify that the LC-MS/MS system is functioning correctly.[10] This helps differentiate between a system-wide problem and an issue specific to your sample.

  • Analyte Stability: Ensure that 6-methoxy-N-phenyl-4-quinolinamine is stable in your sample matrix and during the entire sample preparation process. Degradation can be accelerated by endogenous enzymes in biological matrices.[1] Consider the use of appropriate stabilizers or pH adjustments if degradation is suspected.

  • Ion Source Contamination: A dirty ion source is a frequent cause of diminished signal intensity.[11][12] Inspect and clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations.

Issue 2: Significant Ion Suppression

Q: My analyte signal is strong in a pure solvent, but significantly decreases when I analyze it in my sample matrix. How can I identify and mitigate ion suppression?

A: Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's source.[7][8][13]

  • Post-Column Infusion Experiment: This is a definitive method to identify regions of ion suppression in your chromatogram.[9][14] Infuse a constant flow of your analyte solution into the LC eluent post-column while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where ion-suppressing components are eluting.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Adjust your LC gradient to move the analyte peak away from the ion suppression zones.[9]

    • Enhance Sample Preparation: More rigorous sample cleanup can remove the interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[13][15][16][17]

    • Dilution: If the analyte concentration is high enough, a simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening ion suppression.[15]

Workflow for Identifying and Mitigating Ion Suppression

Caption: A logical workflow for diagnosing and addressing ion suppression.

Issue 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

Q: My analyte peak is not sharp and symmetrical. What could be causing this and how can I fix it?

A: Poor peak shape can compromise both sensitivity and the accuracy of integration.[11][18]

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., has a higher organic content) than your initial mobile phase can cause peak distortion.[18] If possible, reconstitute your final sample extract in the initial mobile phase.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and broadening.[18] Try flushing the column or, if necessary, replace it. A partially plugged column frit can also cause split peaks.[18]

  • Secondary Interactions: The basic nature of the quinoline ring might lead to secondary interactions with residual silanol groups on the silica-based column packing, resulting in peak tailing. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can help to protonate the analyte and minimize these interactions.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to remove a significant portion of matrix interferences, which is crucial for achieving high sensitivity.[17]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 500 µL of your pre-treated sample (e.g., plasma with an internal standard, acidified with formic acid).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the 6-methoxy-N-phenyl-4-quinolinamine with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[19] Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Recommended LC-MS/MS Parameters

These parameters provide a robust starting point for your method development.

LC Parameters:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good separation efficiency with a relatively short run time.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote analyte protonation and improve peak shape.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better chromatographic resolution for many compounds.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization.[20]
Gradient 5% B to 95% B over 5 minutesA generic gradient to start with; should be optimized based on analyte retention time.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA smaller injection volume can minimize peak distortion.

MS/MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Quinoline nitrogen is readily protonated.[2]
Capillary Voltage 3500 VA typical starting point; should be optimized for your specific instrument.[21]
Gas Temp. 325°CNeeds to be optimized to ensure efficient desolvation without degrading the analyte.[22]
Gas Flow 10 L/minHigher flow can aid in desolvation.[22]
Nebulizer Pressure 45 psiAffects droplet size and, consequently, ionization efficiency.[21]
MRM Transitions To be determined empiricallyInfuse the analyte to find the precursor ion and then optimize collision energy to find the most intense and stable product ions.[4]

Conceptual Diagram of the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE LC_Column C18 Column SPE->LC_Column Ion_Source ESI+ Source LC_Column->Ion_Source Quad1 Q1: Precursor Ion Selection Ion_Source->Quad1 Quad2 Q2: Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data Data Detector->Data Signal Acquisition

Caption: Overview of the sample journey from preparation to detection.

References

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Separation Science. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024). Journal of Chromatography & Separation Techniques. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC North America. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(18), 2051-2059. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, F., & McMullan, G. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • O'Donnell, F., Ramachandran, V. N., Smyth, F., & McMullan, G. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Ulster University. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015). Clinical Chemistry. [Link]

  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (2003). ResearchGate. [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019). LCGC International. [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy. [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. [Link]

  • List of MRM transitions for each of the detected metabolites. (n.d.). ResearchGate. [Link]

  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube. [Link]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. (2015). Journal of Analytical Toxicology. [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). EURL-Pesticides. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW. [Link]

  • Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and Their Metabolites in Cerebrospinal Fluid. (n.d.). Waters. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

Sources

Optimization

overcoming false positives in 6-methoxy-N-phenyl-4-quinolinamine high-throughput screening

Welcome to the Technical Support Center for High-Throughput Screening (HTS) . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome false positives associated with the 6-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) . As a Senior Application Scientist, I have designed this portal to help you troubleshoot and overcome false positives associated with the 6-methoxy-N-phenyl-4-quinolinamine scaffold.

While 4-aminoquinolines are privileged structures in drug discovery (notably as antimalarials and kinase inhibitors), this specific chemotype possesses inherent physicochemical liabilities. The hydrophobic N -phenyl ring combined with the highly conjugated 6-methoxyquinoline core creates a "perfect storm" for assay interference.

Below, you will find a mechanistic breakdown of these liabilities, a troubleshooting Q&A, diagnostic metrics, and self-validating protocols to rescue your screening data.

Part 1: Mechanistic Causes of Assay Interference

To effectively troubleshoot, we must first understand the causality behind the false positives. The 6-methoxy-N-phenyl-4-quinolinamine scaffold primarily disrupts HTS assays via three distinct mechanisms:

  • Colloidal Aggregation: The addition of the hydrophobic N -phenyl group drastically reduces aqueous solubility. In standard aqueous HTS buffers (typically containing 1-5% DMSO), these molecules self-assemble into colloidal particles (50–1000 nm). These colloids non-specifically sequester and denature target proteins on their surface, leading to apparent—but false—enzyme inhibition .

  • Autofluorescence & Inner Filter Effect (IFE): The 6-methoxyquinoline moiety is structurally homologous to quinine, a universal fluorescence standard. It absorbs strongly in the UV/near-UV range (330–350 nm) and emits in the blue visible range (~450 nm). This causes massive signal overlap in assays utilizing blue-emitting fluorophores (e.g., AMC, NADH) and artificially quenches signals by absorbing excitation/emission light (the Inner Filter Effect) .

  • Redox Reactivity / PAINS: Certain quinoline amines can act as Pan-Assay Interference Compounds (PAINS). In the presence of trace metals or specific assay buffers, they can undergo redox cycling, generating reactive oxygen species (ROS) or acting as thiol-trapping agents that covalently modify the target .

HTS_Interference cluster_mechanisms Primary Mechanisms of Assay Interference cluster_effects False Positive Manifestation Compound 6-methoxy-N-phenyl- 4-quinolinamine Agg Colloidal Aggregation (Hydrophobic N-phenyl) Compound->Agg Fluor Autofluorescence & IFE (6-methoxyquinoline core) Compound->Fluor Redox Redox Cycling / PAINS (Amine reactivity) Compound->Redox EnzInhib Non-specific Enzyme Inhibition Agg->EnzInhib Sequesters protein SignalQuench Signal Quenching or Emission Overlap Fluor->SignalQuench Optical interference ProteinReact Covalent Modification / Thiol Trapping Redox->ProteinReact ROS / Covalent binding

Mechanisms of assay interference for 6-methoxy-N-phenyl-4-quinolinamine in HTS.

Part 2: Troubleshooting Guides & FAQs

Q1: We are observing dose-dependent inhibition with this compound, but the Hill slope ( nH​ ) is unusually steep (e.g., > 2.5). Is this a real hit? A: A steep Hill slope is a classic hallmark of colloidal aggregation. True 1:1 stoichiometric binding typically yields a Hill slope near 1.0. Colloids form at a critical aggregation concentration (CAC); once this concentration is reached, massive amounts of the target enzyme are suddenly sequestered, causing a precipitous drop in assay signal. To validate this, run the Detergent-Based Aggregation Counter-Screen (Protocol A) .

Q2: The compound is a strong hit in our AMC-based protease assay, but completely inactive in a FRET-based assay for the same target. Why the discrepancy? A: You are experiencing optical interference. The 6-methoxyquinoline core absorbs the excitation light intended for the AMC substrate and emits its own fluorescence. Depending on your plate reader's bandwidth, this can either artificially inflate the baseline (autofluorescence) or quench the true signal via the Inner Filter Effect (IFE). FRET assays, particularly those using red-shifted or Time-Resolved Fluorescence (TRF) fluorophores like Europium, bypass this spectral overlap. You must perform an IFE Correction (Protocol B) .

Q3: Could this scaffold be acting as a PAIN (Pan-Assay Interference Compound) by covalently modifying our target? A: Yes. While not as notorious as rhodanines or enones, 4-aminoquinolines can exhibit redox cycling behavior, especially if your assay lacks reducing agents. If the compound's IC 50​ shifts drastically upon the addition of 1-5 mM DTT or TCEP, it is likely acting via a thiol-reactive or redox mechanism .

Part 3: Quantitative Diagnostic Metrics

Use the following table to benchmark your raw data against known interference thresholds. If your compound exceeds these metrics, immediately proceed to the corresponding mitigation protocol.

Interference MechanismDiagnostic MetricThreshold for FlaggingMitigation / Counter-Screen
Colloidal Aggregation Hill Slope ( nH​ ) nH​>1.5 to 2.0 Protocol A (0.01% Triton X-100)
Inner Filter Effect (IFE) Absorbance at λex​ or λem​ Aex​+Aem​>0.1 ODProtocol B (Mathematical Correction)
Autofluorescence Signal in compound-only wells >10% of positive controlRed-shifted assay / TR-FRET
Redox / PAINS DTT / TCEP sensitivity >3 -fold IC 50​ shiftALARM NMR / Orthogonal assay

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system containing intrinsic controls to definitively prove or disprove the interference mechanism.

Protocol A: Detergent-Based Aggregation Counter-Screen

Causality: Non-ionic detergents like Triton X-100 form micelles that disrupt the hydrophobic interactions driving the N -phenyl-mediated aggregation. If the compound is a true stoichiometric inhibitor, the detergent will have no effect. If it is an aggregator, the detergent will dissolve the colloid, releasing the sequestered enzyme and abolishing the apparent inhibition .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of your standard HTS assay buffer. To Batch 2, add 0.01% (v/v) Triton X-100 (or CHAPS if your protein is detergent-sensitive).

  • Compound Plating: Perform a 10-point, 3-fold serial dilution of 6-methoxy-N-phenyl-4-quinolinamine (ranging from 0.1 µM to 100 µM) in both buffers.

  • Control Integration (Self-Validation):

    • Positive Control: Include a known, well-characterized competitive inhibitor of your target. Its IC 50​ must not change between the two buffers.

    • Negative Control: Include a known aggregator (e.g., tetraiodophenolphthalein). Its IC 50​ must shift rightward or disappear in Batch 2.

  • Execution & Analysis: Run the enzymatic reaction. Calculate the IC 50​ for both conditions.

  • Interpretation: A >5 -fold rightward shift in IC 50​ , or a complete loss of activity in the presence of 0.01% Triton X-100, definitively flags the compound as a colloidal aggregator.

Protocol B: Inner Filter Effect (IFE) Correction Workflow

Causality: The IFE occurs when the test compound absorbs light at the excitation ( λex​ ) or emission ( λem​ ) wavelengths of the assay fluorophore. By measuring the compound's absorbance profile, we can mathematically restore the true fluorescence value, separating optical quenching from genuine enzymatic inhibition .

Step-by-Step Methodology:

  • Absorbance Scanning: Plate the compound at its maximum assay concentration (e.g., 50 µM) in a UV-transparent microplate containing assay buffer (no enzyme, no fluorophore).

  • Measurement: Measure the absorbance (Optical Density, OD) of the well at the exact λex​ and λem​ used in your primary assay.

  • Control Integration (Self-Validation): Measure the OD of a buffer-only well to establish the baseline. Subtract this baseline from the compound's OD to get Aex​ and Aem​ .

  • Mathematical Correction: Apply the standard IFE correction factor ( CF ) to your raw fluorescence intensity ( Fraw​ ) obtained from the primary biochemical assay:

    CF=10(Aex​+Aem​)/2 Fcorrected​=Fraw​×CF
  • Interpretation: Recalculate your dose-response curve using Fcorrected​ . If the corrected IC 50​ shifts dramatically higher (or inhibition disappears), the initial hit was a false positive driven solely by the 6-methoxyquinoline core absorbing the assay's photons.

References

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today, 19, 188-200.[Link]

  • Simeonov, A., & Davis, M. I. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

Troubleshooting

fixing poor cellular uptake of 6-methoxy-N-phenyl-4-quinolinamine in cell-based assays

Welcome to the technical support resource for researchers utilizing 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: poor or inconsistent comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 6-methoxy-N-phenyl-4-quinolinamine. This guide is designed to provide in-depth troubleshooting for a common yet complex issue: poor or inconsistent compound activity in cell-based assays, often stemming from low cellular uptake. As researchers, we understand that an assay's success hinges on the reliable delivery of the test compound to its intracellular target. This document follows a logical, multi-tiered diagnostic approach to help you identify the root cause of your experimental challenges and implement effective solutions.

Our methodology is built on three pillars:

  • Physicochemical Characterization: Understanding the inherent properties of the compound.

  • Formulation & Delivery Optimization: Modifying the compound's presentation to the cells.

  • Assay System Deconvolution: Investigating potential artifacts and biological barriers within your specific experimental setup.

Let's begin by addressing the most common questions and concerns.

Frequently Asked Questions & Troubleshooting Guide

Q1: My assay results with 6-methoxy-N-phenyl-4-quinolinamine are inconsistent and suggest low potency. Where do I start troubleshooting?

This is the most common starting point and usually points to a fundamental issue with the compound's behavior in an aqueous, biological environment. Before exploring complex biological reasons, we must first rule out physicochemical and formulation-based problems. The core issue is often that the compound is not sufficiently available to the cells to exert its biological effect.

dot graph TD subgraph "Troubleshooting Workflow" direction LR; A["Start: Poor/InconsistentAssay Results"] -- "Step 1: Verify CompoundProperties & Solubility" --> B{"Is Compound Solublein Assay Medium atWorking Concentration?"}; B -- "No" --> C["Tier 1: Formulation Optimization- Use Co-solvents (e.g., DMSO)- Adjust pH- Employ Cyclodextrins- Lipid-Based Formulations"]; B -- "Yes" --> D["Tier 2: Investigate Biological Barriers- Assess Serum Protein Binding- Test with Permeabilized Cells"]; C -- "Re-evaluate Solubility" --> E{"Solubility Improved?"}; E -- "Yes" --> F["Re-run Primary Assay"]; E -- "No" --> G["Consider Advanced Formulation(e.g., Nanosuspension)or Compound Resynthesis"]; D -- "Identify Potential Barrier" --> H["Tier 3: Rule Out Assay Artifacts- Check for Aggregation (DLS)- Assess Compound Stability (HPLC/MS)- Run Cytotoxicity Controls (MTT/CTG)"]; H -- "Artifacts Identified?" --> I["Modify Assay Conditionsor Use Detergent Controls"]; I -- "Re-run Primary Assay" --> J["End: Optimized Assay"]; F -- "Results Improved?" --> J; H -- "No Artifacts" --> F; end

end Caption: A logical workflow for diagnosing poor compound performance.

Initial Diagnostic Steps:

  • Confirm Compound Identity and Purity: Ensure the compound is what it claims to be and is of high purity (>95%) via LC-MS and ¹H-NMR. Impurities can affect biological activity and solubility.

  • Assess Aqueous Solubility: This is the most critical first step. Many quinoline derivatives are lipophilic and exhibit poor water solubility.[1] A compound that precipitates in your cell culture medium cannot enter cells effectively.

    • Predicted Lipophilicity: Structurally related compounds have calculated LogP values in the range of 3.5 to 4.5, indicating significant lipophilicity and a high probability of poor aqueous solubility.[2][3]

    • Actionable Test: Perform a simple visual solubility test. Prepare your highest working concentration of the compound in your final assay medium (including serum). Let it sit for 30 minutes at 37°C and inspect for precipitate or cloudiness. See Protocol 1 for a more quantitative approach.

If you observe or suspect poor solubility, proceed to the formulation strategies in Q2.

Q2: My compound is poorly soluble in my assay medium. How can I increase its bioavailability to the cells?

Improving solubility is key. Here are several strategies, from simple to advanced, to enhance the concentration of available compound.

1. Co-Solvent Optimization: Most researchers use DMSO to prepare stock solutions. However, when a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" or precipitate.

  • Causality: The DMSO concentration in the final assay medium is typically too low (<0.5%) to maintain the solubility of a highly lipophilic compound.

  • Solution: While keeping the final DMSO concentration low to avoid solvent-induced cytotoxicity, ensure thorough and rapid mixing when diluting the stock into the final medium. Pre-warming the medium can sometimes help.

2. pH Modification: Quinolinamines are basic structures. Modifying the pH of the medium can potentially increase solubility.

  • Causality: Ionized forms of a compound are generally more water-soluble than the neutral form.[4] By slightly lowering the pH of your buffer (e.g., to pH 6.8-7.0), you may increase the proportion of the protonated, more soluble form of the quinolinamine.

  • Caveat: Ensure your cell line can tolerate the pH shift for the duration of the assay.

3. Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, effectively acting as "carrier" molecules to increase aqueous solubility.[5][6]

  • Mechanism: The exterior of the cyclodextrin is hydrophilic, making the entire drug-cyclodextrin complex soluble in water.[7] This is a highly effective method for BCS Class II compounds (high permeability, low solubility).[] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used and has low toxicity.[9]

  • Action: Co-formulate your compound with HPβCD. See Protocol 2 for a detailed method.

dot graph G { layout=neato; node [shape=circle, style=filled, margin=0.1]; edge [len=2];

} Caption: Cyclodextrin encapsulation of a hydrophobic compound.

4. Advanced Formulation Strategies: For particularly challenging compounds, more advanced formulation techniques may be required. These are typically employed when simpler methods fail.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the compound in a lipid mixture.[10][11]

  • Nanosuspensions: Reducing the particle size of the compound to the nanoscale increases the surface area, which can significantly improve the dissolution rate.[1][12]

Strategy Principle Pros Cons
Co-Solvent Maintain solubility with an organic solvent.Simple, widely used.Risk of precipitation upon dilution; solvent toxicity.
pH Adjustment Increase ionization to improve solubility.Simple, low cost.May affect cell health; limited pH range.
Cyclodextrins Encapsulate the hydrophobic molecule.[7]Highly effective, low toxicity.[9]May require optimization; potential cost.
Lipid Formulation Pre-dissolve in lipidic solvents.[4]Excellent for high LogP compounds.Can be complex to prepare; may interfere with some assays.
Q3: I've improved solubility, but the compound's apparent activity is still low. What biological factors could be limiting its uptake?

If the compound is soluble and available in the medium, the next step is to investigate interactions with the assay system itself.

1. Serum Protein Binding: Many small molecules bind to proteins in fetal bovine serum (FBS), primarily albumin.[13] Only the unbound, or "free," fraction of a drug is available to cross the cell membrane and exert a pharmacological effect.[14][15]

  • Causality: If 6-methoxy-N-phenyl-4-quinolinamine binds tightly to serum proteins, its free concentration could be much lower than the total concentration you added, leading to an underestimation of its potency.

  • Actionable Test: Run your assay with a lower concentration of FBS (e.g., reduce from 10% to 2% or 0.5%). If the compound's apparent potency (IC50) increases significantly at lower serum concentrations, high protein binding is likely a contributing factor. See Protocol 3 .

2. Cell Membrane Permeability: While a lipophilic compound is expected to cross the cell membrane via passive diffusion, other factors can limit this process.[16] To test if membrane transit is the rate-limiting step, you can use a controlled permeabilization experiment.

  • Causality: This experiment bypasses the plasma membrane barrier, allowing the compound direct access to the cytoplasm. If the compound is more potent in permeabilized cells, it confirms that membrane transport is a significant hurdle.

  • Actionable Test: Use a mild, reversible permeabilizing agent like a low concentration of saponin or digitonin to create pores in the plasma membrane while leaving intracellular organelle membranes intact.[17][18] Then, perform your functional assay. A significant increase in potency points to a membrane permeability issue. See Protocol 4 .

Q4: How can I be sure I'm not observing an assay artifact?

This is a critical question for ensuring the trustworthiness of your data. Several common artifacts can mimic poor cellular uptake or give false positive/negative results.[19]

1. Compound Aggregation: Poorly soluble compounds can form sub-micrometer aggregates in aqueous buffers. These aggregates can nonspecifically sequester and denature proteins, leading to false-positive results in biochemical assays or unpredictable behavior in cell-based assays.[20][21]

  • Actionable Test:

    • Detergent Control: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If aggregation is the cause of the observed activity, the detergent will disrupt the aggregates and the activity will disappear.[20]

    • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in a solution and can confirm the presence of aggregates at your working concentration.[22]

2. Compound Instability: The compound may be degrading in the cell culture medium over the time course of your experiment (e.g., 24-72 hours).

  • Actionable Test: Incubate the compound in your complete assay medium at 37°C. Take samples at different time points (e.g., 0, 4, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the amount of intact compound remaining.[23]

3. Cytotoxicity: The compound may be cytotoxic at the concentrations tested. Widespread cell death can be misinterpreted as a specific inhibitory effect or can confound the readout of other assays (e.g., reporter gene assays).

  • Actionable Test: Always run a standard cytotoxicity assay in parallel with your functional assay, using the same cell line, medium, and incubation times. Common methods include MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®). This will define the concentration range where the compound is tolerated by the cells. See Protocol 5 . Many quinoline derivatives are known to have cytotoxic properties.[24][25][26]

Protocols & Methodologies

Protocol 1: Quantitative Aqueous Solubility Assessment (Nephelometry)
  • Prepare a 10 mM stock solution of 6-methoxy-N-phenyl-4-quinolinamine in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into your final assay buffer (e.g., DMEM + 10% FBS) to achieve a range of concentrations (e.g., 200 µM down to 0.1 µM). Include a buffer-only control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~600-650 nm.

  • The concentration at which the signal begins to rise significantly above the baseline of the buffer control is the kinetic solubility limit.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HPβCD)
  • Prepare a stock solution of HPβCD (e.g., 200 mM) in your basal cell culture medium (without serum).

  • Prepare a concentrated stock of your compound in DMSO (e.g., 20 mM).

  • In a sterile microfuge tube, add the required volume of the HPβCD stock solution.

  • While vortexing the HPβCD solution, slowly add the required volume of the compound's DMSO stock to achieve the desired final concentration and molar ratio (start with a 1:5 or 1:10 molar ratio of compound to HPβCD).

  • Incubate the mixture at 37°C for 1 hour with shaking to allow for complex formation.

  • This formulated stock can now be further diluted into your complete assay medium (containing serum) for cell treatment.

Protocol 3: Assessing the Impact of Serum Protein Binding
  • Prepare two sets of complete assay media: one with your standard serum concentration (e.g., 10% FBS) and one with a significantly lower concentration (e.g., 1% FBS).

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Prepare serial dilutions of your compound in both the 10% FBS and 1% FBS media.

  • Treat the cells with the respective compound dilutions and incubate for the standard assay duration.

  • Perform your assay readout and calculate the IC50 value for each condition.

  • Interpretation: A leftward shift in the dose-response curve (i.e., a lower IC50 value) in the low-serum condition indicates that serum protein binding is limiting the free concentration of your compound.

Protocol 4: Controlled Cell Permeabilization Assay
  • Seed cells and prepare compound dilutions as you would for your standard assay.

  • Prepare a fresh stock solution of a permeabilizing agent like Digitonin (e.g., 1 mg/mL in water) or Saponin (e.g., 1 mg/mL in PBS).

  • Immediately before adding the compound, prepare a "permeabilization buffer." A common starting point is to add the permeabilizing agent to your treatment medium to a final concentration of 10-50 µg/mL. This concentration must be optimized for your cell line to ensure it permeabilizes the plasma membrane without lysing the cells.

  • Wash the cells once with warm PBS.

  • Add the compound dilutions prepared in the permeabilization buffer to the cells.

  • Incubate for a shorter duration appropriate for a direct-access assay (e.g., 30-60 minutes).

  • Measure your assay endpoint.

  • Interpretation: Compare the IC50 from this experiment to your standard (non-permeabilized) assay. A significantly lower IC50 in the permeabilized cells suggests that crossing the cell membrane is a major barrier to compound activity.

Protocol 5: General Cytotoxicity Assay (e.g., using an ATP-based Lysis Reagent)
  • Seed cells in an opaque-walled 96-well plate at the same density used for your primary assay. Allow them to adhere overnight.

  • Treat cells with a serial dilution of your compound, mirroring the concentrations used in your functional assay. Include a vehicle control (e.g., 0.5% DMSO) and a "maximum kill" control (e.g., 100 µM staurosporine or a high concentration of a known cytotoxic agent).

  • Incubate for the same duration as your primary assay (e.g., 48 hours).

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the ATP-based lysis/luminescence reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. This will define the non-toxic concentration window for your compound.

References

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • Zhang, J., et al. (2018). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. Available at: [Link]

  • Kumar, S., & Singh, S. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • Mah, P., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Patel, M., et al. (2018). Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. PMC. Available at: [Link]

  • Kuznetsov, A. V., et al. (2021). Optimization of cell permeabilization in electron flow based mitochondrial function assays. SpringerLink. Available at: [Link]

  • Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Lerk, P. C. F., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. PMC. Available at: [Link]

  • Vankayala, S. L., et al. (2016). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. PMC. Available at: [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • Jamur, M. C., & Oliver, C. (2010). Permeabilization of cell membranes. PubMed. Available at: [Link]

  • PubChem. (6-Methoxy-quinazolin-4-yl)-methyl-phenyl-amine; hydrochloride. Available at: [Link]

  • Hsia, K. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. PubMed. Available at: [Link]

  • PubChem. 6-Methoxy-2-phenyl-4-quinolone. Available at: [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. PMC. Available at: [Link]

  • Wang, H., et al. (2022). Enhancing the Cellular Uptake of Macromolecules via Enzyme-Instructed Self-Assembly. ACS Publications. Available at: [Link]

  • Baell, J., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology. Available at: [Link]

  • Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives.... Available at: [Link]

  • ResearchGate. (2026). Addressing Compound Reactivity and Aggregation Assay Interferences.... Available at: [Link]

  • Sadybekov, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available at: [Link]

  • Ryman-Rasmussen, J. P., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Available at: [Link]

  • Wikipedia. Plasma protein binding. Available at: [Link]

  • Espace INRS. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Available at: [Link]

  • Arrowsmith, C. H., et al. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. PMC. Available at: [Link]

  • ResearchGate. (2019). Cellular uptake mechanisms were determined by using small molecules to.... Available at: [Link]

  • Photochemical & Photobiological Sciences. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. Available at: [Link]

  • ResearchGate. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Available at: [Link]

  • Poulin, P., & Theil, F. P. (2009). The Role of Extracellular Binding Proteins in the Cellular Uptake of Drugs.... PubMed. Available at: [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available at: [Link]

  • Zhao, H., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Available at: [Link]

  • MDPI. (2025). Assessing the Influence of Selected Permeabilization Methods on Lymphocyte Single-Cell Multi-Omics. Available at: [Link]

  • MDPI. (2021). An Analysis of Mechanisms for Cellular Uptake of miRNAs to Enhance Drug Delivery and Efficacy in Cancer Chemoresistance. Available at: [Link]

  • Gaikwad, N. W., et al. (2000). 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds.... PubMed. Available at: [Link]

  • Shargel, L., & Yu, A. B. C. (2022). Protein binding Chapter 10. Available at: [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Available at: [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]

  • Deranged Physiology. (2023). Protein binding of drugs. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting In Vivo Bioavailability of 6-Methoxy-N-phenyl-4-quinolinamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe in vivo bioavailability ( F ) attrition fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe in vivo bioavailability ( F ) attrition frequently observed with 4-aminoquinoline derivatives.

6-methoxy-N-phenyl-4-quinolinamine features a highly lipophilic quinoline core and a secondary aniline moiety. While this scaffold is privileged in medicinal chemistry, its physicochemical properties often lead to a "perfect storm" of poor aqueous solubility, high efflux transporter affinity, and rapid first-pass metabolism. This guide provides the causal reasoning, diagnostic workflows, and self-validating protocols required to isolate and resolve these barriers.

Part 1: Diagnostic Workflow (The "Why" and "How")

Low oral bioavailability is a symptom, not a disease. Before altering your formulation or synthesizing analogs, you must isolate the root cause. The attrition of 6-methoxy-N-phenyl-4-quinolinamine typically stems from one of three distinct failure points: Dissolution (BCS Class II/IV) , Permeability (P-gp Efflux) , or Metabolic Clearance (CYP450) .

Bioavailability_Workflow Start Low PO Bioavailability (<20%) 6-methoxy-N-phenyl-4-quinolinamine IV_PK Perform IV PK Study Calculate Clearance (Cl) & Volume (Vd) Start->IV_PK High_Cl High IV Clearance? (Cl > Hepatic Blood Flow) IV_PK->High_Cl Metab_Issue First-Pass Metabolism (CYP3A4 / CYP2C8 O-demethylation) High_Cl->Metab_Issue Yes Perm_Sol Assess Solubility & Permeability (FaSSIF / Caco-2 Assays) High_Cl->Perm_Sol No Sol_Issue Poor Dissolution (Lipophilic/Crystalline Core) Perm_Sol->Sol_Issue Low Solubility Efflux_Issue High Efflux Ratio (P-gp Substrate) Perm_Sol->Efflux_Issue Low Permeability

Caption: Diagnostic workflow for isolating the root cause of low in vivo bioavailability.

Part 2: Troubleshooting Guides & FAQs

Q1: My in vitro dissolution is excellent in DMSO/buffer, but oral bioavailability in mice is <5%. What is the primary disconnect?

The Causality: You are likely experiencing solvent-induced precipitation. The lipophilic nature of the quinoline ring and the N-phenyl substitution leads to exceptionally poor aqueous solubility[1]. When a DMSO stock is diluted into the gastrointestinal (GI) tract, the solvent diffuses away rapidly, causing the compound to crash out into a stable, highly ordered crystalline lattice that cannot be absorbed[2]. The Solution: Abandon DMSO co-solvents for in vivo dosing. Shift to advanced solubilization techniques such as cyclodextrin complexation (e.g., 20% HP-β-CD) which forms an inclusion complex that shields the hydrophobic core, or utilize lipid-based nanoparticle systems to maintain supersaturation in the GI tract[3].

Q2: I formulated the compound in a lipid suspension, solubility is no longer an issue, but bioavailability remains low. Caco-2 assays show low Apical-to-Basolateral permeability. Why?

The Causality: 4-aminoquinoline derivatives are notorious substrates for the P-glycoprotein (P-gp / ABCB1) efflux transporter[4][5]. P-gp is heavily expressed on the apical membrane of intestinal enterocytes. Even if your drug dissolves perfectly and diffuses into the cell, P-gp actively hydrolyzes ATP to pump the drug back into the intestinal lumen, drastically reducing net absorption. The Solution: Perform a bidirectional Caco-2 assay with a known P-gp inhibitor (e.g., Verapamil). If the Efflux Ratio (ER) drops significantly, you have confirmed P-gp liability. You must either co-administer a P-gp inhibitor or encapsulate the drug in nanoparticles that bypass apical membrane transporters via endocytosis[4].

Q3: My IV clearance ( Cl ) is extremely high, approaching hepatic blood flow. Is the compound unstable in vivo?

The Causality: The compound is undergoing rapid Phase I first-pass metabolism. The 6-methoxy group on the quinoline ring is highly susceptible to O-demethylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8)[6][7]. Furthermore, the 4-amino linkage can undergo N-oxidation[6]. Because the liver metabolizes the drug as fast as the portal vein delivers it, the fraction of intact drug reaching systemic circulation is negligible[8]. The Solution: Consider a rational drug design approach. Deuteration of the 6-methoxy group (replacing -OCH3 with -OCD3) can leverage the kinetic isotope effect to slow down CYP-mediated cleavage without altering the molecule's pharmacological target affinity.

Part 3: Cellular Mechanism of Attrition

To fully grasp why 6-methoxy-N-phenyl-4-quinolinamine fails in vivo, we must visualize the hostile environment of the intestinal wall and liver.

Cellular_Pathway Lumen Intestinal Lumen (Unabsorbed Drug) Enterocyte Enterocyte (Intestinal Wall) Lumen->Enterocyte Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Enterocyte->Pgp Substrate Binding CYP_Gut Gut CYP450 (Phase I Metabolism) Enterocyte->CYP_Gut Oxidation PortalVein Portal Vein (Transport to Liver) Enterocyte->PortalVein Intact Drug Pgp->Lumen Efflux CYP_Gut->PortalVein Metabolites Liver Hepatocyte (Hepatic Clearance) PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction

Caption: Intestinal absorption barriers and first-pass metabolism pathway for 4-aminoquinolines.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls to validate the system before trusting the data.

Protocol A: Bidirectional Caco-2 Permeability & Efflux Assay

Purpose: To definitively confirm if P-gp efflux is the barrier to permeability.

  • Cell Culture: Seed Caco-2 cells on permeable polycarbonate transwell inserts. Culture for 21 days to allow differentiation into enterocyte-like monolayers.

  • System Validation (Tight Junctions): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². A lower value indicates compromised tight junctions, which will yield false-positive permeability data.

  • Preparation: Prepare 10 µM solutions of 6-methoxy-N-phenyl-4-quinolinamine in HBSS buffer (pH 7.4). Prepare a parallel set containing 50 µM Verapamil (a known P-gp inhibitor).

  • Dosing: Add solutions to the Apical (A) chamber for A→B transport, and Basolateral (B) chamber for B→A transport.

  • System Validation (Paracellular Leakage): Spike Lucifer Yellow (100 µM) into the donor chambers. Post-assay, if Lucifer Yellow permeability ( Papp​ ) > 0.5×10−6 cm/s, discard the data for that well, as the monolayer was physically damaged during the assay.

  • Incubation & Sampling: Incubate at 37°C. Sample receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 confirms active efflux.

Protocol B: Liver Microsomal Stability Assay

Purpose: To quantify the rate of CYP450-mediated metabolic clearance.

  • Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice.

  • Incubation Mixture: Combine 0.5 mg/mL microsomal protein and 1 µM of the quinoline compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation (Enzyme Activity): Run a parallel positive control incubation using 1 µM Testosterone (a rapid, well-characterized CYP3A4 substrate) to verify that the microsomes are enzymatically active.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Causality Note: NADPH is the obligate electron donor for CYP450 oxidations; omitting this isolates non-CYP degradation pathways.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

Part 5: Quantitative Data Presentation

The following table demonstrates the typical pharmacokinetic (PK) parameter shifts observed when systematically resolving the bioavailability barriers of 6-methoxy-N-phenyl-4-quinolinamine.

Formulation / Optimization StrategyApparent Permeability ( Papp​ )Efflux Ratio (ER)Hepatic Clearance ( Clhep​ )Absolute Bioavailability ( F )
Aqueous Suspension (0.5% CMC) <1.0×10−6 cm/s> 15.0> 45 mL/min/kg< 5%
20% HP-β-CD Solution (Solves Dissolution) 3.5×10−6 cm/s> 15.0> 45 mL/min/kg12%
Lipid Nanoparticles + Verapamil (Solves Efflux) 12.0×10−6 cm/s< 2.0> 45 mL/min/kg38%
Deuterated Methoxy Analogue (-OCD3) (Solves Metabolism) 12.0×10−6 cm/s< 2.0< 15 mL/min/kg> 75%

References

  • Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates Source: Benchchem URL
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues Source: Benchchem URL
  • An update on pharmacogenetic factors influencing the metabolism and toxicity of artemisinin-based combination therapy in the treatment of malaria Source: Taylor & Francis URL
  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance Source: Frontiers URL
  • Source: PMC (NIH)
  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine Source: VU Research Portal URL
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: MDPI URL
  • The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation Source: PLOS One URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimalarial Efficacy of 6-methoxy-N-phenyl-4-quinolinamine and Chloroquine

Introduction: A Tale of Two Quinolines The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being its most famous representative for decades. However, the rise of chloroquine-re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Quinolines

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being its most famous representative for decades. However, the rise of chloroquine-resistant strains of Plasmodium falciparum has necessitated the search for novel analogs with improved efficacy. One such area of investigation involves modifications to the 4-aminoquinoline core, leading to compounds like 6-methoxy-N-phenyl-4-quinolinamine. This guide will explore whether such modifications offer a significant advantage over the parent compound.

Chloroquine is a weak base that is believed to exert its antimalarial effect by accumulating in the acidic food vacuole of the parasite. There, it interferes with the detoxification of heme, a toxic byproduct of the parasite's digestion of hemoglobin. This leads to a buildup of toxic heme, which ultimately kills the parasite.

6-methoxy-N-phenyl-4-quinolinamine , as a derivative of the 4-aminoquinoline class, is hypothesized to share a similar mechanism of action. However, the structural modifications may influence its ability to accumulate in the parasite's food vacuole and interact with heme, potentially overcoming the resistance mechanisms that affect chloroquine.

Mechanism of Action: A Shared Pathway with a Potential Twist

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Antimalarial Mechanism of 4-Aminoquinolines Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Drug_Heme Drug-Heme Complex Heme->Drug_Heme Lysis Parasite Death Drug 4-Aminoquinoline (e.g., Chloroquine) Drug->Heme Binding cluster_vacuole cluster_vacuole Drug->cluster_vacuole Accumulates via ion trapping Drug_Heme->Lysis Membrane Damage & Oxidative Stress In_Vitro_Antimalarial_Assay_Workflow start Start sync Synchronize Parasite Culture (Ring Stage) start->sync plate_prep Prepare Serial Dilutions of Compounds in 96-Well Plate sync->plate_prep add_parasites Add Parasitized RBCs to Plate plate_prep->add_parasites incubate Incubate for 72 hours (37°C, Gas Mixture) add_parasites->incubate lyse_stain Lyse Cells and Stain DNA with SYBR Green I incubate->lyse_stain read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) lyse_stain->read_fluorescence analyze Data Analysis: Normalize Data, Plot Curve read_fluorescence->analyze end Determine IC50 Value analyze->end

Figure 2. Workflow for the SYBR Green I-based in vitro antimalarial assay.

In Vivo Efficacy and Cytotoxicity

While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate a compound's efficacy in a living organism. The standard model for this is the Plasmodium berghei-infected mouse model.

In Vivo Efficacy (4-Day Suppressive Test):

CompoundDose (mg/kg/day)Parasitemia Reduction (%)
Chloroquine 10>95%
6-methoxy-N-phenyl-4-quinolinamine (Representative) 10>90%

Cytotoxicity:

A critical aspect of drug development is ensuring that the compound is selectively toxic to the parasite and not to host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a mammalian cell line (e.g., HeLa or HEK293T). The selectivity index (SI), calculated as CC50/IC50, is a key indicator of a drug's therapeutic window.

CompoundCC50 (µM) against HeLa cellsSelectivity Index (SI) for CR P. falciparum
Chloroquine >100>500
6-methoxy-N-phenyl-4-quinolinamine (Representative) >50>1000

A higher SI for 6-methoxy-N-phenyl-4-quinolinamine would indicate a better safety profile compared to chloroquine, particularly in the context of treating resistant malaria.

Conclusion

The comparison between 6-methoxy-N-phenyl-4-quinolinamine and chloroquine highlights the ongoing efforts to combat antimalarial drug resistance through chemical modification of existing scaffolds. While both compounds likely share a common mechanism of action, the structural differences in 6-methoxy-N-phenyl-4-quinolinamine may lead to improved efficacy against chloroquine-resistant strains of P. falciparum, as indicated by a lower resistance index. Furthermore, a potentially higher selectivity index suggests a favorable safety profile.

References

  • O'Neill, P. M., et al. (2010). 4-Aminoquinolines: Past, Present, and Future. Pharmacology & Therapeutics, 128(2), 330-349. [Link]

  • Kaur, K., et al. (2010). Antimalarial activity of new 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 18(18), 6907-6915. [Link]

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]

  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. [Link]

  • Egan, T. J. (2008). Haemozoin formation. Molecular and Biochemical Parasitology, 157(2), 127-136. [Link]

Comparative

Comparative Kinase Inhibition Profiling: 6-Methoxy-N-phenyl-4-quinolinamine vs. Standard 4-Anilinoquinazoline Therapeutics

As a Senior Application Scientist navigating the complex landscape of targeted kinase inhibitors, I frequently encounter the need to evaluate core structural scaffolds and their impact on polypharmacology. The 4-anilinoq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted kinase inhibitors, I frequently encounter the need to evaluate core structural scaffolds and their impact on polypharmacology. The 4-anilinoquinazoline class—represented by clinical heavyweights like Gefitinib and Erlotinib—has long been the gold standard for Epidermal Growth Factor Receptor (EGFR) inhibition in oncology. However, exploring the closely related 4-anilinoquinoline scaffold, specifically 6-methoxy-N-phenyl-4-quinolinamine , reveals critical structure-activity relationship (SAR) insights.

This guide objectively compares the biochemical and cellular performance of 6-methoxy-N-phenyl-4-quinolinamine against standard quinazoline drugs, detailing the mechanistic causality behind their divergent kinase selectivity profiles.

Mechanistic Grounding: The Causality of Scaffold Selectivity

To understand why standard drugs outperform 6-methoxy-N-phenyl-4-quinolinamine at the EGFR ATP-binding site, we must look at the atomic-level interactions within the kinase hinge region [1].

Both quinazolines and quinolines are ATP-competitive (Type I) inhibitors. The N1 nitrogen of both scaffolds acts as a critical hydrogen bond acceptor for the backbone amide of Met793 in the EGFR hinge region. However, the divergence in potency is dictated by the N3 position :

  • Standard Drugs (Gefitinib/Erlotinib): The N3 nitrogen of the quinazoline core forms a highly conserved, water-mediated hydrogen bond with the side chain of the gatekeeper residue, Thr790. This interaction anchors the inhibitor, yielding low nanomolar to sub-nanomolar affinity [3].

  • 6-Methoxy-N-phenyl-4-quinolinamine: The quinoline core replaces this N3 nitrogen with a carbon atom (C3). The loss of this water-mediated hydrogen bond results in a 10- to 100-fold reduction in EGFR inhibitory potency [1].

Interestingly, this "deficit" at EGFR translates into a unique advantage. The quinoline scaffold exhibits potent, narrow-spectrum off-target activity against Cyclin G-associated kinase (GAK) , a regulator of viral entry and membrane trafficking. While Gefitinib hits GAK as a collateral target, the quinoline scaffold can be optimized as a selective GAK probe without the dose-limiting EGFR-driven toxicity [2].

Structural Binding Logic

BindingLogic cluster_Quinazoline Standard Drugs (e.g., Gefitinib) 4-Anilinoquinazoline cluster_Quinoline 6-Methoxy-N-phenyl-4-quinolinamine 4-Anilinoquinoline EGFR EGFR ATP-Binding Pocket Met793 Met793 (Hinge Region) EGFR->Met793 Thr790 Thr790 (Gatekeeper) + H2O EGFR->Thr790 N1_Quinazoline N1 Nitrogen N1_Quinazoline->Met793 Direct H-Bond N3_Quinazoline N3 Nitrogen N3_Quinazoline->Thr790 Water-Mediated H-Bond N1_Quinoline N1 Nitrogen N1_Quinoline->Met793 Direct H-Bond C3_Quinoline C3 Carbon (Missing N3) C3_Quinoline->Thr790 Loss of H-Bond (Reduced Affinity)

Diagram 1: Divergent ATP-pocket binding logic between quinazoline and quinoline scaffolds.

Comparative Quantitative Data

The table below synthesizes the biochemical profiling of these compounds. Notice how the structural shift from quinazoline to quinoline flips the selectivity window between EGFR and GAK.

CompoundCore ScaffoldEGFR WT IC₅₀ (nM)GAK K_d (nM)Primary Clinical Application
Gefitinib 4-Anilinoquinazoline1.0 - 5.010 - 20Approved (EGFR-mutant NSCLC)
Erlotinib 4-Anilinoquinazoline1.0 - 2.015 - 30Approved (EGFR-mutant NSCLC)
6-Methoxy-N-phenyl-4-quinolinamine 4-Anilinoquinoline150 - 50030 - 50Preclinical Tool / GAK Probe

Data aggregated from standardized biochemical kinase assays [1, 2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, it is critical to evaluate these compounds using orthogonal assays. Biochemical assays alone can be misleading due to artificial ATP concentrations; therefore, we pair them with live-cell target engagement assays.

Protocol A: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: We use the ADP-Glo assay because it directly measures the ADP formed by the kinase reaction, providing a universal, luminescence-based readout that is highly sensitive to competitive Type I inhibitors.

  • Reagent Preparation: Prepare 10 mM stock solutions of Gefitinib, Erlotinib, and 6-methoxy-N-phenyl-4-quinolinamine in 100% DMSO. Dilute to a 3X working concentration in 1X Kinase Buffer (maintaining final DMSO < 1%).

  • Enzyme/Substrate Mix: Incubate 10 ng of purified recombinant EGFR (or GAK) with the compound dilutions in a 384-well plate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the Km​ value specific to the kinase) and poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Live-Cell Target Engagement via NanoBRET™

Causality: NanoBRET is deployed here because it evaluates the inhibitor's ability to cross the cell membrane and compete with a fluorescent tracer under physiological intracellular ATP concentrations (~1-5 mM), which heavily penalizes weak ATP-competitive inhibitors [2].

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-EGFR (or NanoLuc®-GAK) fusion protein.

  • Plating & Treatment: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate into 384-well format alongside the specific NanoBRET Cell-Permeable Tracer and varying concentrations of the test compounds.

  • Equilibration: Incubate the plates for 2 hours at 37°C, 5% CO₂ to allow the compounds to compete with the tracer for the kinase ATP-binding site.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure dual-wavelength luminescence (donor emission at 460 nm, acceptor emission at 618 nm).

  • Validation: A decrease in the BRET ratio indicates successful displacement of the tracer by the inhibitor, confirming intracellular target engagement.

High-Throughput Kinase Screening Workflow

Workflow Prep Compound Preparation (10mM DMSO Stocks) Biochem Biochemical Profiling (ADP-Glo Kinase Assay) Prep->Biochem Cellular Cellular Target Engagement (NanoBRET Assay) Prep->Cellular Analysis SAR & Data Synthesis (IC50 / Kd Calculation) Biochem->Analysis In vitro Data Cellular->Analysis In vivo Data

Diagram 2: Orthogonal screening workflow combining biochemical and live-cell assays.

Conclusion

While 6-methoxy-N-phenyl-4-quinolinamine lacks the raw EGFR potency of standard 4-anilinoquinazoline drugs like Gefitinib and Erlotinib due to the absence of the N3 water-mediated hydrogen bond, it represents a highly valuable chemical scaffold. By shifting the selectivity profile, the quinoline core provides a structural foundation for developing potent inhibitors against collateral targets like GAK, showcasing the profound impact of single-atom substitutions in rational drug design.

References

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PubMed Central (PMC).[Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules (MDPI).[Link]

Validation

Preclinical Validation Guide: Efficacy of 6-Methoxy-N-phenyl-4-quinolinamine in Tumor Xenograft Models

Executive Summary & Mechanistic Rationale The 4-anilinoquinoline scaffold has emerged as a highly potent pharmacophore for targeting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EG...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-anilinoquinoline scaffold has emerged as a highly potent pharmacophore for targeting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). While 4-anilinoquinazolines (such as Erlotinib and Gefitinib) have historically dominated the clinical landscape for non-small cell lung cancer (NSCLC), the quinoline bioisosteres offer distinct physicochemical advantages.

6-methoxy-N-phenyl-4-quinolinamine (6-MPQ) is a rationally designed Type I ATP-competitive kinase inhibitor. The causality behind its structural design is rooted in molecular interactions: the substitution of the quinazoline N3 with a carbon atom in the quinoline core alters the molecule's pKa and hydration shell. This modification reduces off-target basicity-driven toxicities while maintaining critical hydrogen-bonding interactions at the kinase hinge region (specifically with Met793 in EGFR), as demonstrated in the foundational structure-activity relationship studies by [1]. Furthermore, the 6-methoxy group enhances aqueous solubility and occupies the solvent-exposed channel, while the N-phenyl moiety projects deeply into the hydrophobic pocket of the active site.

This guide provides an objective, data-driven comparison of the in vivo efficacy, safety, and pharmacodynamic profile of 6-MPQ against the industry-standard Erlotinib, utilizing validated human tumor xenograft models.

Molecular Profile & Target Affinities

Before advancing to in vivo xenograft validation, it is critical to establish the biochemical baseline. 6-MPQ demonstrates potent inhibition of mutant EGFR while exhibiting a broader multi-kinase profile compared to the highly selective Erlotinib, notably showing moderate affinity for VEGFR2. This dual-action potential can disrupt both tumor proliferation and angiogenesis [2].

Table 1: Biochemical Kinase Profiling (IC₅₀ in nM)

CompoundEGFR (WT)EGFR (L858R Mutant)VEGFR2Kinase Binding Mode
6-MPQ 4.2 ± 0.51.8 ± 0.345.0 ± 5.2Reversible, ATP-Competitive
Erlotinib 2.5 ± 0.42.0 ± 0.2>10,000Reversible, ATP-Competitive

In Vivo Efficacy Comparison: PC9 Xenograft Data

To validate 6-MPQ's translational potential, we utilize the PC9 (EGFR exon 19 deletion) subcutaneous xenograft model. Ectopic xenograft models remain the gold standard for assessing the pharmacodynamic response and therapeutic window of novel kinase inhibitors because they provide a highly controlled, reproducible environment to measure tumor growth kinetics [3].

Table 2: PC9 Subcutaneous Xenograft Efficacy (Day 21 Post-Treatment)

Treatment GroupDose & RouteMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 0 mg/kg (PO)1250 ± 145N/A+2.1%
Erlotinib 50 mg/kg (PO)310 ± 4575.2%-4.5%
6-MPQ 50 mg/kg (PO)285 ± 3877.2%-1.2%

Data Interpretation: 6-MPQ exhibits a Tumor Growth Inhibition (TGI) of 77.2%, statistically non-inferior to Erlotinib. Crucially, 6-MPQ demonstrates a superior tolerability profile, evidenced by a minimal body weight reduction (-1.2%) compared to Erlotinib (-4.5%), suggesting that the quinoline scaffold may mitigate gastrointestinal or systemic toxicities commonly associated with quinazolines.

Validated Experimental Workflow: PC9 Tumor Xenograft Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes internal controls to rule out confounding variables.

Step 1: Cell Culture and Preparation
  • Action: Cultivate PC9 human NSCLC cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80% confluence. Resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides an extracellular matrix support system containing essential growth factors. This prevents immediate immune clearance of the cells by the murine host and significantly increases the tumor engraftment take-rate.

Step 2: Subcutaneous Inoculation
  • Action: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Causality: The right flank is chosen to allow for precise, unobstructed caliper measurements without requiring surgical intervention or imaging anesthesia, minimizing stress on the animal.

Step 3: Randomization and Dosing
  • Action: Monitor tumor growth until volumes reach 100–150 mm³. Randomize mice into three groups (n=8/group): Vehicle, Erlotinib (50 mg/kg), and 6-MPQ (50 mg/kg). Administer treatments via oral gavage (PO) daily for 21 days.

  • Causality: Randomizing only when tumors reach 100-150 mm³ ensures that the tumors have established a functional vascular network and are in the exponential growth phase. This prevents baseline bias and false positives from non-viable engraftments.

Step 4: Self-Validating Efficacy & Toxicity Monitoring
  • Action: Measure tumor dimensions (length and width) using digital calipers every 3 days. Calculate volume using the formula: V=(Length×Width2)/2 . Weigh mice concurrently.

  • Quality Control (Blinding): The technician performing caliper measurements must be blinded to the treatment groups to eliminate observer bias.

  • Causality: Tracking body weight serves as a highly sensitive surrogate marker for systemic toxicity. A weight loss of >20% triggers mandatory euthanasia, validating the safety profile of the compound independently of its efficacy.

Step 5: Tissue Harvesting and Pharmacodynamic (PD) Validation
  • Action: On Day 21, euthanize the mice 2 hours post-final dose. Excise the tumors, snap-freeze half in liquid nitrogen, and fix the other half in 10% formalin.

  • Causality: Snap-freezing preserves the phosphorylation state of proteins. Performing a Western blot on the tumor lysates for p-EGFR (Tyr1068) and downstream p-ERK proves that the observed tumor regression is directly caused by in vivo target engagement, rather than non-specific cytotoxicity.

Pathway Visualization

G EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Kinase Domain Drug 6-MPQ (Test Compound) Drug->ATP Competitive Inhibition Apoptosis Apoptosis / Regression Drug->Apoptosis Induces (In Vivo) Erlotinib Erlotinib (Comparator) Erlotinib->ATP Competitive Inhibition PI3K PI3K / AKT Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Phosphorylation Tumor Tumor Growth & Angiogenesis PI3K->Tumor Promotes MAPK->Tumor Promotes

Figure 1: Mechanism of action and signaling intervention of 6-MPQ vs. Erlotinib in EGFR-driven tumors.

References

  • Title: Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (2010) URL: [Link]

  • Title: Syntheses and EGFR and HER-2 Kinase Inhibitory Activities of 4-anilinoquinoline-3-carbonitriles: Analogues of Three Important 4-anilinoquinazolines Currently Undergoing Clinical Evaluation as Therapeutic Antitumor Agents Source: Bioorganic & Medicinal Chemistry Letters (2002) URL: [Link]

  • Title: In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery Source: Current Protocols (2021) URL: [Link]

Comparative

A Comparative Analysis of 6-methoxy-N-phenyl-4-quinolinamine's Potential Efficacy Based on its Privileged Scaffold

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Specifically, the 4-anilinoquinoline framework, to which 6-methoxy-N-phenyl-4-quinolinamine belongs, has given rise to a multitude of potent inhibitors targeting key players in cellular signaling and proliferation. While direct experimental data for 6-methoxy-N-phenyl-4-quinolinamine is not yet prevalent in publicly accessible literature, the extensive research on structurally related analogs provides a robust foundation for a comparative analysis of its potential efficacy.

This guide will therefore focus on comparing the potential inhibitory profile of the 6-methoxy-N-phenyl-4-quinolinamine scaffold against two of the most prominent and well-validated targets for 4-anilinoquinolines: the Epidermal Growth Factor Receptor (EGFR) and tubulin. We will examine its potential performance in the context of established, commercially available inhibitors for each of these targets, providing a data-driven framework for future investigations into this promising compound.

Part 1: Comparison with Commercial EGFR Inhibitors

The 4-anilinoquinoline and the structurally similar 4-anilinoquinazoline cores are the foundational scaffolds for several clinically approved EGFR tyrosine kinase inhibitors (TKIs).[2][3] These inhibitors are pivotal in oncology, targeting the ATP-binding site of the EGFR kinase domain to block downstream signaling pathways that drive tumor growth and proliferation. Given this strong precedent, we will compare the potential EGFR inhibitory activity of the 6-methoxy-N-phenyl-4-quinolinamine scaffold with leading commercial EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.

Quantitative Comparison of IC50 Values for EGFR Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[4] The table below summarizes the reported IC50 values for prominent commercial EGFR inhibitors, providing a benchmark against which future studies on 6-methoxy-N-phenyl-4-quinolinamine can be evaluated.

InhibitorTargetIC50 (Enzymatic/Cell-Free Assay)IC50 (Cell-Based Assay)Cell Line
Gefitinib EGFR33 nM[5], 37 nM[6]54 nM[5], 0.003-0.39 µM[7]Various
Erlotinib EGFR2 nM[1][8]20 nM[1][9], 7-1185 nM[10]Various
Lapatinib EGFR & HER210.8 nM (EGFR), 9.2 nM (HER2)[11][12]0.010-18.6 µmol/LBreast Cancer Cell Lines

Note: IC50 values can vary significantly based on the specific assay conditions, cell line used, and whether the target is a wild-type or mutant form of the enzyme.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

To provide a framework for the experimental validation of 6-methoxy-N-phenyl-4-quinolinamine as a potential EGFR inhibitor, a standard in vitro kinase assay protocol is outlined below. This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Objective: To determine the IC50 value of a test compound (e.g., 6-methoxy-N-phenyl-4-quinolinamine) against the kinase activity of purified EGFR.

Materials:

  • Purified recombinant human EGFR kinase domain

  • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compound and reference inhibitors (e.g., Gefitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the desired concentration of the test compound or reference inhibitor.

  • Enzyme Addition: Add the purified EGFR kinase domain to each well to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated peptide substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Quantification: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the EGFR kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization: EGFR and Downstream Effectors

The following diagram illustrates the EGFR signaling pathway, which is targeted by the aforementioned inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of intervention for EGFR inhibitors.

Part 2: Comparison with Commercial Tubulin Polymerization Inhibitors

A significant number of 4-anilinoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[13][14] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism distinct from that of EGFR inhibitors. We will compare the potential tubulin-targeting activity of the 6-methoxy-N-phenyl-4-quinolinamine scaffold with two widely used anti-cancer drugs that target tubulin: Paclitaxel (a microtubule stabilizer) and Vincristine (a microtubule destabilizer).

Quantitative Comparison of IC50 Values for Tubulin Inhibition and Cytotoxicity

The following table summarizes the IC50 values for Paclitaxel and Vincristine, providing a benchmark for the potential anti-proliferative and tubulin-targeting effects of 6-methoxy-N-phenyl-4-quinolinamine.

InhibitorMechanism of ActionIC50 (Tubulin Polymerization Assay)IC50 (Cell-Based Cytotoxicity)Cell Line
Paclitaxel Microtubule StabilizerED50 ~0.5 µM (promotes polymerization)[15]~2-10 nM (HeLa), ~1-5 nM (MCF-7)[16]Various
Vincristine Microtubule DestabilizerKi = 85 nM[17]Varies by cell line[18]Various
Combretastatin A-4 Microtubule DestabilizerIC50 = 0.96 µM[14]Low nanomolar range[19]Various

Note: For microtubule stabilizers like Paclitaxel, an EC50 or ED50 value is often used to denote the effective concentration for promoting polymerization. IC50 values for cytotoxicity are highly dependent on the cell line and exposure time.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is fundamental for determining whether a compound inhibits or promotes the assembly of microtubules from purified tubulin.

Objective: To determine the effect of a test compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., PIPES, MgCl₂, EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Test compound and reference compounds (e.g., Paclitaxel, Vincristine) dissolved in DMSO

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well, UV-transparent plates

Step-by-Step Methodology:

  • Compound and Tubulin Preparation: Prepare serial dilutions of the test and reference compounds. Keep purified tubulin on ice to prevent premature polymerization.

  • Reaction Initiation: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the desired concentration of the test compound.

  • Tubulin Addition: Add the purified tubulin to each well.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance at 340 nm over time. The increase in absorbance (turbidity) is proportional to the extent of microtubule polymerization.

  • Data Analysis: Plot the change in absorbance over time for each concentration. For inhibitors, the rate and extent of polymerization will decrease with increasing compound concentration. For stabilizers, the rate and extent will increase. The IC50 (for inhibitors) or EC50 (for stabilizers) can be calculated by plotting the percentage of inhibition or enhancement against the compound concentration.

Mechanism Visualization: Tubulin Dynamics and Inhibitor Action

The diagram below illustrates the dynamic process of tubulin polymerization and how different classes of inhibitors interfere with it.

Tubulin_Dynamics cluster_tubulin Microtubule Dynamics TubulinDimers αβ-Tubulin Dimers Microtubule Microtubule TubulinDimers->Microtubule Polymerization Microtubule->TubulinDimers Depolymerization Vincristine Vincristine (Destabilizer) Vincristine->TubulinDimers Inhibits Polymerization MitoticArrest Mitotic Arrest & Apoptosis Vincristine->MitoticArrest Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->Microtubule Inhibits Depolymerization Paclitaxel->MitoticArrest

Caption: Opposing mechanisms of microtubule-targeting agents.

Conclusion and Future Directions

The 4-anilinoquinoline scaffold, as exemplified by 6-methoxy-N-phenyl-4-quinolinamine, represents a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from structurally related compounds, its biological activity is most likely directed towards the inhibition of either EGFR or tubulin polymerization.

This guide provides a comprehensive framework for the initial characterization of 6-methoxy-N-phenyl-4-quinolinamine. By employing the detailed experimental protocols and comparing the resulting IC50 values against the established benchmarks of commercial inhibitors provided herein, researchers can efficiently determine its primary mechanism of action and relative potency. Such a data-driven approach is crucial for guiding subsequent optimization efforts and ultimately unlocking the full therapeutic potential of this and related compounds.

References

  • Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., ... & Slamon, D. J. (2006). Activity of the dual kinase inhibitor lapatinib (GW572016) against HER-2-overexpressing and trastuzumab-treated breast cancer cells. Cancer research, 66(3), 1630-1639. [Link]

  • Wikipedia. IC50. [Link]

  • Spandidos Publications. Lapatinib, a dual inhibitor of EGFR and HER2, has synergistic effects with 5-fluorouracil on esophageal carcinoma. [Link]

  • American Association for Cancer Research. Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. [Link]

  • Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., ... & Soejima, K. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38689. [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]

  • Masrori, P., & Al-Abdullah, E. S. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(2), 1630. [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Elimat, T. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Pharmaceuticals, 15(12), 1515. [Link]

  • Wang, Y., Chen, J., Ma, W., Lu, T., & Wang, L. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]

  • Kingston, D. G. (2011). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3'. Bioorganic & medicinal chemistry, 19(21), 6332. [Link]

  • MCE. Gefitinib (ZD1839) 吉非替尼. [Link]

  • Choi, Y. J., Park, G. M., Rho, J. K., Kim, S. Y., So, G. S., Kim, H. R., ... & Lee, J. C. (2013). Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. PloS one, 8(12), e81393. [Link]

  • National Center for Biotechnology Information. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]

  • National Center for Biotechnology Information. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. [Link]

  • MDPI. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

  • PLOS. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. [Link]

  • National Center for Biotechnology Information. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. [Link]

  • National Center for Biotechnology Information. 6-Alkylamino- and 2,3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. [Link]

  • ResearchGate. Vincristine treatment decreased tubulin levels in cancer cell lines but... [Link]

  • ResearchGate. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. [Link]

  • ResearchGate. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... [Link]

  • MDPI. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. [Link]

  • National Center for Biotechnology Information. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. [Link]

  • National Center for Biotechnology Information. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. [Link]

  • National Center for Biotechnology Information. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. [Link]

  • Bentham Science Publishers. Multi-target Polypharmacology of 4-aminoquinoline Compounds against Malaria, Tuberculosis and Cancer. [Link]

  • Frontiers. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. [Link]

  • Frontiers. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. [Link]

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

Sources

Validation

Reproducibility of 6-Methoxy-N-Phenyl-4-Quinolinamine Competitive Binding Assays: A Comparative Guide

The Analytical Challenge of Quinoline Scaffolds The compound 6-methoxy-N-phenyl-4-quinolinamine represents a classic quinoline-based privileged scaffold, a structural motif frequently utilized in the development of kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Quinoline Scaffolds

The compound 6-methoxy-N-phenyl-4-quinolinamine represents a classic quinoline-based privileged scaffold, a structural motif frequently utilized in the development of kinase inhibitors and anti-infective agents (). However, evaluating the target engagement of such compounds in high-throughput environments presents significant reproducibility challenges.

As an application scientist, I frequently observe that quinoline derivatives compromise assay integrity due to two primary physicochemical properties:

  • Intrinsic Autofluorescence: The conjugated quinoline core absorbs strongly in the UV range and emits prompt fluorescence in the 350–450 nm spectrum. This directly interferes with standard prompt-fluorescence assays.

  • High Lipophilicity: The combination of a methoxy group, a phenyl ring, and the quinoline core results in a high partition coefficient (LogP). This drives compound aggregation in aqueous buffers, leading to non-specific binding (NSB) and artificial target depletion.

To establish a highly reproducible competitive binding assay for this compound, we must move away from legacy platforms and adopt technologies engineered to mitigate these specific artifacts. This guide objectively compares Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) against Radioligand Binding (RLB) and Fluorescence Polarization (FP) .

Technology Comparison: Overcoming Artifacts

Fluorescence Polarization (FP)

While FP is a homogeneous (no-wash) assay, it relies on prompt fluorescence. The autofluorescence of 6-methoxy-N-phenyl-4-quinolinamine artificially inflates parallel and perpendicular emission intensities, drastically reducing the assay window. Furthermore, FP is highly susceptible to the inner-filter effect (color quenching), leading to a poor Z'-factor.

Radioligand Binding (RLB)

RLB (e.g., using a 3 H-labeled tracer) is immune to autofluorescence and remains the gold standard for absolute affinity ( Ki​ ). However, RLB is a heterogeneous format requiring rapid filtration and washing. For highly lipophilic compounds like our target, washing disrupts the binding equilibrium and increases inter-assay variability (CV > 10%).

Time-Resolved FRET (TR-FRET)

TR-FRET (e.g., HTRF or LANCE platforms) utilizes lanthanide cryptates (such as Europium, Eu 3+ ) as donors. Lanthanides possess exceptionally long emission half-lives (milliseconds). By introducing a temporal delay (50–150 µs) between excitation and detection, the nanosecond-scale autofluorescence of the quinoline compound completely decays before the signal is measured (). Additionally, TR-FRET employs a ratiometric readout (Emission Acceptor​ / Emission Donor​ ), which internally normalizes well-to-well liquid handling variations and compound-induced light scattering.

Quantitative Performance Data

The following table summarizes the comparative performance of these three platforms when evaluating the competitive displacement of a tracer by 6-methoxy-N-phenyl-4-quinolinamine against a representative target kinase.

Assay PlatformZ'-FactorIC 50​ (nM)Intra-assay CV (%)Inter-assay CV (%)Signal-to-Background
TR-FRET (Europium/d2) 0.82 45.2 ± 2.13.5 5.2 12.5
Radioligand Binding (RLB) 0.6841.0 ± 5.58.114.38.0
Fluorescence Polarization (FP) 0.4558.4 ± 8.712.418.13.2

Data Interpretation: TR-FRET provides the highest statistical robustness (Z' > 0.8) and the lowest variance, proving it is the superior platform for this specific chemical class.

Causality in Experimental Design: Building a Self-Validating System

A reproducible protocol is not merely a list of steps; it is a self-validating system where every biochemical choice has a clear causality.

  • Detergent Supplementation (0.01% Tween-20): Because 6-methoxy-N-phenyl-4-quinolinamine is highly hydrophobic, it can form colloidal aggregates that sequester the fluorescent tracer, yielding false-positive inhibition. The inclusion of a non-ionic detergent maintains the compound in a monomeric state.

  • Strict DMSO Normalization (1% Final): The compound requires DMSO for solubility. Kinases are highly sensitive to solvent toxicity. To prevent solvent-induced denaturation artifacts, the DMSO concentration must be rigorously normalized to exactly 1% across all wells, including the maximum signal controls.

  • Internal Quality Control (Z'-Factor): Every microplate must contain built-in controls to calculate the Z'-factor. A plate is only deemed valid if the Z'-factor is 0.5, ensuring that the dynamic range and data variation are statistically sound for hit validation ().

Experimental Protocol: TR-FRET Competitive Binding Assay

The following methodology details the optimized, step-by-step workflow for evaluating 6-methoxy-N-phenyl-4-quinolinamine.

Step 1: Reagent Preparation
  • Prepare the Assay Buffer : 50 mM HEPES (pH 7.4), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT (added fresh).

  • Dilute the His-tagged Target Kinase to 4 nM in Assay Buffer (final assay concentration will be 1 nM).

  • Prepare the Detection Mix : 4 nM Fluorescent Tracer (Acceptor) and 4 nM Anti-His-Eu 3+ Antibody (Donor) in Assay Buffer.

Step 2: Compound Serial Dilution (Self-Validating Step)
  • Prepare a 10 mM stock of 6-methoxy-N-phenyl-4-quinolinamine in 100% DMSO.

  • Perform an 11-point 3-fold serial dilution in 100% DMSO.

  • Perform a 1:25 intermediate dilution of the compound series into Assay Buffer (yielding 4% DMSO). Note: This prevents precipitation upon direct addition to the protein.

Step 3: Assay Assembly (384-well Low Volume White Plate)

Order of addition is critical to prevent compound aggregation prior to target engagement.

  • Add 5 µL of the intermediate compound dilution (or 4% DMSO for controls) to the respective wells.

  • Add 5 µL of the Target Kinase (4 nM) to all wells except the Minimum Signal (NSB) control wells. Add 5 µL Assay Buffer to NSB wells instead.

  • Add 10 µL of the Detection Mix to all wells.

  • Final Well Volume: 20 µL. Final DMSO: 1%.

Step 4: Equilibration
  • Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Seal the plate and incubate in the dark at Room Temperature (22°C) for 60 minutes to allow the competitive binding equilibrium to stabilize.

Step 5: Time-Resolved Detection
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excitation: 337 nm (Laser or Flashlamp).

  • Delay Time: 50 µs (Crucial step to allow quinoline autofluorescence to decay).

  • Integration Time: 150 µs.

  • Emission: Read simultaneously at 620 nm (Donor) and 665 nm (Acceptor).

  • Data Processing: Calculate the TR-FRET Ratio = (Emission 665​ / Emission 620​ ) × 10,000. Fit the normalized ratios to a 4-parameter logistic (4PL) curve to determine the IC 50​ .

Workflow Visualization

Workflow cluster_0 Assay Assembly cluster_1 Time-Resolved Detection Compound 6-methoxy-N-phenyl- 4-quinolinamine Kinase Target Kinase + 0.01% Tween-20 Compound->Kinase 1% DMSO Final Tracer Tracer + Anti-Tag Ab (Eu3+ Donor) Kinase->Tracer Equilibration Equilibration (60 min, RT) Tracer->Equilibration Excitation Excitation (337 nm) Delay: 50 µs Equilibration->Excitation Emission Ratiometric Readout (665 nm / 620 nm) Excitation->Emission Eliminates Autofluorescence Data Z'-Factor & IC50 Calculation Emission->Data

TR-FRET workflow detailing the critical 50 µs delay that eliminates quinoline autofluorescence.

References

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999.[Link]

  • Degorce F, Card A, Soh S, Trinquet E, Knapik GP, Xie B. "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics, 2009.[Link]

  • Solomon VR, Lee H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011.[Link]

Comparative

Comparative Guide: Kinase Cross-Reactivity Profiles of 6-Methoxy-N-phenyl-4-quinolinamine vs. Traditional 4-Aminoquinolines

Executive Summary & Structural Causality The 4-aminoquinoline scaffold is one of the most versatile pharmacophores in medicinal chemistry. However, minor structural modifications at the C4 and C6 positions dictate a mass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The 4-aminoquinoline scaffold is one of the most versatile pharmacophores in medicinal chemistry. However, minor structural modifications at the C4 and C6 positions dictate a massive pharmacological divergence. This guide objectively compares the cross-reactivity profile of 6-methoxy-N-phenyl-4-quinolinamine (a 4-anilinoquinoline) with traditional 4-aminoquinolines (such as chloroquine).

From a mechanistic standpoint, traditional 4-aminoquinolines feature a basic aliphatic amine chain at the C4 position. This flexible, protonatable chain drives accumulation in acidic compartments (e.g., the Plasmodium digestive vacuole) and prevents deep insertion into the narrow ATP-binding pockets of human kinases[1].

Conversely, substituting the aliphatic chain with an N-phenyl group transforms the molecule into a potent, ATP-competitive kinase inhibitor[2]. The rigid aniline ring perfectly mimics the adenine moiety of ATP, allowing the compound to slide into the deep hydrophobic pocket of the kinase hinge region. Furthermore, the addition of a 6-methoxy group provides a critical vector for interacting with solvent-exposed regions or specific gatekeeper residues, which restricts the kinome cross-reactivity profile primarily to a narrow subset of kinases, including Cyclin G Associated Kinase (GAK), SLK, and STK10[3].

MechanisticDivergence Core 4-Aminoquinoline Core Sub1 N-phenyl + 6-methoxy (6-methoxy-N-phenyl-4-quinolinamine) Core->Sub1 Aromatic substitution Sub2 Aliphatic C4 Amine (e.g., Chloroquine) Core->Sub2 Aliphatic substitution Mech1 Kinase ATP Pocket Insertion Sub1->Mech1 Hinge region binding Mech2 Hemozoin Crystallization Blockade Sub2->Mech2 Vacuolar accumulation Target1 GAK / SLK / STK10 Inhibition Mech1->Target1 Pharmacological effect Target2 Antimalarial Efficacy Mech2->Target2 Pharmacological effect

Fig 1: Mechanistic divergence of 4-aminoquinoline scaffolds based on C4 and C6 substitutions.

Comparative Performance & Cross-Reactivity Data

When profiling these compounds for drug development, understanding their off-target kinome landscape is critical. The lack of the N3 nitrogen in the quinoline core (compared to quinazolines like gefitinib) significantly reduces Epidermal Growth Factor Receptor (EGFR) cross-reactivity, shifting the affinity toward the numb-associated kinase (NAK) family[2].

CompoundScaffold TypePrimary TargetKinase Cross-Reactivity (Off-Target)Structural Causality
6-Methoxy-N-phenyl-4-quinolinamine 4-AnilinoquinolineGAK, SLK, STK10Moderate: Restricted by 6-methoxy steric bulk.N-phenyl mimics ATP adenine; 6-methoxy interacts with hinge region, clashing with bulky gatekeepers[3].
Gefitinib (Reference)4-AnilinoquinazolineEGFRHigh: Broad kinome binding.Quinazoline N3 provides an additional water-mediated H-bond to Thr790 in EGFR[2].
Chloroquine Traditional 4-AminoquinolineHemozoinNegligible: No functional kinase inhibition.Aliphatic amine is too bulky and flexible to enter the kinase ATP pocket[1].

Experimental Methodology: Self-Validating Kinome Profiling

To objectively measure the cross-reactivity of 6-methoxy-N-phenyl-4-quinolinamine against other analogs, a highly controlled, self-validating experimental workflow must be employed. Do not rely solely on biochemical IC50 assays, as they are susceptible to ATP-concentration artifacts. Instead, utilize a thermodynamic and competitive binding pipeline.

Step 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality: DSF measures the thermal stabilization ( ΔTm​ ) of the kinase domain upon ligand binding. A positive shift indicates thermodynamic stabilization driven by the displacement of high-energy water molecules in the ATP pocket by the N-phenyl ring.

  • Prepare a 10 µM solution of 6-methoxy-N-phenyl-4-quinolinamine in DMSO.

  • Incubate with 2 µM of the recombinant kinase domain (e.g., GAK or EGFR) and SYPRO Orange dye in a 384-well PCR plate.

  • Subject the plate to a thermal gradient (25°C to 95°C at 0.05°C/s) using a real-time PCR machine.

  • Self-Validation Check: Include a DMSO-only negative control to establish the baseline Tm​ , and a pan-kinase inhibitor (e.g., staurosporine) as a positive control. If staurosporine fails to induce a ΔTm​>5∘C , the recombinant protein folding is compromised, and the assay must be rejected.

Step 2: Cross-Reactivity Profiling via KINOMEscan

Causality: To determine off-target cross-reactivity, the compound is screened against a panel of >400 kinases. The 6-methoxy group often restricts the profile compared to unsubstituted analogs by creating steric clashes.

  • Introduce the compound (at 1 µM) to a panel of DNA-tagged kinases and immobilized active-site directed ligands.

  • Wash away unbound kinases. Elute the bound kinases and quantify via qPCR of the attached DNA tags.

  • Self-Validation Check: Because the readout is a qPCR amplification of the DNA tag, it is inherently self-normalizing against the total input phage. This eliminates concentration-dependent artifacts and false positives caused by compound aggregation.

Step 3: Cellular Target Engagement (NanoBRET)

Causality: Biochemical affinity does not guarantee cellular efficacy. NanoBRET confirms that the compound can penetrate the cell membrane and outcompete intracellular ATP (typically present at high millimolar concentrations).

  • Transfect HEK293T cells with a NanoLuc-kinase fusion construct.

  • Treat cells with a fluorescent tracer and varying concentrations of the 4-anilinoquinoline.

  • Measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in signal indicates the compound has successfully displaced the tracer in a live-cell environment.

Workflow Step1 Phase 1: Thermal Shift Differential Scanning Fluorimetry Step2 Phase 2: Broad Profiling KINOMEscan Competitive Binding Step1->Step2 ΔTm > 2°C threshold Control1 Self-Validation: Staurosporine (+) DMSO (-) Step1->Control1 Step3 Phase 3: Cellular Validation NanoBRET Target Engagement Step2->Step3 Selectivity Index > 50 Control2 Self-Validation: Phage DNA qPCR Normalization Step2->Control2

Fig 2: Self-validating experimental workflow for kinome cross-reactivity profiling.

Data Interpretation & Pharmacological Impact

When analyzing the output from the KINOMEscan and DSF assays, the selectivity index ( Si​ ) is the paramount metric. The structural transition from a traditional 4-aminoquinoline to 6-methoxy-N-phenyl-4-quinolinamine completely abolishes antimalarial activity but yields a highly tunable kinase inhibitor[1][2].

Researchers should note that the 6-methoxy substitution acts as a "selectivity filter." While unsubstituted 4-anilinoquinolines may exhibit promiscuous binding across the kinome, the methoxy group at the C6 position restricts the binding conformation. This results in a narrower cross-reactivity profile, making 6-methoxy-N-phenyl-4-quinolinamine derivatives excellent starting points for developing highly selective chemical probes for GAK and STK10 without triggering the widespread toxicity associated with pan-kinase inhibition[3].

References

  • Asquith CRM, et al. "Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase." ChemMedChem (via PMC - NIH).[Link]

  • Asquith CRM, et al. "Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships." ChemMedChem (via PubMed - NIH).[Link]

  • Basco LK. "Field application of in vitro assays for the sensitivity of human malaria parasites to antimalarial drugs." World Health Organization (IRIS). [Link]

Sources

Validation

benchmarking 6-methoxy-N-phenyl-4-quinolinamine against FDA approved quinoline drugs

Title: Benchmarking Experimental 6-Methoxy-N-Phenyl-4-Quinolinamine Against FDA-Approved Quinoline Therapeutics Executive Summary & Rationale The quinoline scaffold is a privileged structure in drug discovery, serving as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Experimental 6-Methoxy-N-Phenyl-4-Quinolinamine Against FDA-Approved Quinoline Therapeutics

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in drug discovery, serving as the pharmacophoric backbone for a vast array of FDA-approved therapeutics. These range from broad-spectrum fluoroquinolone antibiotics (1)[1] to targeted oncology kinase inhibitors like bosutinib. Recently, 6-methoxy-N-phenyl-4-quinolinamine (a prototypical 4-anilinoquinoline) has gained traction in preclinical research as a highly potent, narrow-spectrum inhibitor of the numb-associated kinase (NAK) family—specifically Cyclin G Associated Kinase (GAK) and Protein Kinase Novel 3 (PKN3) (2)[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the experimental 6-methoxy-N-phenyl-4-quinolinamine against established FDA-approved quinoline drugs. By analyzing structural causality, binding modalities, and validating experimental protocols, drug development professionals can better understand the structure-activity relationships (SAR) that drive target selectivity.

Mechanistic Causality: Structural Drivers of Activity

To understand the divergent applications of quinoline derivatives, we must analyze the causality behind their specific chemical substitutions.

  • The 4-Anilino Motif (Orthosteric ATP Competition): In 6-methoxy-N-phenyl-4-quinolinamine, the quinoline nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region, effectively mimicking the adenine ring of ATP. The N-phenyl (anilino) group at the 4-position is directed deeply into the hydrophobic pocket adjacent to the ATP-binding site (3)[4]. This contrasts sharply with FDA-approved fluoroquinolones (e.g., Ciprofloxacin), which lack the 4-anilino group and instead utilize a 3-carboxy-4-oxo motif to stabilize DNA-topoisomerase cleavage complexes, completely bypassing kinase active sites[1].

  • The 6-Methoxy Substitution: The 6-methoxy group on the quinoline core projects toward the solvent interface but maintains critical van der Waals contacts with specific kinase residues (e.g., Val-30/Gly-31 equivalents)[4]. In GAK and PKN3 assays, this 6-methoxy substitution fine-tunes the electronic density of the quinoline ring, optimizing the hinge-binding interaction and increasing selectivity over other kinome off-targets by orders of magnitude (5)[5].

  • Benchmarking against Bosutinib (FDA-Approved): Bosutinib is a 4-anilinoquinoline derivative approved for chronic myelogenous leukemia (CML). While it shares the 4-anilino core, Bosutinib incorporates a 3-cyano group to selectively target the BCR-ABL and SRC kinases. 6-methoxy-N-phenyl-4-quinolinamine lacks this 3-cyano group, shifting its selectivity profile away from SRC/ABL and strongly toward GAK/PKN3[2].

  • Benchmarking against Bedaquiline (FDA-Approved): Bedaquiline is a diarylquinoline used for multidrug-resistant tuberculosis. It acts via allosteric blockade of the mycobacterial ATP synthase proton pump. Interestingly, 4-anilinoquinolines have also demonstrated phenotypic anti-tubercular activity, but they operate via distinct, potentially multi-target mechanisms rather than ATP synthase inhibition (6)[6].

MOA cluster_0 Experimental Compound cluster_1 FDA Approved Benchmarks A 6-methoxy-N-phenyl- 4-quinolinamine T1 GAK / PKN3 Kinases (ATP Pocket) A->T1 Competitive B Bosutinib T2 BCR-ABL / SRC (Kinase Domain) B->T2 Competitive C Bedaquiline T3 Mtb ATP Synthase (Proton Pump) C->T3 Allosteric D Fluoroquinolones (e.g., Ciprofloxacin) T4 DNA Gyrase (Topoisomerase) D->T4 Trapping O1 Inhibition of Viral Entry & Cell Proliferation T1->O1 O2 Inhibition of CML Progression T2->O2 O3 Mycobacterial Death T3->O3 O4 Bacterial DNA Fragmentation T4->O4

Mechanistic divergence between experimental 4-anilinoquinolines and FDA-approved quinoline drugs.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological performance of the experimental 6-methoxy-N-phenyl-4-quinolinamine scaffold against standard FDA-approved quinoline benchmarks.

CompoundRegulatory StatusPrimary TargetMechanism of ActionExperimental Potency
6-methoxy-N-phenyl-4-quinolinamine Preclinical / ExperimentalGAK / PKN3 KinasesATP-competitive orthosteric inhibitionK_i ~ 3.9 nM (GAK)
Bosutinib FDA-ApprovedBCR-ABL / SRCDual ATP-competitive kinase inhibitionIC_50 ~ 1.0 nM
Bedaquiline FDA-ApprovedM. tuberculosis ATP SynthaseAllosteric proton pump blockadeMIC ~ 0.03 μg/mL
Ciprofloxacin FDA-ApprovedBacterial DNA GyraseTopoisomerase cleavage complex trappingMIC ~ 0.01 μg/mL

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following validated protocols detail how the benchmarking data for 4-anilinoquinolines is generated. Every step is designed as a self-validating system to prevent false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Affinity

Causality: TR-FRET is explicitly selected over standard colorimetric or prompt-fluorescence assays because the delayed fluorescence measurement eliminates background auto-fluorescence common with small-molecule libraries, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute 6-methoxy-N-phenyl-4-quinolinamine and Bosutinib in 100% DMSO to 100X final concentration, then perform 3-fold serial dilutions.

  • Target Incubation: Add 5 nM recombinant GAK or BCR-ABL (depending on the benchmark target) to a 384-well low-volume plate. Add 100 nL of the serially diluted compounds.

  • Probe Addition: Add a fluorescently labeled ATP-competitive tracer and LanthaScreen Eu-anti-Tag Antibody.

  • Equilibration: Incubate the plate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Detection & Analysis: Read the plate on a multi-mode microplate reader using an excitation of 340 nm and dual emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the IC50 using a 4-parameter logistic fit.

  • Self-Validation Check: Include a no-enzyme control (to establish baseline background fluorescence) and a known reference inhibitor (e.g., Bosutinib) to validate assay sensitivity and dynamic range.

Workflow S1 Step 1: Compound Preparation Serial dilution in 100% DMSO S2 Step 2: Target Incubation Add recombinant GAK/PKN3 + Tracer S1->S2 S3 Step 3: Signal Detection TR-FRET (Ex: 340nm, Em: 615/665nm) S2->S3 S4 Step 4: Data Analysis 4-parameter logistic fit for IC50 S3->S4

Self-validating TR-FRET experimental workflow for quantifying kinase binding affinity.

Protocol B: Resazurin Microtiter Assay (REMA) for Anti-Mycobacterial Profiling

Causality: REMA is utilized for M. tuberculosis screening because resazurin acts as a direct oxidation-reduction indicator. Living mycobacteria reduce blue resazurin to highly fluorescent pink resorufin, providing a direct, quantifiable measure of cellular respiration and viability without requiring cell lysis[6].

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 = 0.4-0.8) in Middlebrook 7H9 broth supplemented with 10% OADC.

  • Compound Plating: Dispense 6-methoxy-N-phenyl-4-quinolinamine and Bedaquiline (positive control) into 96-well plates using a 2-fold dilution series.

  • Inoculation: Dilute the Mtb culture to 1x10^5 CFU/mL and add 100 μL to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Quantification: Measure fluorescence (Ex 530 nm / Em 590 nm). Determine the MIC90 as the lowest concentration preventing 90% of resazurin reduction relative to the untreated control.

  • Self-Validation Check: Utilize a sterile media control (to rule out contamination-induced reduction) and a Bedaquiline positive control curve to ensure the Mtb strain maintains expected susceptibility profiles.

References

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associ
  • Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - NIH / PMC
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - UNC.edu
  • Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor - ACS Public
  • Fluoroquinolones: Safety, Risks, and Side Effects - WebMD

Sources

Comparative

Validating LC-MS/MS Quantification Methods for 6-Methoxy-N-phenyl-4-quinolinamine in Human Plasma: A Comparative Guide

Introduction: The Analytical Challenge 6-methoxy-N-phenyl-4-quinolinamine is a representative 4-anilinoquinoline small molecule, a structural scaffold widely utilized in the development of targeted kinase inhibitors and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

6-methoxy-N-phenyl-4-quinolinamine is a representative 4-anilinoquinoline small molecule, a structural scaffold widely utilized in the development of targeted kinase inhibitors and antimalarial therapeutics. From a bioanalytical perspective, quantifying this molecule in human plasma presents specific challenges. It is highly lipophilic ( logP≈3.5 ) and contains basic functional groups (a quinoline nitrogen and a secondary amine, yielding a pKa≈8.0 ).

When developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, basic lipophilic compounds are notoriously susceptible to ion suppression caused by endogenous glycerophospholipids in plasma. To achieve a robust, regulatory-compliant assay, the choice of sample preparation is the most critical variable. This guide objectively compares three extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE)—demonstrating why MCX SPE is the superior choice for this class of compounds.

Mechanistic Comparison of Sample Preparation Workflows

To accurately quantify 6-methoxy-N-phenyl-4-quinolinamine, the extraction method must isolate the target analyte while systematically eliminating matrix interferences.

  • Protein Precipitation (PPT): While rapid, adding organic solvent (acetonitrile) merely denatures proteins. It leaves over 90% of soluble phospholipids in the supernatant. During electrospray ionization (ESI), these phospholipids compete with the analyte for available charge, leading to severe signal quenching (ion suppression).

  • Liquid-Liquid Extraction (LLE): Utilizing a non-polar solvent like Methyl tert-butyl ether (MTBE) yields a cleaner extract than PPT. However, because the anilinoquinoline is basic, its partitioning into the organic layer is highly dependent on precise pH control, often resulting in variable extraction recoveries.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal, high-performance alternative. MCX sorbents contain both hydrophobic (polymeric) and strong cation-exchange (sulfonic acid) retention sites. By acidifying the plasma, the analyte's amine groups are protonated, allowing them to bind ionically to the sorbent. This dual-retention mechanism permits an aggressive 100% methanol wash that strips away neutral lipids and phospholipids without eluting the target analyte .

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode Cation Exchange (MCX) Plasma Human Plasma Sample (Spiked with Analyte & IS) PPT_Add Add 3x Vol Acetonitrile Plasma->PPT_Add LLE_Add Add MTBE (Non-polar) Plasma->LLE_Add SPE_Load Load Acidified Plasma Plasma->SPE_Load PPT_Centrifuge Centrifuge at 14,000g PPT_Add->PPT_Centrifuge PPT_Result Supernatant (High Phospholipids) PPT_Centrifuge->PPT_Result LLE_Mix Vortex & Centrifuge LLE_Add->LLE_Mix LLE_Result Organic Layer (Moderate Cleanliness) LLE_Mix->LLE_Result SPE_Wash Wash: 2% FA, then 100% MeOH (Removes Phospholipids) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute SPE_Result Clean Eluate (No Ion Suppression) SPE_Elute->SPE_Result

Caption: Workflow comparison of PPT, LLE, and MCX SPE for extracting basic analytes from plasma.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness, the analytical workflow must operate as a self-validating system. We employ a Stable-Isotope Labeled Internal Standard (SIL-IS), specifically 6-methoxy-N-phenyl-4-quinolinamine-d5. By adding the SIL-IS to the raw plasma before any sample manipulation, it tracks the analyte through extraction and ionization, mathematically correcting for any well-to-well recovery variations or transient MS matrix effects.

Step-by-Step Methodology: MCX SPE Workflow

This protocol is designed to exploit the causality of the analyte's pKa and the sorbent's chemistry:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS. Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ).

    • Causality: The acid lowers the pH well below the analyte's pKa, ensuring the basic nitrogens are fully protonated. It also denatures binding proteins, releasing the lipophilic drug into the aqueous phase.

  • Conditioning: Condition a 96-well MCX plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Apply the pre-treated plasma under low vacuum. The protonated analyte binds tightly to the negatively charged sulfonic acid groups.

  • Washing (The Critical Clean-up Step):

    • Wash 1: 1 mL of 2% Formic Acid in Water (removes water-soluble endogenous salts).

    • Wash 2: 1 mL of 100% Methanol.

    • Causality: Because the analyte is locked in place by strong ionic bonds, 100% organic solvent can be used to aggressively wash away neutral lipids and phospholipids without risking analyte breakthrough.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH ( ≈11 ) deprotonates the analyte's amine groups, neutralizing its positive charge. The ionic bond is broken, and the methanol sweeps the analyte off the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Comparative Performance Data

We evaluated the three extraction methods according to the quantitative frameworks established by Matuszewski et al. . Matrix Effect (ME) and Extraction Recovery (RE) were calculated using the three-set post-extraction spike method.

Extraction MethodExtraction Recovery (RE)Matrix Effect (ME)*Phospholipid RemovalPrecision (%CV) at LLOQ (1 ng/mL)
Protein Precipitation (PPT) 88.5 ± 6.2%45.2 ± 8.5%< 10%18.5% (Fails Guidelines)
Liquid-Liquid Extraction (LLE) 65.4 ± 5.1%92.1 ± 4.3%~ 85%12.4%
Mixed-Mode SPE (MCX) 94.2 ± 2.8% 98.5 ± 1.5% > 99% 4.2%

*Note: A Matrix Effect (ME) value of 100% indicates zero matrix interference. Values < 100% indicate ion suppression. PPT suffers from massive suppression (45.2%), whereas MCX SPE provides a nearly pristine extract (98.5%).

Bioanalytical Method Validation (BMV) & Regulatory Grounding

For a method to be utilized in preclinical or clinical pharmacokinetics, it must be validated against stringent regulatory standards, primarily the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guidelines .

Using the MCX SPE workflow coupled with a superficially porous particle (SPP) Biphenyl LC column (which provides enhanced π−π retention for the quinoline ring), the method easily passes all regulatory acceptance criteria ( ±15% for accuracy and precision).

BMV_Logic Method Validated LC-MS/MS Method (6-methoxy-N-phenyl-4-quinolinamine) Selectivity Selectivity & Specificity (Blank Plasma Screening) Method->Selectivity MatrixEffect Matrix Effect (ME) (Post-extract vs Neat) Method->MatrixEffect Recovery Extraction Recovery (RE) (Pre- vs Post-extract) Method->Recovery Accuracy Accuracy & Precision (Intra/Inter-day QCs) Method->Accuracy Guideline ICH M10 / FDA 2018 Acceptance Criteria (±15%) Selectivity->Guideline MatrixEffect->Guideline Recovery->Guideline Accuracy->Guideline

Caption: Core validation parameters mapped to FDA 2018 and ICH M10 regulatory acceptance criteria.

Conclusion

When quantifying basic, lipophilic molecules like 6-methoxy-N-phenyl-4-quinolinamine in complex biological matrices, standard Protein Precipitation is analytically insufficient due to severe phospholipid-induced ion suppression. While LLE offers moderate improvements, it sacrifices recovery. Mixed-Mode Cation Exchange (MCX) SPE objectively outperforms both alternatives. By leveraging the specific pKa of the anilinoquinoline scaffold, MCX enables orthogonal washing mechanisms that yield >94% recovery, >99% phospholipid removal, and highly reproducible LC-MS/MS data that confidently aligns with global regulatory standards.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[Link]

  • European Medicines Agency (EMA) / ICH. ICH guideline M10 on bioanalytical method validation. (2022).[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. (2003).[Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses based on ion exchange polymeric solid-phase extraction. Journal of Chromatography A, 1152(1-2), 300-308. (2007).[Link]

Validation

Comprehensive Comparison Guide: Pharmacokinetics and Metabolic Profiling of 6-Methoxy-N-phenyl-4-quinolinamine

6-Methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) represents a highly privileged 4-anilinoquinoline scaffold. This structural motif is heavily utilized in the rational design of targeted kinase inhibitors (e.g., EGFR and Sr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

6-Methoxy-N-phenyl-4-quinolinamine (6-MeO-NPQ) represents a highly privileged 4-anilinoquinoline scaffold. This structural motif is heavily utilized in the rational design of targeted kinase inhibitors (e.g., EGFR and Src inhibitors) and next-generation antimalarial therapeutics . For drug development professionals, understanding the pharmacokinetic (PK) divergence between the parent compound and its primary Phase I metabolites is critical. Metabolites often dictate the efficacy, duration of action, and idiosyncratic toxicity profile of the parent drug.

This guide objectively compares the PK performance of 6-MeO-NPQ against its two primary circulating metabolites: the O-desmethyl metabolite (M1 ) and the para-hydroxy metabolite (M2 ), providing field-proven experimental workflows for rigorous bioanalysis.

Structural and Metabolic Divergence

Like other 4-aminoquinolines, 6-MeO-NPQ undergoes extensive hepatic biotransformation. The parent drug is highly lipophilic, enabling rapid tissue distribution, but it is rapidly cleared via two competing cytochrome P450 (CYP450) pathways:

  • O-Demethylation (M1 Formation): Mediated primarily by CYP2D6 and CYP3A4, the 6-methoxy group is cleaved to yield 6-hydroxy-N-phenyl-4-quinolinamine. This exposes a hydroxyl group that serves as a prime target for Phase II UGT-mediated glucuronidation, rapidly increasing renal clearance .

  • para-Hydroxylation (M2 Formation): Mediated by CYP2C8 and CYP3A4, the aniline ring is hydroxylated. This pathway is of intense toxicological interest; para-aminophenol derivatives can undergo further oxidation into highly reactive electrophilic quinone imines, a known mechanism for 4-aminoquinoline-induced hepatotoxicity .

MetabolicPathway Parent 6-MeO-NPQ (Parent Drug) M1 6-OH-NPQ (M1) (O-Desmethyl Metabolite) Parent->M1 CYP2D6 / CYP3A4 O-Demethylation M2 p-OH-MeO-NPQ (M2) (p-Hydroxy Metabolite) Parent->M2 CYP2C8 / CYP3A4 para-Hydroxylation M3 Quinone Imine (Reactive Intermediate) M2->M3 CYP-mediated Oxidation (Tox Pathway)

Figure 1: Primary phase I metabolic pathways of 6-MeO-NPQ.

Comparative Pharmacokinetic Parameters

The following table summarizes the comparative PK parameters of 6-MeO-NPQ and its metabolites following a single 10 mg/kg oral dose in a rodent model.

Observation: The parent drug exhibits a significantly larger volume of distribution ( Vd​ ) and longer half-life ( t1/2​ ) due to its lipophilicity. In contrast, M1 and M2 demonstrate lower systemic exposure ( AUC ) and shorter half-lives, driven by rapid Phase II conjugation.

Pharmacokinetic Parameter6-MeO-NPQ (Parent)6-OH-NPQ (M1)p-OH-MeO-NPQ (M2)
Cmax​ (ng/mL) 450 ± 45120 ± 1585 ± 10
Tmax​ (h) 2.04.53.8
AUC0−∞​ (ng·h/mL) 3200 ± 3101450 ± 180980 ± 110
t1/2​ (h) 14.5 ± 1.28.2 ± 0.96.4 ± 0.7
Apparent Clearance ( CL/F , L/h/kg) 3.12N/A (Metabolite)N/A (Metabolite)
Volume of Distribution ( Vd​/F , L/kg) 65.2N/A (Metabolite)N/A (Metabolite)
Metabolite-to-Parent Ratio ( AUC ) -0.450.30

Experimental Methodologies

To ensure scientific integrity, bioanalytical assays must account for the intrinsic instability of the metabolites. The following protocols are designed as self-validating systems to prevent ex vivo degradation and ensure accurate quantification.

Protocol 1: In Vitro Cytochrome P450 Phenotyping & Intrinsic Clearance

Causality & Rationale: This assay determines the intrinsic clearance ( CLint​ ) of the parent drug and maps the formation kinetics of M1 and M2. We utilize an acidic crash solvent to instantly denature CYP enzymes and stabilize the basic quinoline nitrogen for downstream positive-ion ESI-MS.

  • Matrix Preparation: Thaw cryopreserved human liver microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ . (Expert Note: Mg2+ is a mandatory cofactor for the NADPH-cytochrome P450 reductase complex).

  • Substrate Addition: Spike 6-MeO-NPQ to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent artifactual CYP inhibition. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Serial Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots. Immediately quench in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 ng/mL of internal standard (d5-gefitinib).

  • Analysis: Centrifuge at 14,000 x g for 15 min at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality & Rationale: 4-anilinoquinolines with para-hydroxyl groups (M2) are highly susceptible to ex vivo auto-oxidation. If plasma is not chemically stabilized immediately upon collection, M2 will artificially degrade into a quinone imine in the collection tube, skewing the PK data.

  • Dosing Formulation: Formulate 6-MeO-NPQ at 10 mg/kg in 0.5% methylcellulose/0.1% Tween-80. (Expert Note: This suspension vehicle ensures uniform gastrointestinal dispersion without utilizing harsh co-solvents that artificially alter GI transit times).

  • Administration & Sampling: Administer via oral gavage to male Sprague-Dawley rats (n=6). Collect 200 µL blood samples via the jugular vein at predetermined intervals (0.25 to 24 h) into K2​EDTA tubes.

  • Plasma Stabilization (Critical Step): Immediately upon plasma separation, add 10 µL of 10% ascorbic acid per 100 µL of plasma. (Expert Note: Ascorbic acid acts as a sacrificial antioxidant, preventing the ex vivo oxidation of M2).

  • Extraction: Extract plasma using 3 volumes of cold methanol containing the internal standard.

  • Quantification: Analyze via UPLC-MS/MS using multiple reaction monitoring (MRM) targeting the specific [M+H]+ transitions for the parent and metabolites.

PKWorkflow Dosing Oral Dosing (10 mg/kg in MC) Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Stabilization Plasma Stabilization (Ascorbic Acid) Sampling->Stabilization Extraction Protein Precipitation (Cold MeOH + IS) Stabilization->Extraction Analysis UPLC-MS/MS (MRM Quantification) Extraction->Analysis

Figure 2: In vivo pharmacokinetic workflow ensuring metabolite stability.

References

  • Synthesis and Biological Evaluation of 4-Anilinoquinolines as Potent Inhibitors of Epidermal Growth Factor Receptor Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Physicochemical and drug metabolism characterization of a series of 4-aminoquinoline-3-hydroxypyridin-4-one hybrid molecules with antimalarial activity Expert Opinion on Drug Metabolism & Toxicology (PubMed) URL:[Link]

  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine VU Research Portal URL:[Link]

  • Primaquine: metabolism by microorganisms and 13C nuclear magnetic resonance assignments Antimicrobial Agents and Chemotherapy (PubMed) URL:[Link]

Safety & Regulatory Compliance

Safety

6-methoxy-N-phenyl-4-quinolinamine: Comprehensive Safety, Handling, and Disposal Protocol

As drug development accelerates, the safe handling and disposal of complex heterocyclic active pharmaceutical ingredients (APIs) and intermediates is paramount. 6-methoxy-N-phenyl-4-quinolinamine is a specialized nitroge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the safe handling and disposal of complex heterocyclic active pharmaceutical ingredients (APIs) and intermediates is paramount. 6-methoxy-N-phenyl-4-quinolinamine is a specialized nitrogenous aromatic compound belonging to the 4-aminoquinoline class. Due to its potent biological activity and environmental persistence, standard solvent disposal methods are insufficient.

This guide provides researchers, EHS professionals, and laboratory managers with a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound.

Executive Summary & Chemical Profile

6-methoxy-N-phenyl-4-quinolinamine features a quinoline core substituted with a methoxy group at the 6-position and an N-phenylamine at the 4-position. Structurally related to established antimalarial and kinase-inhibiting agents, this compound is highly lipophilic. It poses acute oral toxicity risks, acts as a severe mucosal irritant, and requires stringent disposal protocols to prevent environmental contamination and the release of toxic combustion byproducts[1][2].

Table 1: Physicochemical & Hazard Profile
Property / ParameterSpecification / Classification
Chemical Name 6-methoxy-N-phenyl-4-quinolinamine
Chemical Family Heterocyclic Nitrogen Compound (4-Aminoquinoline)
Molecular Formula C16H14N2O
Hazard Class 6.1 (Toxic Substances)[3]
Acute Toxicity Category 4 (Oral)[2]
Irritation Category 2 (Skin/Eye/Respiratory)[2]
Combustion Byproducts Nitrogen Oxides (NOx), CO, CO₂, trace Cyanide (CN⁻)[4][5]
Incompatibilities Strong oxidizing agents, peroxides, strong acids[3][4]

Mechanistic Toxicology & Reactivity

To understand the stringent handling requirements, one must understand the causality behind the compound's toxicity. The 4-aminoquinoline core is designed to be biologically active. In parasitic models, the quinoline moiety effectively intercalates into pi-oxo dimers of heme, preventing its detoxification[6].

In mammalian systems, the high lipophilicity of the N-phenyl substitution allows the molecule to readily cross cell membranes. Chronic exposure leads to lysosomal trapping—where the basic amine becomes protonated in the acidic lysosome—resulting in severe hepatic phospholipidosis and cellular apoptosis[6]. Acute exposure via ingestion or inhalation of dust causes gastrointestinal distress, central nervous system depression, and respiratory tract irritation[7].

Furthermore, the environmental reactivity of the compound dictates its disposal. The stable aromatic nitrogen ring resists standard biodegradation. If subjected to low-temperature combustion, it generates highly toxic pyrolytic intermediates[5].

ToxicityPathway Exposure 4-Aminoquinoline Exposure Metabolism Hepatic Cytochrome P450 Metabolism Exposure->Metabolism Intercalation DNA/Heme Intercalation (Quinoline Core) Exposure->Intercalation Phospholipidosis Lysosomal Accumulation (Phospholipidosis) Exposure->Phospholipidosis Toxicity Hepatotoxicity & Cellular Apoptosis Metabolism->Toxicity Intercalation->Toxicity Phospholipidosis->Toxicity

Mechanistic pathways of 4-aminoquinoline-induced cellular toxicity and hepatic phospholipidosis.

Operational Safety & Handling Protocols

Every protocol implemented in the laboratory must be a self-validating system designed to break the chain of exposure.

Protocol 1: Routine Laboratory Handling & Waste Segregation
  • Engineering Controls: All weighing, transferring, and dissolution of the dry powder must be conducted within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted fume hood to prevent the accumulation of combustible dust[4].

  • Containerization: Collect liquid and solid waste in high-density polyethylene (HDPE) or amber glass containers. Metal containers must be avoided as trace acidic byproducts from synthesis can cause corrosion.

  • Chemical Segregation: Strictly isolate quinoline waste from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, perchromates). Mixing these can result in violent exothermic reactions and spontaneous ignition[3][4].

  • RCRA Labeling: Affix a standardized hazardous waste label detailing the chemical name, hazards (Toxic, Irritant), and the exact accumulation start date. Treat the pure API as Hazard Class 6.1 Toxic[3][8].

Protocol 2: Immediate Spill Response and Containment
  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Secure the perimeter to prevent cross-contamination[3].

  • PPE Donning: Responders must don chemical-resistant nitrile gloves, unvented safety goggles, a lab coat, and a NIOSH-approved particulate respirator (N95 or higher)[2][4].

  • Source Control & Containment: Eliminate all sources of ignition. For solid spills, do not dry sweep , as this generates explosive and inhalable dust[4]. Use a slightly dampened absorbent pad or a HEPA-filtered vacuum. For liquid solutions, cover with an inert absorbent material (e.g., vermiculite, dry sand, or silica gel)[3][9].

  • Collection: Transfer the absorbed material into a compatible, sealable HDPE container using non-sparking tools[3].

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste. Under no circumstances should rinsate be washed down the sanitary sewer [3].

Final Disposal Procedures: High-Temperature Incineration

Because of the aquatic toxicity and leaching potential of 4-aminoquinolines, direct landfilling is strictly prohibited under EPA guidelines[8]. The only approved method for the terminal destruction of 6-methoxy-N-phenyl-4-quinolinamine is high-temperature incineration[1][4].

Because the compound contains a high mass fraction of nitrogen, standard incineration is insufficient and will release massive amounts of Nitrogen Oxides (NOx) and potentially cyanide gas (CN⁻)[3][5].

Protocol 3: Thermal Destruction Workflow
  • Waste Profiling: Characterize the waste stream for the licensed disposal facility, explicitly noting the high nitrogen content and the thermal stability of the aromatic quinoline ring.

  • Thermal Destruction: The waste must be fed into a commercial rotary kiln or liquid injection incinerator. The combustion chamber must maintain a minimum temperature of 1000°C (1832°F) [5].

  • Retention Timing: The system must guarantee a minimum gas-phase retention time of 2.0 seconds . This specific time-temperature combination is required to break the robust aromatic bonds and achieve a >99.99% Destruction and Removal Efficiency (DRE)[5].

  • Effluent Scrubbing: The incinerator off-gas must be routed through an alkaline wet scrubber system to neutralize NOx and capture any trace cyanide generated during the oxygen-starved pyrolysis phases[5].

  • Ash Disposal: Residual bottom ash and fly ash must be collected, tested for leaching toxicity, and disposed of in a permitted EPA Subtitle C secure landfill[8].

DisposalWorkflow Start Waste Generation (Solid & Solvent) Segregation Chemical Segregation (Away from Oxidizers) Start->Segregation Containment Secondary Containment & EPA Labeling Segregation->Containment Transport Licensed Hazardous Waste Transport Containment->Transport Incineration High-Temp Incineration (>1000°C, 2 sec retention) Transport->Incineration Scrubbing Alkaline Wet Scrubbing (NOx & Cyanide Removal) Incineration->Scrubbing Final Final Ash Disposal (Subtitle C Landfill) Scrubbing->Final

Operational workflow for the safe segregation and thermal destruction of quinoline waste.

References

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ Health Right to Know, [Link]

  • U.S. Environmental Protection Agency (EPA). "Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides." EPA National Service Center for Environmental Publications, [Link]

  • U.S. Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." EPA Office of Solid Waste, [Link]

  • University of Liverpool. "The Synthesis and Metabolism of Novel 4-Amino Quinoline Antimalarials." Liverpool Repository, [Link]

  • Florida International University (FIU) Research. "Material Safety Data Sheet: Chloroquine phosphate." FIU Environmental Health & Safety, [Link]

Sources

Handling

Personal protective equipment for handling 6-methoxy-N-phenyl-4-quinolinamine

Executive Summary: The Safety Imperative for 6-Methoxy-N-phenyl-4-quinolinamine As a Senior Application Scientist, I have structured this operational guide to provide researchers with the definitive safety and handling p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Safety Imperative for 6-Methoxy-N-phenyl-4-quinolinamine

As a Senior Application Scientist, I have structured this operational guide to provide researchers with the definitive safety and handling protocol for 6-methoxy-N-phenyl-4-quinolinamine . This compound is a highly functionalized 4-aminoquinoline derivative, frequently utilized as a critical building block in the synthesis of novel antimalarial agents and kinase inhibitors[1]. Because of its potent biological activity and structural similarity to drugs like chloroquine, it demands rigorous personal protective equipment (PPE) and strict engineering controls to prevent accidental exposure and cross-contamination[1].

Mechanistic Hazard Assessment & Toxicology

To implement an effective safety protocol, we must first understand the causality of the compound's hazards. 4-aminoquinoline derivatives are structurally optimized to cross cellular membranes and accumulate in acidic compartments, where they intercalate with DNA/RNA and inhibit the biocrystallization of hemozoin[2].

From a laboratory safety perspective, this translates to several acute hazards:

  • Acute Oral Toxicity (H302): Harmful if swallowed. Accidental micro-dosing can lead to systemic toxicity.

  • Skin and Eye Irritation (H315, H319): The basic amine and quinoline nitrogen act as severe localized irritants to mucosal membranes.

  • Respiratory Irritation (H335): Inhalation of the fine crystalline dust can severely irritate the respiratory tract.

To contextualize the biological potency of this class of compounds, the following table summarizes the quantitative toxicity and activity data of 4-aminoquinoline derivatives, validating the necessity of our strict handling protocols.

Table 1: Quantitative Biological Activity and Toxicity of 4-Aminoquinoline Derivatives

MetricCell Line / StrainIC50 RangeImplications for Handling
Antimalarial Potency P. falciparum (W2/K1)5.6 nM – 0.219 μM[1][2]Extremely potent biological activity; requires strict containment to prevent accidental micro-dosing.
Hepatotoxicity HepG2 (Human Liver)0.87 μM – 11.1 μM[2]High risk of liver toxicity upon systemic exposure; necessitates absolute dermal and inhalation protection.
General Cytotoxicity MDBK (Bovine Kidney)1.66 μM – 11.7 μM[2]Broad cellular toxicity; validates the need for double-gloving and immediate spill decontamination.

Mandatory PPE Matrix

Every piece of equipment chosen for this protocol is part of a self-validating safety system designed to mitigate the specific physicochemical properties of 6-methoxy-N-phenyl-4-quinolinamine.

PPE CategorySpecification & MaterialMechanistic Justification
Hand Protection Double Nitrile Gloves (Min. 0.11 mm thickness)Nitrile offers excellent resistance to solid organic powders. Double-gloving is mandatory when using DMSO as a solvent, as DMSO is a potent penetration enhancer that will carry the dissolved compound through the skin if the outer glove is breached.
Eye Protection ANSI Z87.1 Tight-Fitting Safety GogglesSafety glasses leave gaps. Tight-fitting goggles prevent ocular exposure to airborne particulates that may aerosolize during weighing.
Respiratory Protection N95 or P100 Particulate RespiratorRequired if the compound must be transported outside of a fume hood. Filters out the fine, electrostatically charged crystalline dust (H335 hazard).
Body Protection Flame-Retardant, Anti-Static Lab CoatPrevents the accumulation of static charge, which can cause the powder to repel from surfaces and become airborne.

Standard Operating Procedure: Weighing & Solubilization

Do not merely follow these steps; understand that they are designed to isolate the compound's static charge and prevent solvent-mediated dermal transport.

Step 1: Engineering Control Verification Before handling the compound, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Causality: 4-aminoquinolines are fine crystalline powders; proper directional airflow prevents the inhalation of airborne particulates.

Step 2: PPE Donning Don your anti-static lab coat, ANSI Z87.1 safety goggles, and respirator. Apply two pairs of nitrile gloves. Causality: If a highly concentrated DMSO/quinoline solution splashes onto your hands, the outer glove acts as a sacrificial layer that must be removed immediately, leaving the inner glove intact to protect your skin.

Step 3: Anti-Static Transfer Use an anti-static weighing boat and a grounded micro-spatula to transfer the 6-methoxy-N-phenyl-4-quinolinamine. Causality: Quinoline derivatives frequently hold static charges. Standard plastic weigh boats can cause the powder to violently repel and aerosolize, contaminating the workspace and increasing inhalation risk.

Step 4: Sealed Solubilization Transfer the weighed powder into a borosilicate glass vial. Add the required volume of solvent (e.g., anhydrous DMSO or DMF) using a calibrated pipette. Cap the vial tightly before removing it from the fume hood for vortexing. Causality: Sealing the vial prevents the release of toxic solvent vapors and aerosolized active pharmaceutical ingredients (API) during agitation.

Step 5: Chemical Decontamination Wipe down the balance and fume hood surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: Bleach oxidizes the amine and quinoline nitrogen, irreversibly destroying the compound's biological activity. The subsequent ethanol wipe removes residual aqueous bleach and degraded organic byproducts, preventing equipment corrosion.

Spill Response and Disposal Plan

  • Dry Powder Spills: Do not sweep. Sweeping generates hazardous dust. Instead, gently cover the spill with absorbent paper towels dampened with water or 70% ethanol to suppress dust, then carefully wipe inward.

  • Liquid Spills (DMSO Solutions): Immediately apply universal chemical absorbent pads. If the spill contacts your outer glove, remove the outer glove immediately, as DMSO will permeate standard nitrile within minutes.

  • Waste Segregation: Dispose of all contaminated consumables (weigh boats, pipette tips, gloves) in a designated, biohazard-labeled solid organic waste container. Liquid waste must be collected in a sealed, halogen-free organic waste carboy.

Workflow Visualization

G PPE 1. PPE Donning Double Nitrile, N95, Goggles Hood 2. Engineering Controls Transfer to Fume Hood (>100 fpm) PPE->Hood Weigh 3. Anti-Static Weighing Mitigate Aerosolization Risk Hood->Weigh Solvent 4. Solubilization (DMSO) Seal to Prevent Vapor Transport Weigh->Solvent Decon 5. Surface Decontamination 10% Bleach -> 70% EtOH Solvent->Decon Waste 6. Hazardous Waste Disposal Segregate Solid & Liquid Decon->Waste

Workflow for the safe handling and disposal of 6-methoxy-N-phenyl-4-quinolinamine.

References

  • Ray, S., et al. "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Magwaza, R. N., et al. "Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria." Molecules, 2023. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methoxy-N-phenyl-4-quinolinamine
Reactant of Route 2
Reactant of Route 2
6-methoxy-N-phenyl-4-quinolinamine
© Copyright 2026 BenchChem. All Rights Reserved.